molecular formula C10H10O3 B145888 2-Methoxycinnamic acid CAS No. 6099-03-2

2-Methoxycinnamic acid

Cat. No.: B145888
CAS No.: 6099-03-2
M. Wt: 178.18 g/mol
InChI Key: FEGVSPGUHMGGBO-VOTSOKGWSA-N
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Description

(E)-2-methoxycinnamic acid is a member of the class of cinnamic acids that is trans-cinnamic acid carrying a methoxy substituent at position 2 on the benzene ring. It has a role as a Brassica napus metabolite and an EC 1.14.18.1 (tyrosinase) inhibitor. It is a member of cinnamic acids and a monomethoxybenzene. It is functionally related to a trans-cinnamic acid.
See also: Cinnamomum cassia twig (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FEGVSPGUHMGGBO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID60901605
Record name (2E)-3-(2-Methoxyphenyl)-2-propenoic acid
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Molecular Weight

178.18 g/mol
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CAS No.

1011-54-7, 6099-03-2
Record name trans-2-Methoxycinnamic acid
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Record name 2-Methoxycinnamic acid
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Record name trans-2-methoxycinnamic acid
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Record name (E)-o-methoxycinnamic acid
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Record name 2-METHOXYCINNAMIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxycinnamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Methoxycinnamic acid. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical Structure and Identification

This compound, also known as o-methoxycinnamic acid, is an organic compound belonging to the class of cinnamic acids. Its structure consists of a benzene ring substituted with a methoxy group at the ortho (position 2) position and an acrylic acid group. The compound exists as two geometric isomers, the more stable (E)-isomer (trans) and the (Z)-isomer (cis). Unless specified otherwise, "this compound" typically refers to the trans-isomer.

Table 1: Structural and Identification Data for (E)-2-Methoxycinnamic Acid

IdentifierValueCitation
IUPAC Name (E)-3-(2-methoxyphenyl)prop-2-enoic acid[1]
Synonyms trans-2-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid, o-Methoxycinnamic acid[1]
Molecular Formula C₁₀H₁₀O₃[2]
SMILES COC1=CC=CC=C1/C=C/C(=O)O[1][3]
InChI InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+[1][4]
InChIKey FEGVSPGUHMGGBO-VOTSOKGWSA-N[1][4]
CAS Number 1011-54-7, 6099-03-2[1][2][3]
Molecular Weight 178.18 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Key quantitative data are summarized below.

Table 2: Physicochemical Properties of (E)-2-Methoxycinnamic Acid

PropertyValueNotesCitation
Melting Point 181.0 - 188.0 °CExperimental[3]
Boiling Point 325.1 ± 17.0 °CPredicted[5]
Density 1.195 ± 0.06 g/cm³Predicted[5][6]
Water Solubility 0.64 g/LPredicted[7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Almost transparent in hot Methanol.Qualitative[5]
pKa 4.47 ± 0.10Predicted[5]
LogP 2.54Predicted[5]
Appearance White to cream powder/crystal---[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for (E)-2-Methoxycinnamic Acid

TechniqueData Highlights
¹H NMR Data available but specific peak assignments require consultation of spectral databases. Key regions include aromatic protons (approx. 6.8-7.6 ppm), vinylic protons (approx. 6.4 and 7.8 ppm, showing a large coupling constant characteristic of the trans-isomer), and the methoxy protons (approx. 3.9 ppm). The carboxylic acid proton is a broad singlet at high ppm.
¹³C NMR Data available in spectral databases. Expected signals include those for the carboxylic carbon (~172 ppm), aromatic carbons (110-160 ppm), vinylic carbons (approx. 118 and 141 ppm), and the methoxy carbon (~55 ppm).[8]
Infrared (IR) Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680 cm⁻¹), a C=C alkene stretch (~1630 cm⁻¹), and C-O stretches for the ether and acid (~1250 and 1300 cm⁻¹).[9]
UV-Vis Expected to show strong absorbance in the UV region due to the conjugated system of the benzene ring and the acrylic acid moiety. Specific λmax values require experimental determination.
Mass Spectrometry Molecular Ion Peak [M]+ at m/z = 178. Key fragments may correspond to the loss of H₂O, CO, and COOH.[1]

Experimental Protocols

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for synthesizing cinnamic acid derivatives. The following protocol is adapted from established procedures for similar compounds and provides a general framework.[10][11]

Objective: To synthesize this compound from 2-methoxybenzaldehyde and malonic acid.

Reagents:

  • 2-Methoxybenzaldehyde

  • Malonic Acid

  • Pyridine (as solvent and base catalyst)

  • Piperidine (as co-catalyst, optional)

  • Concentrated Hydrochloric Acid

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq), if desired, to accelerate the reaction.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) in a heating mantle or oil bath for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (sufficient to neutralize the pyridine and acidify the solution to pH 1-2).

  • A precipitate of crude this compound will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water to remove residual pyridine hydrochloride and other water-soluble impurities.

Purification by Recrystallization

Objective: To purify the crude this compound.

Procedure:

  • Transfer the crude, air-dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture boiled for a few minutes before hot filtration to remove the charcoal.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized product.

Methodology:

  • Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting range close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR): Prepare samples of the purified product for ¹H NMR, ¹³C NMR, and IR spectroscopy. Analyze the resulting spectra to confirm the presence of all key functional groups and the overall structure, comparing shifts and patterns to known data.

  • Chromatography (HPLC): Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with formic acid).

experimental_workflow cluster_synthesis 4.1 Synthesis cluster_workup Work-up cluster_purification 4.2 Purification cluster_analysis 4.3 Analysis reagents Combine Reagents: - 2-Methoxybenzaldehyde - Malonic Acid - Pyridine reflux Heat to Reflux (2-4 hours) reagents->reflux Knoevenagel Condensation cool Cool to RT reflux->cool precipitate Precipitate in Acidified Ice Water cool->precipitate filter1 Vacuum Filtration precipitate->filter1 Collect Crude Product dissolve Dissolve in Hot Ethanol filter1->dissolve cool_crystallize Slow Cool & Crystallize dissolve->cool_crystallize Recrystallization filter2 Vacuum Filtration cool_crystallize->filter2 dry Dry Crystals filter2->dry analysis Characterize Product: - Melting Point - NMR, IR - HPLC dry->analysis

Fig 1. Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound and its structural isomers are known for a range of biological activities. The primary reported mechanism for the 2-methoxy isomer is the inhibition of tyrosinase, a key enzyme in melanin synthesis.

Tyrosinase Inhibition

(E)-2-methoxycinnamic acid is a noncompetitive inhibitor of tyrosinase (EC 1.14.18.1).[1] Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound can effectively reduce melanin production, making it a compound of interest for applications in cosmetics and for treating hyperpigmentation disorders. As a noncompetitive inhibitor, it is believed to bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

tyrosinase_inhibition cluster_pathway Melanin Synthesis Pathway cluster_enzyme Enzyme Action cluster_inhibitor Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of Reactions Tyrosinase Tyrosinase (Enzyme) MCA 2-Methoxy- cinnamic Acid MCA->Tyrosinase Noncompetitive Inhibition

Fig 2. Mechanism of tyrosinase inhibition by this compound.
Potential Anti-inflammatory and Apoptotic Pathways

While direct evidence for this compound is limited, its structural analogs have been shown to modulate key signaling pathways involved in inflammation and apoptosis. These findings suggest potential mechanisms of action for this compound that warrant further investigation.

  • Anti-inflammatory Effects: Related compounds, such as 2-methoxy-4-vinylphenol, have been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[12][13] This leads to the downregulation of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.

  • Apoptosis Induction: Other cinnamic acid derivatives have been demonstrated to induce apoptosis in cancer cell lines.[14][15] Ferulic acid, for instance, can trigger apoptosis through the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2) and the activation of caspases (caspase-3, -8, -9).[14] Cinnamic acid itself has been shown to induce the extrinsic apoptotic pathway via TNFα and its receptor, TNFR1.[16]

potential_pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptotic Pathway MCA This compound (or structural analog) NFkB NF-κB Pathway MCA->NFkB Inhibits MAPK MAPK Pathway MCA->MAPK Inhibits Bax ↑ Pro-apoptotic (Bax) MCA->Bax Bcl2 ↓ Anti-apoptotic (Bcl-2) MCA->Bcl2 Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-6) NFkB->Mediators MAPK->Mediators Caspases ↑ Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig 3. Potential signaling pathways modulated by this compound, based on its analogs.

Conclusion

This compound is a well-defined compound with established physicochemical properties and clear methodologies for its synthesis and purification. Its primary documented biological activity is the noncompetitive inhibition of tyrosinase. Based on the activities of structurally related compounds, it holds potential for further investigation as an anti-inflammatory and pro-apoptotic agent. This guide provides the foundational data and protocols necessary for researchers to explore and harness the properties of this versatile molecule.

References

The Biosynthesis of 2-Methoxycinnamic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 2-methoxycinnamic acid in plants. While the complete pathway is an active area of research, this document synthesizes current knowledge to present a putative and evidence-based biosynthetic route. It begins with the well-established phenylpropanoid pathway, detailing the enzymatic conversion of L-phenylalanine to trans-cinnamic acid. The guide then delves into the critical and less characterized steps of ortho-hydroxylation to form 2-hydroxycinnamic acid (o-coumaric acid) and the subsequent O-methylation that yields the final product, this compound. This document provides detailed experimental protocols for key enzymatic assays, presents quantitative data where available, and includes pathway and workflow diagrams generated using the DOT language for clear visualization of the biochemical processes. This guide is intended to be a valuable resource for researchers in phytochemistry, drug discovery, and metabolic engineering.

Introduction

Cinnamic acid and its derivatives are a diverse class of phenylpropanoids in plants, playing crucial roles in development, defense, and signaling.[1] Among these, this compound has garnered interest for its potential biological activities. Understanding its biosynthesis is fundamental for harnessing its potential through metabolic engineering or for identifying novel enzymatic targets in drug development. This guide outlines the proposed biosynthetic pathway of this compound, drawing parallels with related, well-characterized pathways such as coumarin biosynthesis.[2][3]

The Core Phenylpropanoid Pathway: The Foundation

The biosynthesis of this compound begins with the central phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid.[4] This initial phase is catalyzed by two key enzymes.

L-Phenylalanine to trans-Cinnamic Acid

The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[4]

The Branch Point: Hydroxylation of trans-Cinnamic Acid

Following its formation, trans-cinnamic acid stands at a crucial metabolic branch point. While the hydroxylation at the para-position by Cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid is a major and well-studied route, the synthesis of this compound necessitates hydroxylation at the ortho-position.[4][5]

Putative Biosynthetic Pathway of this compound

The formation of this compound from trans-cinnamic acid is proposed to occur in two main steps: ortho-hydroxylation and subsequent O-methylation.

Step 1: Ortho-Hydroxylation to 2-Hydroxycinnamic Acid (o-Coumaric Acid)

The hydroxylation of trans-cinnamic acid at the C2 position of the phenyl ring yields 2-hydroxycinnamic acid, also known as o-coumaric acid.[6] This reaction is catalyzed by a putative Cinnamate 2-Hydroxylase (C2H) . While a dedicated C2H for this specific pathway has not been fully characterized in all species, evidence for this enzymatic activity is found in the biosynthesis of coumarins, where o-coumaric acid is a key intermediate.[6][7] Genetic studies in sweetclover (Melilotus alba) have identified a gene, cu, that appears to control the o-hydroxylation of cinnamic acid.[6] The enzyme responsible is likely a cytochrome P450 monooxygenase, similar to C4H.

Step 2: O-Methylation to this compound

The final step is the methylation of the hydroxyl group at the 2-position of o-coumaric acid to form this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[8] Plant OMTs are a large and diverse family of enzymes, often exhibiting substrate promiscuity.[8] While an OMT with specific activity towards o-coumaric acid has yet to be definitively identified and characterized in the context of this compound biosynthesis, the existence of OMTs that act on various phenolic compounds, including those with ortho-hydroxyl groups, makes this a highly plausible enzymatic step.[9]

Putative Biosynthesis Pathway of this compound

This compound Biosynthesis Phe L-Phenylalanine Cinn trans-Cinnamic Acid Phe->Cinn oCoumaric 2-Hydroxycinnamic Acid (o-Coumaric Acid) Cinn->oCoumaric Methoxy This compound oCoumaric->Methoxy PAL PAL PAL->Cinn C2H C2H (putative) C2H->oCoumaric OMT OMT (putative) OMT->Methoxy

Figure 1: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Quantitative data for the specific enzymes involved in the biosynthesis of this compound are limited due to the putative nature of the pathway. However, kinetic parameters for related enzymes in the phenylpropanoid pathway provide a basis for understanding the potential efficiency of these reactions.

Enzyme FamilySubstrateProductKm (µM)Vmax/kcatPlant SourceReference
Cinnamate 4-Hydroxylase (C4H) trans-Cinnamic acidp-Coumaric acid1-10VariesSoybean, Arabidopsis[10]
O-Methyltransferase (OMT) Caffeic acidFerulic acid20-150VariesVarious[11][12]

Table 1: Representative kinetic data for enzymes related to the this compound biosynthesis pathway. Note: Data for the specific C2H and OMT in this pathway are not yet available.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Assay for Cinnamate 2-Hydroxylase (C2H) Activity

This protocol is adapted from established assays for C4H and can be used to detect the putative C2H activity.

Objective: To determine the enzymatic conversion of trans-cinnamic acid to o-coumaric acid.

Materials:

  • Microsomal protein fraction isolated from the plant tissue of interest.

  • trans-[14C]Cinnamic acid (or non-radiolabeled substrate for HPLC-based detection).

  • NADPH.

  • Potassium phosphate buffer (pH 7.5).

  • Ethyl acetate.

  • TLC plates (silica gel).

  • Scintillation counter (for radiolabeled substrate).

  • HPLC system with a UV or MS detector.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the microsomal protein extract.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding trans-[14C]cinnamic acid.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a small volume of concentrated HCl.

  • Extract the products with ethyl acetate.

  • Evaporate the organic solvent and redissolve the residue in a small volume of methanol.

  • Spot the extract on a TLC plate and develop the chromatogram using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid).

  • Visualize the radioactive spots using autoradiography or a phosphorimager.

  • Scrape the spots corresponding to o-coumaric acid and quantify the radioactivity using a scintillation counter.

  • Alternatively, for non-radiolabeled assays, analyze the extract by HPLC, comparing the retention time and UV spectrum with an authentic standard of o-coumaric acid.

Assay for O-Methyltransferase (OMT) Activity

Objective: To measure the methylation of o-coumaric acid to this compound.

Materials:

  • Partially purified or recombinant OMT enzyme.

  • o-Coumaric acid.

  • S-adenosyl-L-[methyl-14C]methionine (SAM).

  • Tris-HCl buffer (pH 7.5).

  • Ethyl acetate.

  • TLC plates or HPLC system.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, o-coumaric acid, and the enzyme preparation.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding S-adenosyl-L-[methyl-14C]methionine.

  • Incubate at 30°C for a specified time.

  • Terminate the reaction by adding HCl.

  • Extract the methylated product with ethyl acetate.

  • Analyze the product by TLC and autoradiography or by HPLC with a radioactivity detector.

  • Quantify the amount of radiolabeled this compound formed.

Heterologous Expression and Purification of Candidate Enzymes

To definitively characterize the enzymes, heterologous expression in a host system like E. coli or yeast is necessary.

Workflow for Heterologous Expression and Purification

Enzyme Expression Workflow cluster_0 Gene Identification and Cloning cluster_1 Heterologous Expression cluster_2 Purification and Characterization GeneID Identify Candidate Gene (e.g., from transcriptome data) PCR Amplify Gene by PCR GeneID->PCR Vector Clone into Expression Vector PCR->Vector Transform Transform Host (e.g., E. coli, Yeast) Vector->Transform Culture Culture Transformed Cells Transform->Culture Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest Cells and Lyse Induce->Harvest Purify Purify Protein (e.g., Affinity Chromatography) Harvest->Purify Assay Enzyme Activity Assay Purify->Assay

Figure 2: General workflow for heterologous expression and purification of candidate enzymes.

Regulatory Mechanisms

The biosynthesis of phenylpropanoids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses.[2] The expression of genes encoding PAL, C4H, and OMTs is known to be coordinated and can be induced by factors such as UV light, pathogen attack, and nutrient deficiency.[2] It is likely that the biosynthesis of this compound is similarly regulated, potentially through the action of MYB or bHLH transcription factors that are known to control other branches of the phenylpropanoid pathway.[2]

A Simplified Model of Transcriptional Regulation

Regulatory Pathway cluster_genes Biosynthetic Genes Stress Environmental/Developmental Cues (e.g., UV light, pathogens) Signal Signal Transduction Cascade Stress->Signal TF Transcription Factors (e.g., MYB, bHLH) Signal->TF PAL_gene PAL gene TF->PAL_gene activates C2H_gene C2H gene (putative) TF->C2H_gene activates OMT_gene OMT gene (putative) TF->OMT_gene activates Metabolites This compound and other Phenylpropanoids PAL_gene->Metabolites C2H_gene->Metabolites OMT_gene->Metabolites

Figure 3: A simplified model for the transcriptional regulation of the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a promising area of research with implications for agriculture and medicine. While the core pathway is rooted in the well-understood phenylpropanoid metabolism, the specific enzymes responsible for the key steps of ortho-hydroxylation and subsequent O-methylation remain to be definitively identified and characterized in most species. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to further investigate this pathway. Future work should focus on the isolation and characterization of the putative Cinnamate 2-Hydroxylase and the specific O-methyltransferase, as well as the elucidation of the regulatory networks that control the flux through this important branch of phenylpropanoid metabolism. Such knowledge will be instrumental in the metabolic engineering of plants for enhanced production of this compound and for the discovery of novel biocatalysts for synthetic biology applications.

References

Spectroscopic Analysis of 2-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Methoxycinnamic acid, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification, characterization, and quality control. The key data points from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of this compound [1][2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.85s3H-OCH₃
6.55d1HAr-H
6.97d1HAr-H
7.17-7.37m2HAr-H
7.56d1H=CH-
7.85d1H=CH-
12.5 (approx.)br s1H-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound [2][3]

Chemical Shift (ppm)Assignment
55.8-OCH₃
111.6Ar-CH
118.0=CH-
120.7Ar-CH
124.0Ar-C
128.8Ar-CH
131.5Ar-CH
144.5=CH-
157.8Ar-C-O
168.1-COOH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

Table 3: IR Absorption Bands of this compound [2]

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400 (broad)StrongO-H stretch (Carboxylic acid)
3010MediumC-H stretch (Aromatic & Vinylic)
2940MediumC-H stretch (Aliphatic)
1680StrongC=O stretch (Carboxylic acid)
1625StrongC=C stretch (Vinylic)
1595, 1485, 1460MediumC=C stretch (Aromatic)
1245StrongC-O stretch (Aryl ether)
980Strong=C-H bend (trans-alkene)

Sample Preparation: KBr disc or Nujol mull

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data of this compound [4][5]

m/zRelative Intensity (%)Assignment
178100[M]⁺ (Molecular ion)
16193[M - OH]⁺
14762[M - OCH₃]⁺ or [M - COOH + H]⁺
133High[M - COOH]⁺
11830[C₉H₈O]⁺
9140[C₇H₇]⁺ (Tropylium ion)
7734[C₆H₅]⁺ (Phenyl ion)

Ionization Mode: Electron Impact (EI)

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

  • This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[6][7]

  • Deuterated solvent (e.g., DMSO-d₆)[8]

  • NMR tube (5 mm diameter)

  • Pipette and vial

  • NMR Spectrometer (e.g., 400 MHz or higher)[7]

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9]

    • Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.[7]

    • Using a pipette, transfer the solution into a clean NMR tube.

    • Ensure there are no solid particles in the solution, as they can negatively affect the quality of the spectrum.[6]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.[7]

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

  • Data Processing:

    • The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure (KBr Pellet Method): [10]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • The mixture should be ground to a fine, uniform powder.

    • Transfer the powder to a pellet press die.

    • Apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a blank KBr pellet or empty sample compartment is recorded and subtracted from the sample spectrum.

Alternative Procedure (Thin Solid Film): [11]

  • Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride).[11]

  • Drop the solution onto a salt plate (e.g., NaCl or KBr).[11]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]

  • Place the plate in the spectrometer and acquire the spectrum.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound

  • Solvent (e.g., methanol or chloroform)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or other suitable mass spectrometer.

Procedure (GC-MS with Electron Impact Ionization):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent.

    • For organic acids, derivatization (e.g., silylation) may be performed to increase volatility and thermal stability.[12]

  • Data Acquisition:

    • Inject a small volume of the sample solution into the GC.

    • The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.

    • In the ion source (typically set to 70 eV for EI), the sample molecules are bombarded with electrons, causing ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[13]

    • A mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dilution & (Derivatization) Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data NMR Spectrum (Chemical Shifts) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern M [M]⁺ m/z = 178 M_minus_OH [M - OH]⁺ m/z = 161 M->M_minus_OH - OH M_minus_COOH [M - COOH]⁺ m/z = 133 M->M_minus_COOH - COOH M_minus_OCH3 [M - OCH₃]⁺ m/z = 147 M->M_minus_OCH3 - OCH₃ Tropylium [C₇H₇]⁺ m/z = 91 M_minus_COOH->Tropylium - C₂H₂O Phenyl [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - CH₂

Caption: Plausible mass spectrometry fragmentation pathway of this compound.

References

Characterization of 2-Methoxycinnamic Acid: A Technical Guide to its Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cis and trans isomers of 2-methoxycinnamic acid, compounds of interest in pharmaceutical and cosmetic research due to their potential biological activities, including anti-inflammatory and antioxidant properties.[1] This document outlines key physicochemical properties, detailed experimental protocols for their characterization, and visual workflows to aid in research and development.

Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical and spectral properties that allow for their differentiation and characterization. A summary of these properties is presented below.

Table 1: Physical and Chromatographic Data for this compound Isomers
Propertytrans-2-Methoxycinnamic Acidcis-2-Methoxycinnamic Acid
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol 178.18 g/mol
Appearance White to cream crystalline solidSolid
Melting Point 181-188 °C[2][3][4]94-96 °C[5]
Solubility Practically insoluble in water.[1] Soluble in hot methanol.[3]Data not readily available, but expected to have higher solubility in non-polar solvents compared to the trans isomer.
Kovats Retention Index 1625, 1685.6 (semi-standard non-polar)[6]Data not readily available

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of the cis and trans isomers of this compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy can distinguish between the two isomers based on their different conjugation efficiency. The trans isomer, being more planar, generally exhibits a longer wavelength of maximum absorbance (λmax) and a higher molar absorptivity compared to the sterically hindered cis isomer. For cinnamic acid derivatives, the trans isomer typically absorbs at a longer wavelength than the cis isomer.[7][8]

Table 2: Spectroscopic Data for this compound Isomers
Spectroscopic Techniquetrans-2-Methoxycinnamic Acidcis-2-Methoxycinnamic Acid
UV-Vis (λmax) Expected at a longer wavelength (e.g., ~270-280 nm for similar cinnamic acids)[9]Expected at a shorter wavelength (e.g., ~260-270 nm for similar cinnamic acids)[9]
¹H NMR (ppm) Olefinic protons show a larger coupling constant (J ≈ 16 Hz)Olefinic protons show a smaller coupling constant (J ≈ 12 Hz)
¹³C NMR (ppm) Distinct chemical shifts for the carboxyl and olefinic carbons.Distinct chemical shifts for the carboxyl and olefinic carbons, differing from the trans isomer.
IR Spectroscopy (cm⁻¹) C=C stretch around 1630 cm⁻¹, C=O stretch around 1680 cm⁻¹, and a characteristic out-of-plane C-H bending for trans-alkenes around 960 cm⁻¹.[10][11]C=C stretch at a slightly higher frequency than the trans isomer, and a characteristic out-of-plane C-H bending for cis-alkenes around 700 cm⁻¹.[10]

Experimental Protocols

Synthesis of trans-2-Methoxycinnamic Acid

trans-2-Methoxycinnamic acid can be synthesized via a Knoevenagel condensation reaction.

Materials:

  • o-Methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve o-methoxybenzaldehyde and malonic acid in pyridine.[4]

  • Add a catalytic amount of piperidine to the mixture.[4]

  • Heat the reaction mixture at 85°C and stir overnight.[4]

  • After the reaction is complete, remove the pyridine under reduced pressure.[4]

  • Acidify the remaining solution with aqueous hydrochloric acid to a pH of 3.0 to precipitate the product.[4]

  • Collect the white solid by filtration, wash with cold water, and dry to obtain trans-2-methoxycinnamic acid.[4]

Photoisomerization of trans- to cis-2-Methoxycinnamic Acid

The cis isomer can be prepared by photoisomerization of the trans isomer.

Materials:

  • trans-2-Methoxycinnamic acid

  • A suitable solvent (e.g., acetonitrile/water mixture)

  • UV lamp (e.g., emitting at 254 nm or 313 nm)[12]

Procedure:

  • Dissolve trans-2-methoxycinnamic acid in the chosen solvent in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at room temperature. The progress of the isomerization can be monitored by HPLC or UV-Vis spectroscopy.[13]

  • Upon reaching the photostationary state (a mixture of cis and trans isomers), the solvent is evaporated.

  • The cis isomer can then be isolated from the mixture using chromatographic techniques such as column chromatography or preparative HPLC.[13]

Chromatographic Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying the cis and trans isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[14]

Mobile Phase:

  • A gradient of acetonitrile and 0.1% aqueous formic acid is commonly used.[14] The exact gradient program should be optimized for the specific column and system.

Procedure:

  • Prepare standard solutions of the purified cis and trans isomers and the sample mixture in a suitable solvent (e.g., methanol).

  • Inject the samples onto the HPLC system.

  • Monitor the elution profile at a wavelength where both isomers have significant absorbance (e.g., 270 nm).

  • The trans isomer typically has a longer retention time than the cis isomer in reverse-phase chromatography.[15]

Visualized Workflows

Experimental Workflow for Isomer Characterization

G cluster_synthesis Synthesis & Isomerization cluster_separation Separation & Purification cluster_characterization Characterization start Start: o-Methoxybenzaldehyde & Malonic Acid synthesis Knoevenagel Condensation start->synthesis trans_isomer trans-2-Methoxycinnamic Acid synthesis->trans_isomer photoisomerization UV Irradiation trans_isomer->photoisomerization cis_trans_mixture cis/trans Mixture photoisomerization->cis_trans_mixture hplc HPLC Separation cis_trans_mixture->hplc cis_isomer cis-2-Methoxycinnamic Acid hplc->cis_isomer trans_isomer_purified trans-2-Methoxycinnamic Acid hplc->trans_isomer_purified nmr NMR Spectroscopy (¹H, ¹³C) cis_isomer->nmr ir IR Spectroscopy cis_isomer->ir uv_vis UV-Vis Spectroscopy cis_isomer->uv_vis ms Mass Spectrometry cis_isomer->ms trans_isomer_purified->nmr trans_isomer_purified->ir trans_isomer_purified->uv_vis trans_isomer_purified->ms

Caption: Workflow for the synthesis, separation, and characterization of this compound isomers.

Logic Diagram for Isomer Differentiation

G cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis start Unknown Isomer of This compound melting_point Melting Point Analysis start->melting_point h_nmr ¹H NMR Spectroscopy start->h_nmr mp_high ~182-186 °C melting_point->mp_high High mp_low ~94-96 °C melting_point->mp_low Low trans_id Identified as trans-isomer mp_high->trans_id cis_id Identified as cis-isomer mp_low->cis_id j_coupling Olefinic Proton Coupling Constant (J) h_nmr->j_coupling j_high ~16 Hz j_coupling->j_high Large j_low ~12 Hz j_coupling->j_low Small j_high->trans_id j_low->cis_id

Caption: Decision tree for the differentiation of cis and trans isomers of this compound.

References

The Multifaceted Biological Activities of 2-Methoxycinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid, a derivative of the naturally occurring phenylpropanoid cinnamic acid, and its synthetic analogues have garnered significant attention in the scientific community for their diverse and potent biological activities. The presence of the methoxy group at the ortho position of the phenyl ring imparts unique physicochemical properties that influence the molecule's interaction with biological targets. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Derivatives of this compound have demonstrated promising cytotoxic effects against a range of cancer cell lines. The structural modifications of the carboxylic acid group into amides and esters have been a key strategy in enhancing this anticancer potential.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 N-(4-chlorophenyl)-2-methoxycinnamamideA-549 (Lung)10.36[1]
2 N-(methyl)-2-methoxycinnamamideA-549 (Lung)11.38[1]
3 N-(ethyl)-2-methoxycinnamamideA-549 (Lung)>25[1]
4 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116 (Colon)16.2[2]
5 1-palmitoyl-2-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholineMV4-11 (Leukemia)30.5[3]
6 1-palmitoyl-2-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholineLoVo/DX (Colon, Doxorubicin-resistant)32.1[3]
7 (2E)-2-cyano-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(1-benzyl-1H-indol-3-yl)prop-2-enamideNCI-H460 (Lung)0.530[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A-549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Apoptosis Induction

Several cinnamic acid derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death is often mediated through the modulation of key signaling pathways.

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 2-MCA_Derivative 2-Methoxycinnamic Acid Derivative Death_Receptors Death Receptors (e.g., FAS, TRAIL) 2-MCA_Derivative->Death_Receptors Activates Bcl-2 Bcl-2 (anti-apoptotic) 2-MCA_Derivative->Bcl-2 Inhibits Bax Bax (pro-apoptotic) 2-MCA_Derivative->Bax Activates Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Activates Caspase-3 Caspase-3 (Executioner Caspase) Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Anticancer signaling pathway of this compound derivatives.

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activities of this compound derivatives against key inflammatory enzymes.

Compound IDDerivative TypeEnzyme TargetIC50 (µM)Reference
8 3-methoxy-4-hydroxycinnamic acid5-LOX50[5]
9 3,4-dimethoxycinnamic acid5-LOX13[5]
10 (E)-N,N-diethyl-3-(4-hydroxy-3,5-dimethylphenyl)acrylamideCOX-21.09[6]
11 Cinnamic acid amide derivativeCOX-25.0 - 17.6[7]
12 Cinnamic acid amide derivative5-LOX0.6 - 8.5[7]
Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the analysis of the NF-κB signaling pathway.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound derivative

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with the this compound derivative for 1 hour before stimulating with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of many this compound derivatives are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces transcription of 2-MCA_Derivative 2-Methoxycinnamic Acid Derivative 2-MCA_Derivative->IKK Inhibits

Anti-inflammatory mechanism via NF-κB inhibition.

Antimicrobial Activity

This compound derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table lists the minimum inhibitory concentration (MIC) values of several this compound derivatives against different microbial strains.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
13 p-Methoxycinnamic acidAcinetobacter baumannii (Colistin-Resistant)128 - 512[7][8]
14 Ferulic acid (3-methoxy-4-hydroxycinnamic acid)Acinetobacter baumannii (Colistin-Resistant)512 - 1024[7][8]
15 Cinnamic acid ester (DM2)Staphylococcus aureus16 - 64[1]
16 Cinnamic acid ester (DM8)Staphylococcus aureus>256[1]
17 4-methoxycinnamic acidCandida albicans50.4 - 449 (µM)[9]
18 Methyl cinnamateEscherichia coli2000 - 4000[10]
19 Methyl cinnamateStaphylococcus aureus2000 - 4000[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of this compound derivatives.

antimicrobial_workflow Start Start Compound_Prep Prepare stock solution of 2-MCA derivative Start->Compound_Prep Inoculum_Prep Prepare standardized microbial inoculum Start->Inoculum_Prep Serial_Dilution Perform serial dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End MIC_Determination->End

Workflow for antimicrobial susceptibility testing.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with the amenability of their core structure to chemical modification, make them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, providing a foundation for future investigations into the therapeutic applications of these promising molecules.

References

Unveiling the Antioxidant Potential of 2-Methoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid (2-MCA), a derivative of the widely occurring natural compound cinnamic acid, has garnered interest within the scientific community for its potential therapeutic properties. Structurally characterized by a methoxy group at the ortho position of the phenyl ring, 2-MCA is being explored for various pharmacological applications, including its role as an antioxidant. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, such as 2-MCA, can mitigate oxidative damage and represent a promising avenue for therapeutic intervention.

This technical guide provides an in-depth overview of the antioxidant properties of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by available data and detailed experimental methodologies. While direct quantitative data on the free radical scavenging activity of 2-MCA is not extensively available in the current literature, this guide will also draw upon structure-activity relationships of related cinnamic acid derivatives to contextualize its potential efficacy.

Core Mechanism of Action: The Nrf2 Signaling Pathway

A significant aspect of this compound's antioxidant effect is its ability to modulate intracellular signaling pathways that govern the cellular antioxidant response. Research has indicated that 2-MCA is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular defense against oxidative stress.[1][2]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] However, in the presence of inducers like 2-MCA, Keap1 undergoes a conformational change, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[1][5] This binding event initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD).[1] The upregulation of these enzymes fortifies the cell's capacity to neutralize ROS and detoxify harmful electrophiles, thereby conferring a protective effect against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub facilitates ubiquitination MCA This compound MCA->Nrf2_Keap1 induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation Maf Maf Nrf2_n->Maf heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD) ARE->Antioxidant_Genes activates transcription

Figure 1: The Nrf2 Signaling Pathway Activated by this compound.

Quantitative Data on Antioxidant Activity

A comprehensive review of the current scientific literature reveals a notable scarcity of direct quantitative data, such as IC50 values, for the free radical scavenging activity of this compound from standardized antioxidant assays. Much of the research has focused on its derivatives, particularly those with hydroxyl substitutions (e.g., ferulic acid) or different methoxy group positions (e.g., p-methoxycinnamic acid).

To provide a comparative context, the following table summarizes the reported antioxidant activities of various cinnamic acid derivatives in common in vitro assays. This allows for an informed estimation of the potential antioxidant capacity of 2-MCA based on structure-activity relationships. Generally, the presence and position of hydroxyl and methoxy groups on the phenyl ring significantly influence the antioxidant activity of cinnamic acid derivatives.[6][7]

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)FRAP Value (µM Fe²⁺/µM)Reference
This compound Not AvailableNot AvailableNot Available
Cinnamic Acid>1000>1000Low[8]
p-Coumaric Acid85.325.00.8[9]
Caffeic Acid14.38.12.1[9]
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid)45.212.51.5[9]
Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid)28.910.21.8[9]

Note: The values presented are compiled from various sources and may have been determined under different experimental conditions. They are intended for comparative purposes only.

Experimental Protocols

The following are detailed, generalized methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant properties of this compound. These protocols are based on standard laboratory practices and information gathered from various sources.[6][10][11][12][13][14][15] Researchers should optimize these protocols for their specific experimental setup.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of this compound in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the 2-MCA solution at different concentrations to each well.

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

    • Include a blank control containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 2-MCA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of 2-MCA and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the 2-MCA solution at different concentrations to each well.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a series of dilutions of 2-MCA and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the 2-MCA solution to each well.

    • Add a large volume (e.g., 190 µL) of the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the FeSO₄·7H₂O solutions.

    • The antioxidant capacity of 2-MCA is expressed as ferric reducing equivalents (e.g., µM Fe²⁺ equivalents per µM of 2-MCA).

Superoxide Dismutase (SOD)-like Activity Assay

Principle: This assay measures the ability of a compound to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or WST-1) by superoxide radicals (O₂⁻•) generated by an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), a superoxide generating system (e.g., xanthine and xanthine oxidase), and a detector molecule (e.g., WST-1).

    • Prepare a series of dilutions of 2-MCA.

  • Assay Procedure:

    • In a 96-well microplate, add the 2-MCA solutions.

    • Initiate the reaction by adding the xanthine oxidase.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

    • Measure the absorbance at the appropriate wavelength for the detector molecule (e.g., 450 nm for WST-1 formazan).

  • Data Analysis:

    • The SOD-like activity is calculated as the percentage inhibition of the reduction of the detector molecule.

    • The IC50 value can be determined.

Catalase (CAT)-like Activity Assay

Principle: This assay measures the ability of a compound to catalyze the decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be quantified by various methods, such as reacting it with a reagent to form a colored product.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of H₂O₂ in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a series of dilutions of 2-MCA.

    • Prepare a reagent to detect H₂O₂ (e.g., ferrous ammonium sulfate and xylenol orange, or ammonium molybdate).

  • Assay Procedure:

    • Incubate the 2-MCA solutions with the H₂O₂ solution for a specific time.

    • Stop the reaction and add the detection reagent.

    • Measure the absorbance at the appropriate wavelength for the colored product.

  • Data Analysis:

    • The CAT-like activity is calculated based on the amount of H₂O₂ decomposed.

    • A standard curve with known concentrations of H₂O₂ is used for quantification.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound.

Experimental_Workflow cluster_cellular Cellular Antioxidant Activity cluster_mechanism Mechanism of Action Studies DPPH DPPH Assay Cell_Culture Cell Culture (e.g., Macrophages, Neurons) ABTS ABTS Assay FRAP FRAP Assay SOD_CAT SOD/CAT-like Activity Assays Oxidative_Stress Induction of Oxidative Stress (e.g., H2O2, LPS) Cell_Culture->Oxidative_Stress ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA assay) Oxidative_Stress->ROS_Measurement Enzyme_Activity Measurement of Endogenous Antioxidant Enzyme Activity (SOD, CAT, GPx) Oxidative_Stress->Enzyme_Activity Western_Blot Western Blot Analysis (Nrf2, HO-1, etc.) qPCR qPCR Analysis (Gene Expression of Antioxidant Enzymes) Western_Blot->qPCR Reporter_Assay ARE-Luciferase Reporter Assay qPCR->Reporter_Assay start This compound start->DPPH start->ABTS start->FRAP start->SOD_CAT

Figure 2: General Experimental Workflow for Antioxidant Evaluation.

Conclusion

This compound presents a compelling case for further investigation as a potential antioxidant therapeutic agent. Its ability to activate the Nrf2 signaling pathway provides a robust mechanism for its cytoprotective effects against oxidative stress. While direct quantitative data on its free radical scavenging capabilities are currently limited, the established structure-activity relationships of cinnamic acid derivatives suggest that 2-MCA likely possesses antioxidant activity.

To fully elucidate the antioxidant profile of this compound, further research is warranted. Specifically, quantitative in vitro assays such as DPPH, ABTS, and FRAP are necessary to determine its direct radical scavenging and reducing power. Moreover, cellular and in vivo studies are crucial to validate its efficacy in biological systems and to further unravel the intricacies of its mechanism of action. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors, ultimately contributing to the potential development of 2-MCA as a novel therapeutic agent for oxidative stress-related diseases.

References

Anti-inflammatory effects of 2-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-inflammatory Effects of 2-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-MCA), a derivative of cinnamic acid, is an emerging phytochemical with significant therapeutic potential, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2-MCA and its related isomers. It details the molecular mechanisms of action, summarizes quantitative data from key in vitro and in vivo studies, outlines experimental protocols, and visualizes the core signaling pathways involved. The primary mechanism of action for 2-MCA appears to be the activation of the NRF2/HO-1 antioxidant pathway, which subsequently attenuates inflammatory responses, rather than direct inhibition of canonical inflammatory pathways like NF-κB or MAPK. This document serves as a foundational resource for researchers and professionals in drug discovery and development exploring novel anti-inflammatory agents.

Introduction

Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found in various plants, including the Cinnamomum cassia tree[1][2]. These compounds have garnered significant interest for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4]. This compound (2-MCA) is a specific methoxy-substituted derivative that has been identified as a potent modulator of inflammatory processes. Unlike many anti-inflammatory agents that target the primary inflammatory signaling cascades, evidence suggests 2-MCA operates through a distinct mechanism involving the upregulation of endogenous antioxidant and cytoprotective systems[5]. This guide synthesizes the current scientific literature to provide a detailed technical examination of 2-MCA's anti-inflammatory effects.

Molecular Mechanisms of Anti-inflammatory Action

The inflammatory response, often initiated by stimuli like lipopolysaccharide (LPS), involves the activation of several intracellular signaling pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins[5][6]. The anti-inflammatory effects of 2-MCA are primarily attributed to its ability to modulate the NRF2 pathway, while its direct impact on classical inflammatory pathways like NF-κB and MAPK appears to be minimal.

Activation of the NRF2/HO-1 Signaling Axis

The principal mechanism underlying 2-MCA's anti-inflammatory activity is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway[5]. NRF2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes[5].

  • Mechanism : Under normal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation[5]. Studies have shown that 2-MCA treatment leads to the activation of the NRF2/Heme oxygenase-1 (HO-1) axis in macrophages[5]. HO-1 is a critical enzyme with potent anti-inflammatory properties[7]. The activation of NRF2 by 2-MCA enhances the expression of HO-1, which in turn contributes to the suppression of the inflammatory response[5][7].

Effects on NF-κB and MAPK Pathways

The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, controlling the transcription of numerous pro-inflammatory genes[8][9].

  • NF-κB Pathway : While many cinnamic acid derivatives are known to inhibit the NF-κB pathway, studies on 2-MCA have shown that it does not significantly affect LPS-initiated degradation of IκB, a key step in NF-κB activation[5][10]. However, a related compound, 2-methoxycinnamaldehyde (also abbreviated as 2-MCA), has been identified as an NF-κB inhibitor with an IC50 value of 31 μM[10]. Similarly, p-methoxycinnamic acid (p-MCA), an isomer of 2-MCA, has been shown to suppress the nuclear translocation of the NF-κB p65 subunit[11].

  • MAPK Pathway : The MAPK family (including p38, ERK, and JNK) plays a crucial role in transducing inflammatory signals[12]. Research indicates that 2-MCA pretreatment does not alter the LPS-induced phosphorylation of p38, ERK, or JNK in macrophages[5]. This suggests that 2-MCA's anti-inflammatory effects are not mediated through the inhibition of these key MAPK signaling components[5].

cluster_LPS LPS-Induced Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IκB IκB IKK->IκB degrades NFkB NF-κB IκB->NFkB inhibits Inflammation Pro-inflammatory Mediators (TNF-α, NO, iNOS, COX-2) NFkB->Inflammation transcribes MAPK->Inflammation activates

Diagram 1: Overview of LPS-induced inflammatory signaling pathways.

cluster_MCA 2-MCA Anti-inflammatory Mechanism MCA This compound NRF2 NRF2 MCA->NRF2 activates KEAP1 KEAP1 NRF2->KEAP1 dissociates from ARE ARE (Antioxidant Response Element) NRF2->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription Inflammation Inflammatory Response (TNF-α, NO) HO1->Inflammation inhibits

Diagram 2: Primary anti-inflammatory mechanism of 2-MCA via NRF2/HO-1 activation.

Quantitative Data on Anti-inflammatory Effects

The efficacy of 2-MCA and its analogs has been quantified in several studies. The data consistently demonstrate a dose-dependent reduction in key inflammatory markers.

Table 1: In Vitro Effects of this compound (2-MCA) on Macrophages

This table summarizes the inhibitory effects of 2-MCA on pro-inflammatory mediators in LPS-stimulated macrophage cell lines.

Cell LineInflammatory StimulusMediator Measured2-MCA Concentration (µM)% Inhibition / EffectReference
RAW264.7 & BMMsLPSTNF-α12.5 - 100Dose-dependent inhibition[5]
RAW264.7 & BMMsLPSNitric Oxide (NO)12.5 - 100Dose-dependent inhibition[5]
RAW264.7 & BMMsLPSCell ViabilityUp to 100No significant cytotoxicity[5]

LPS: Lipopolysaccharide; BMMs: Bone-Marrow Derived Macrophages; TNF-α: Tumor Necrosis Factor-alpha.

Table 2: In Vivo Effects of Methoxycinnamic Acid Derivatives

This table presents data from animal models investigating the anti-inflammatory effects of 2-MCA and its related compound, p-MCA.

CompoundAnimal ModelDosageMeasured ParametersOutcomeReference
2-methoxycinnamaldehydeRat Hepatic Ischemia/Reperfusion1 ml/kg (intra-portal)Serum ALT, AST, TNF-α, IL-6; Hepatic MDA; Caspase-3, NF-κB expressionSignificant reduction in all markers; Attenuated pathological changes[10]
p-methoxycinnamic acid (p-MCA)Rat DMH-induced Colon Carcinogenesis40 mg/kg b.wt. (oral)iNOS, COX-2, TNF-α, IL-6 expression; NF-κB p65 nuclear translocationSignificant reversal of DMH-induced increases in inflammatory markers[11]

ALT: Alanine Transaminase; AST: Aspartate Transaminase; MDA: Malondialdehyde; DMH: 1,2-dimethylhydrazine; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in the key studies cited.

In Vitro Anti-inflammatory Assays in Macrophages

This protocol is based on studies investigating the effects of 2-MCA on LPS-stimulated macrophages[5].

  • Cell Culture : RAW264.7 macrophage cells or bone-marrow derived macrophages (BMMs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment : Cells are pre-treated with varying concentrations of 2-MCA (e.g., 12.5 to 100 µM) for a specified duration (e.g., 4 hours).

  • Inflammatory Stimulation : Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cell culture medium and incubating for a further period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

  • Cytokine Measurement (TNF-α) : The level of TNF-α in the culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis : Cell lysates are prepared to analyze protein expression. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., NRF2, HO-1, phospho-p38, IκB) and corresponding secondary antibodies. Protein bands are visualized using chemiluminescence.

cluster_analysis Data Collection & Analysis start Start: Culture Macrophages (RAW264.7 or BMMs) pretreat Pre-treat with 2-MCA (Varying Concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant lysate Prepare Cell Lysate incubate->lysate griess Griess Assay (Measure NO) supernatant->griess elisa ELISA (Measure TNF-α) supernatant->elisa wb Western Blot (Analyze NRF2, HO-1, etc.) lysate->wb end End: Quantify Results griess->end elisa->end wb->end

Diagram 3: Experimental workflow for in vitro analysis of 2-MCA.
In Vivo Hepatic Ischemia/Reperfusion Injury Model

This protocol is adapted from the study on the protective effects of 2-methoxycinnamaldehyde in a rat model[10].

  • Animal Model : Male Wistar rats are used and divided into groups (Sham, IRI, IRI + Vehicle, IRI + 2-MCA).

  • Anesthesia : Animals are anesthetized prior to the surgical procedure.

  • Ischemia Induction : Hepatic ischemia is induced by clamping the portal vein and hepatic artery for a set duration (e.g., 60 minutes).

  • Treatment Administration : 10 minutes before reperfusion, 2-methoxycinnamaldehyde (1 ml/kg) or normal saline is administered slowly into the portal vein.

  • Reperfusion : The clamp is removed to allow reperfusion for a specified period (e.g., 120 minutes).

  • Sample Collection : At the end of the reperfusion period, blood and liver tissue samples are collected.

  • Biochemical Analysis : Serum levels of liver enzymes (ALT, AST) and inflammatory cytokines (TNF-α, IL-6) are measured.

  • Histopathological and Immunohistochemical Analysis : Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage. Immunohistochemistry is used to evaluate the expression of proteins like NF-κB and caspase-3.

Concluding Remarks and Future Directions

The evidence presented in this guide establishes this compound as a compound with notable anti-inflammatory properties. Its primary mechanism of action, the activation of the NRF2/HO-1 pathway, distinguishes it from many conventional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes[13][14]. This unique mechanism suggests that 2-MCA may offer a therapeutic advantage by enhancing the body's own defense systems against oxidative stress and inflammation, potentially with a different side-effect profile.

While 2-MCA itself does not appear to directly inhibit the MAPK or NF-κB pathways, related isomers and aldehyde forms show activity against these targets, indicating a rich area for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Comprehensive in vivo studies using various models of chronic inflammation to validate the efficacy of pure 2-MCA.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-MCA.

  • Head-to-head comparison studies against established anti-inflammatory drugs.

  • Investigation into the potential synergistic effects of 2-MCA with other anti-inflammatory agents.

References

2-Methoxycinnamic Acid in Drug Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxycinnamic acid (2-MCA), a derivative of cinnamic acid, is a naturally occurring phenolic compound found in various plants, including Cinnamomum cassia[1]. Its chemical structure, characterized by a methoxy group at the ortho position of the phenyl ring, imparts distinct physicochemical properties that contribute to its biological activities[2][3]. This technical guide provides a comprehensive overview of 2-MCA's role in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented is intended for researchers, scientists, and professionals involved in the field of drug development.

Pharmacological Profile

This compound has demonstrated a range of biological activities that are of interest in drug discovery. These include tyrosinase inhibition, anti-inflammatory, antioxidant, and antimicrobial effects.

Tyrosinase Inhibition

2-MCA has been identified as a noncompetitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis[2][4][5][6]. By inhibiting tyrosinase, 2-MCA has the potential to be developed as a depigmenting agent for treating hyperpigmentation disorders and for use in cosmetic applications[1][6]. The methoxy substitution on the cinnamic acid structure has been shown to enhance tyrosinase inhibition[1].

Anti-inflammatory Activity

While direct evidence for 2-MCA is still emerging, related methoxycinnamic acid derivatives have shown significant anti-inflammatory properties. For instance, p-methoxycinnamic acid has been demonstrated to reduce the expression of inflammatory markers such as iNOS and COX-2, and pro-inflammatory cytokines like TNF-α and IL-6, through the inhibition of the NF-κB signaling pathway[7][8]. The anti-inflammatory potential of cinnamic acid derivatives is also linked to the inhibition of lipoxygenase (LOX) enzymes[9][10].

Antioxidant Activity

Cinnamic acid and its derivatives are recognized for their antioxidant properties, primarily attributed to their ability to scavenge free radicals[9]. The antioxidant capacity is influenced by the substitution pattern on the phenyl ring[11]. While specific IC50 values for 2-MCA in standard antioxidant assays are not widely reported, the general class of cinnamic acids is known to exhibit radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[9][12].

Antimicrobial Activity

Methoxycinnamic acid derivatives have shown activity against a range of microorganisms. For example, p-methoxycinnamic acid has been reported to have minimum inhibitory concentrations (MICs) against various bacteria, including colistin-resistant Acinetobacter baumannii[9][11].

Data Presentation

The following tables summarize the available quantitative data for this compound and its closely related derivatives.

Table 1: Tyrosinase Inhibitory Activity

CompoundTargetInhibition TypeIC50Source
This compoundTyrosinaseNoncompetitiveData not available[2][4][5]
3-Hydroxy-4-methoxycinnamic acidTyrosinaseCompetitive0.11 mmol/L (K>I)[13]
Cinnamic acidTyrosinase (monophenolase)-0.37 mmol·L-1[14]
Cinnamic acidTyrosinase (diphenolase)Noncompetitive0.61 mmol·L-1[14]

Table 2: Anti-inflammatory Activity

CompoundAssayTargetIC50Source
Cinnamic acid derivativesLipoxygenase InhibitionSoybean Lipoxygenase7.4–100 µM[9]
p-Methoxycinnamic acidIn vivo (rat model)DMH-induced colon carcinogenesis40 mg/kg b.wt.[7][8]

Table 3: Antioxidant Activity

CompoundAssayIC50Source
Cinnamic acid derivativesDPPH Radical Scavenging30–48% inhibition at 100 µM[9]
Cinnamic acid derivativesLinoleic Acid Peroxidation Inhibition87–100% inhibition at 100 µM[9]

Table 4: Antimicrobial Activity

CompoundMicroorganismMICSource
p-Methoxycinnamic acidColistin-Resistant Acinetobacter baumannii128–512 µg/mL[9][11]

Mechanism of Action & Signaling Pathways

The therapeutic potential of this compound and its derivatives stems from their ability to modulate key signaling pathways involved in various disease processes.

Tyrosinase Inhibition Mechanism

2-MCA acts as a noncompetitive inhibitor of tyrosinase. This means it binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Enzyme) EnzymeSubstrate Enzyme-Substrate Complex Tyrosinase->EnzymeSubstrate InactiveComplex Inactive Enzyme-Inhibitor Complex Tyrosinase->InactiveComplex Substrate L-DOPA (Substrate) Substrate->EnzymeSubstrate Binds to active site MCA This compound (Inhibitor) MCA->InactiveComplex Binds to allosteric site Product Dopaquinone (Product) EnzymeSubstrate->Product Catalysis

Figure 1: Noncompetitive inhibition of tyrosinase by 2-MCA.

Anti-inflammatory Signaling (Putative)

Based on studies of related compounds, 2-MCA may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway cluster_nucleus Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Sequestered by Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes MCA 2-MCA MCA->IKK Inhibits MCA->MAPK Inhibits MAPK->Nucleus Anticancer_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MCA 2-MCA MCA->PI3K Inhibits Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Hit_ID Hit Identification (Screening of Natural Products) Hit_to_Lead Hit-to-Lead (Initial SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Synthesis of Derivatives, ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Formulation Formulation Development Tox->Formulation Phase1 Phase I (Safety in Humans) Formulation->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA) Phase3->Approval

References

A Comprehensive Review of the Pharmacological Activities of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid (2-MCA), an ortho-methoxy substituted derivative of cinnamic acid, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the phenolic acid family, which is widely distributed in the plant kingdom, 2-MCA shares a structural backbone with numerous compounds known for their diverse biological effects. This technical guide provides a comprehensive review of the current state of research on the pharmacological activities of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective potential. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. While research specifically on the 2-methoxy isomer is still emerging, this guide will also draw upon data from closely related methoxycinnamic acid isomers to provide a broader context for its potential therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory properties of methoxycinnamic acid derivatives are a significant area of investigation. While direct quantitative data for this compound is limited, studies on related compounds, such as 2-methoxycinnamaldehyde, provide insights into the potential mechanisms of action, primarily revolving around the modulation of key inflammatory signaling pathways.

Modulation of NF-κB and NRF2 Signaling Pathways

Studies on 2-methoxycinnamaldehyde (2-MCAld), a structurally similar compound, have shown that it can attenuate inflammatory responses in macrophages. This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a key regulator of antioxidant gene expression, which helps to protect against oxidative stress-induced inflammation. Activation of NRF2 by 2-MCAld was found to enhance autophagy flux, which in turn reduces the production of pro-inflammatory mediators like TNF-α and nitric oxide (NO) in LPS-stimulated macrophages.[1]

Interestingly, the anti-inflammatory effects of 2-MCAld did not appear to primarily target the conventional LPS-induced MAPK, NF-κB, and AP-1 pathways directly.[1] However, the NF-κB pathway is a well-established target for many anti-inflammatory phenolic compounds. The general mechanism involves the inhibition of IκB degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Representative)

A common method to assess the anti-inflammatory potential of a compound like 2-MCA in vitro involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of 2-MCA for a specific duration (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

  • Nitric Oxide (NO) Production Assay (Griess Test): After a 24-hour incubation period with LPS, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results. A reduction in nitrite concentration in the presence of 2-MCA would indicate an anti-inflammatory effect.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB Pathway: To investigate the effect on the NF-κB pathway, cell lysates are prepared from treated cells. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, IκBα, p65) and a loading control (e.g., β-actin). The detection of protein bands is typically achieved using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate. A decrease in the phosphorylation of IκBα and the nuclear translocation of p65 would suggest inhibition of the NF-κB pathway.

Signaling Pathway: Generalized NF-κB Inhibition by Phenolic Compounds

NF_kB_Inhibition Generalized NF-κB Signaling Pathway and Inhibition by Phenolic Compounds LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_p Phosphorylated IκB IkB->NFkB_p NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates NFkB_p->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Phenolic_Compound This compound (Hypothesized) Phenolic_Compound->IKK Inhibits

Caption: Generalized NF-κB signaling pathway and its potential inhibition by this compound.

Anticancer Activity

Cinnamic acid and its derivatives have been reported to exhibit anticancer properties against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of signaling pathways that regulate cell proliferation and survival.

Induction of Apoptosis

The pro-apoptotic effects of cinnamic acid derivatives are often associated with the regulation of the Bcl-2 family of proteins and the activation of caspases. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), for instance, has been shown to mediate its apoptotic action through the altered expression of procaspase-3, procaspase-8, procaspase-9, poly (ADP ribose) polymerase (PARP), Bcl-2, and Bax.[3][4] It is plausible that 2-MCA may share similar mechanisms of inducing apoptosis in cancer cells.

Quantitative Data on Anticancer Activity of Cinnamic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
Cinnamic acid derivative 5A-549 (Lung)10.36[5][6]
Cinnamic acid derivative 12A-549 (Lung)> 25[5]
Colchicine (Positive Control)A-549 (Lung)6.32[5]
2-MethoxycinnamaldehydeRAW 264.7IC50 for NF-κB inhibition: 31 µM[7]
trans-CinnamaldehydeRAW 264.7IC50 for NF-κB inhibition: 43 µM[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells (e.g., A-549 human lung carcinoma) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 2-MCA (typically in a logarithmic series) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Generalized Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis Generalized Intrinsic Apoptosis Pathway and Modulation by Cinnamic Acid Derivatives Cinnamic_Acid This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Cinnamic_Acid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cinnamic_Acid->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway potentially modulated by this compound.

Neuroprotective Activity

The neuroprotective effects of methoxycinnamic acid derivatives have been investigated, with a significant amount of research focusing on the para-isomer, p-methoxycinnamic acid (p-MCA). Studies have shown that p-MCA can protect neuronal cells from glutamate-induced excitotoxicity. While direct and extensive data on 2-MCA is less available, a comparative study has suggested that E-p-methoxycinnamic acid exhibits stronger neuroprotective activity than its ortho- and meta-isomers.[8]

Mechanism of Neuroprotection

The neuroprotective mechanism of p-MCA has been linked to its ability to attenuate the excitotoxic cascade initiated by excessive glutamate, a major excitatory neurotransmitter in the central nervous system. This includes diminishing the calcium influx that accompanies glutamate-induced neurotoxicity and inhibiting the subsequent overproduction of nitric oxide and cellular peroxides in injured neurons.[8]

Experimental Protocol: Neuronal Cell Viability Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a common method to assess cell death by measuring the release of LDH from damaged cells into the culture medium.

  • Primary Neuronal Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable neurobasal medium.

  • Induction of Neurotoxicity: After a period of stabilization in culture, the neurons are exposed to an excitotoxic agent, such as glutamate or N-methyl-D-aspartate (NMDA), to induce neuronal damage.

  • Treatment with Compound: To assess the neuroprotective effect, neurons are pre-treated with different concentrations of 2-MCA for a specific duration before the addition of the excitotoxic agent.

  • LDH Measurement: After the incubation period, the culture medium is collected, and the amount of LDH released is quantified using a commercially available LDH cytotoxicity assay kit. The assay measures the conversion of a lactate substrate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The absorbance is measured spectrophotometrically.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the LDH release in cells treated with 2-MCA and the excitotoxic agent to the LDH release in cells treated with the excitotoxic agent alone.

Workflow: In Vitro Neuroprotection Assay

Neuroprotection_Workflow Workflow for In Vitro Neuroprotection Assay Start Start: Primary Neuronal Culture Pretreatment Pre-treatment with This compound Start->Pretreatment Excitotoxicity Induction of Excitotoxicity (e.g., Glutamate) Pretreatment->Excitotoxicity Incubation Incubation Period Excitotoxicity->Incubation LDH_Assay LDH Assay: Measure LDH release in culture medium Incubation->LDH_Assay Data_Analysis Data Analysis: Calculate % Neuroprotection LDH_Assay->Data_Analysis

Caption: A typical experimental workflow for assessing the neuroprotective effects of a compound.

Other Pharmacological Activities

Tyrosinase Inhibition

This compound has been identified as a noncompetitive inhibitor of tyrosinase.[9] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for the development of skin-whitening agents and treatments for hyperpigmentation disorders.

Quantitative Data on Tyrosinase Inhibition by Cinnamic Acid Derivatives

CompoundIC50 (µM)Reference
p-Coumaric acid115.6[10][11]
Isoferulic acid114.9[10][11]
Dihydro isoferulic acid195.7[10]
Arbutin (Positive Control)210.5[11]
Kojic acid (Positive Control)51.6[11]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 6.8), the substrate L-tyrosine, and various concentrations of the test inhibitor (2-MCA).

  • Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to the wells.

  • Incubation and Measurement: The plate is incubated at a specific temperature (e.g., 37°C), and the formation of dopachrome, an intermediate in melanin synthesis, is monitored by measuring the absorbance at approximately 475-492 nm at regular intervals.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. While the current body of literature provides a foundational understanding of its potential pharmacological activities, particularly in the context of its structural analogs, there is a clear need for more direct and comprehensive research on the 2-methoxy isomer. Future studies should focus on elucidating the specific quantitative efficacy of 2-MCA in various disease models, detailing its precise mechanisms of action on key signaling pathways, and evaluating its pharmacokinetic and safety profiles. The information compiled in this technical guide serves as a catalyst for further investigation into the therapeutic potential of this compound, with the ultimate goal of translating these preclinical findings into tangible clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxycinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring organic acid. Cinnamic acid and its derivatives are of significant interest in the pharmaceutical industry and drug development due to their wide range of biological activities.[1][2] Methoxy-substituted cinnamic acids, in particular, have demonstrated potential as therapeutic agents. This document provides a detailed protocol for the synthesis of this compound using the Perkin reaction, a classic method for the preparation of α,β-unsaturated aromatic acids.[3][4][5]

The Perkin reaction involves the condensation of an aromatic aldehyde, in this case, 2-methoxybenzaldehyde, with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid (sodium acetate).[1][3] This reaction provides a straightforward route to cinnamic acid derivatives.

Data Presentation

Physical and Spectroscopic Data of this compound
PropertyValue
IUPAC Name (2E)-3-(2-methoxyphenyl)prop-2-enoic acid
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 182-186 °C
CAS Number 6099-03-2
Reaction Parameters and Yields for Methoxycinnamic Acid Synthesis (Illustrative)
IsomerAldehydeBase CatalystMethodReaction TimeTemperatureYieldReference
p-methoxycinnamic acidp-methoxybenzaldehydeSodium AcetateSonication60 minutes50 °C2.09%--INVALID-LINK--[6][7]
p-methoxycinnamic acidp-methoxybenzaldehydeSodium AcetateMicrowave5 minutes-73%--INVALID-LINK--[8]
Cinnamic acidBenzaldehydeSodium AcetateMicrowave5 minutes-70%--INVALID-LINK--[8]
Cinnamic acidBenzaldehydeSodium AcetateSonication60 minutes70 °C4.98%--INVALID-LINK--[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Perkin reaction using conventional heating.

Materials and Equipment
  • 2-methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Deionized water

  • Ethanol

  • Hydrochloric acid (concentrated and dilute)

  • Sodium carbonate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Erlenmeyer flasks

  • Büchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Melting point apparatus

  • Glassware for recrystallization

Synthesis of this compound
  • Reaction Setup : In a 250 mL round-bottom flask, combine 0.05 mol of 2-methoxybenzaldehyde, 0.073 mol of acetic anhydride, and 0.03 mol of freshly fused and finely powdered anhydrous sodium acetate.[8]

  • Reaction : Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to a temperature of 160-180°C with continuous stirring. Maintain this temperature for 4-5 hours.

  • Hydrolysis : After the reaction is complete, allow the mixture to cool slightly. While still hot, carefully pour the reaction mixture into a 500 mL beaker containing 100 mL of water.

  • Neutralization and Extraction : Add a saturated solution of sodium carbonate to the aqueous mixture with vigorous stirring until the solution is alkaline. This converts the cinnamic acid to its sodium salt. Any unreacted aldehyde will remain as an oily layer. If an oily layer is present, transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes. Filter the hot solution to remove the charcoal.

  • Precipitation : Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2). This compound will precipitate as a solid.

  • Isolation : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.

  • Purification : Recrystallize the crude this compound from a mixture of ethanol and water to obtain the pure product.

  • Drying and Characterization : Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR).

Visualizations

Perkin Reaction Mechanism for the Synthesis of this compound

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_product Product 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Aldol-type Addition Aldol-type Addition 2-Methoxybenzaldehyde->Aldol-type Addition Acetic Anhydride Acetic Anhydride Enolate Formation Enolate Formation Acetic Anhydride->Enolate Formation Deprotonation by base Sodium Acetate (Base) Sodium Acetate (Base) Enolate Formation->Aldol-type Addition Dehydration Dehydration Aldol-type Addition->Dehydration Hydrolysis Hydrolysis Dehydration->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Mechanism of the Perkin reaction for this compound synthesis.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow start Start reactants Mix 2-Methoxybenzaldehyde, Acetic Anhydride, and Sodium Acetate start->reactants reflux Heat under Reflux (160-180°C, 4-5h) reactants->reflux hydrolysis Pour into Water reflux->hydrolysis neutralization Neutralize with Na₂CO₃ solution hydrolysis->neutralization precipitation Acidify with HCl to precipitate product neutralization->precipitation filtration Filter and Wash Crude Product precipitation->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization characterization Dry and Characterize Product recrystallization->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2-Methoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methoxycinnamic acid, a valuable intermediate in the pharmaceutical and cosmetic industries, utilizing the Knoevenagel condensation. The procedure involves the reaction of 2-methoxybenzaldehyde with malonic acid, catalyzed by piperidine in pyridine. This application note includes a comprehensive experimental protocol, a summary of reaction parameters from various studies, and a visual representation of the experimental workflow.

Introduction

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an active methylene compound with an aldehyde or ketone.[1] This reaction is particularly effective for the synthesis of α,β-unsaturated acids, such as cinnamic acid and its derivatives.[2][3] The Doebner modification of this reaction, which employs pyridine as a solvent and a catalytic amount of an amine like piperidine, is a widely used method for the condensation of aromatic aldehydes with malonic acid, leading to the formation of cinnamic acids with concomitant decarboxylation.[4] this compound is a significant building block in the synthesis of various biologically active molecules and functional materials.

Key Reaction Parameters

The synthesis of cinnamic acids via Knoevenagel condensation is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes various conditions reported for the synthesis of cinnamic acid derivatives, providing a comparative overview.

ProductAldehydeCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dimethoxycinnamic acid2,3-DimethoxybenzaldehydePiperidine/PyridinePyridine109-115387-98[1]
4-Methoxycinnamic acid4-MethoxybenzaldehydePyridinePyridineReflux1.559[5]
Cinnamic acidBenzaldehydePiperidine/PyridinePyridineWater-bath494.6[2]
Ferulic acidVanillinPiperidineDMF900.585-97[6]
p-Hydroxycinnamic diacidVanillinProlineEthanol60480[7]
Cinnamic acidAromatic aldehydesTriethylamine/PiperidineTolueneReflux2-3Comparable to pyridine[3]
Substituted cinnamic acidsAromatic aldehydesTBAB/K2CO3WaterMicrowave (900W)minutesHigh[8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable Organic Syntheses procedure for a closely related compound, 2,3-dimethoxycinnamic acid.[1]

Materials:

  • 2-Methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Thermometer

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter flask

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 2-methoxybenzaldehyde (1.0 mole), malonic acid (2.0 moles), and pyridine (400 mL).

  • Dissolution: Warm the mixture gently on a steam bath or with a heating mantle while stirring to dissolve the malonic acid completely.

  • Catalyst Addition: Once a homogenous solution is obtained, add piperidine (15 mL).

  • Reaction: Heat the reaction mixture to an internal temperature of 80-85°C and maintain for 1 hour. Following this, increase the temperature to reflux (approximately 109-115°C) and continue heating for an additional 3 hours. The evolution of carbon dioxide should be observed.[1]

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a large beaker containing 4 L of cold water.

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid (approximately 500 mL) with stirring until the solution is strongly acidic. A precipitate of crude this compound will form.

  • Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel and wash the filter cake with several portions of cold water.

  • Purification:

    • Dissolve the crude acid in an aqueous solution of sodium hydroxide.

    • Filter the solution to remove any insoluble impurities.

    • Re-precipitate the this compound by adding hydrochloric acid with stirring until the solution is acidic.

    • Collect the purified product by suction filtration and wash thoroughly with cold water.

  • Drying: Dry the purified this compound in a drying oven at 60-70°C to a constant weight. The expected melting point is in the range of 182-186°C.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Knoevenagel_Condensation_Workflow Reactants Reactants: 2-Methoxybenzaldehyde Malonic Acid Reaction Knoevenagel Condensation (Heating & Reflux) Reactants->Reaction Solvent_Catalyst Solvent & Catalyst: Pyridine Piperidine Solvent_Catalyst->Reaction Quenching Quenching (Addition to Water) Reaction->Quenching Acidification Acidification (HCl Addition) Quenching->Acidification Crude_Isolation Crude Product Isolation (Filtration) Acidification->Crude_Isolation Purification Purification: Base-Acid Treatment Crude_Isolation->Purification Final_Product Pure this compound (Drying) Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationships

The logical progression of the Knoevenagel condensation for this compound synthesis is depicted below, outlining the key transformations.

Knoevenagel_Logic Start 2-Methoxybenzaldehyde + Malonic Acid Step1 Nucleophilic Addition (catalyzed by Piperidine/Pyridine) Start->Step1 Intermediate Aldol-type Intermediate Step1->Intermediate Step2 Dehydration Intermediate->Step2 Unsaturated_diacid 2-Methoxybenzylidenemalonic Acid Step2->Unsaturated_diacid Step3 Decarboxylation (Heat) Unsaturated_diacid->Step3 End This compound Step3->End

Caption: Key chemical transformations in the synthesis of this compound.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of this compound. The detailed protocol and comparative data presented in this application note offer a solid foundation for researchers in organic synthesis and drug development to produce this valuable compound. The adaptability of the reaction conditions also allows for optimization towards more environmentally benign procedures.

References

Green Synthesis of 2-Methoxycinnamic Acid Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the green synthesis of 2-methoxycinnamic acid derivatives. These compounds are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including potential anti-inflammatory, antioxidant, and UV-filtering properties.

Recent advancements in synthetic chemistry have emphasized the need for environmentally benign methodologies. Green synthesis approaches, such as microwave-assisted organic synthesis (MAOS), enzymatic catalysis, and ultrasound-assisted synthesis, offer significant advantages over traditional methods by reducing reaction times, energy consumption, and the use of hazardous solvents and reagents. This document outlines key green synthetic routes to this compound and its derivatives, providing detailed experimental protocols and comparative data to facilitate their adoption in the laboratory.

I. Green Synthetic Methods: An Overview and Comparative Data

Several green chemistry principles have been successfully applied to the synthesis of this compound and its derivatives. The most prominent methods include microwave-assisted Knoevenagel condensation, lipase-catalyzed esterification, and ultrasound-assisted synthesis. A summary of the quantitative data for these methods is presented in Table 1, allowing for a direct comparison of their efficiencies.

Method Derivative Catalyst Solvent Reaction Time Yield (%) Reference
Microwave-Assisted Knoevenagel CondensationThis compoundPolyphosphate Ester (PPE)Solvent-free3-4 min85-92[1]
Enzymatic EsterificationOctyl methoxycinnamateNovozym 435 (immobilized lipase)Solvent-free24 h90[2]
Enzymatic EsterificationEthyl ferulate (from ferulic acid)Novozym 435 (immobilized lipase)-48 h87[2]
Ultrasound-Assisted Esterificationn-Octyl cinnamateSulfuric acid-7 h39.18[3]
Ultrasound-Assisted Synthesis4-Alkoxy-6-methoxy-2-methylquinolinesK2CO3DMF15 min45-84[4]

Table 1: Comparison of Green Synthesis Methods for this compound Derivatives

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the key green synthesis methods.

A. Microwave-Assisted Solvent-Free Synthesis of this compound

This protocol describes the Knoevenagel condensation of 2-methoxybenzaldehyde with malonic acid under solvent-free conditions using microwave irradiation.

Materials:

  • 2-methoxybenzaldehyde

  • Malonic acid

  • Polyphosphate ester (PPE)

  • Microwave reactor

  • Round-bottom flask (10 mL)

  • Stirring bar

Procedure:

  • In a 10 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), malonic acid (2 mmol), and polyphosphate ester (0.3 g).[1]

  • Place a small stirring bar in the flask.

  • Place the flask in the microwave reactor.

  • Irradiate the mixture for 3-4 minutes at a power level appropriate for the reactor (e.g., 300 W), ensuring the temperature does not exceed a safe limit (monitor reactor guidelines).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add 10 mL of cold water to the flask and stir vigorously to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

B. Enzymatic Synthesis of 2-Methoxycinnamate Esters

This protocol details the lipase-catalyzed esterification of this compound with an alcohol (e.g., 2-ethylhexanol to produce octyl methoxycinnamate) in a solvent-free system.

Materials:

  • This compound

  • Alcohol (e.g., 2-ethylhexanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vessel with temperature control and stirring

  • Vacuum system (optional, for water removal)

Procedure:

  • Combine this compound and the desired alcohol in a suitable molar ratio (e.g., 1:1.2 acid to alcohol) in the reaction vessel.

  • Add the immobilized lipase (e.g., 10% w/w of the total reactants).

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 80°C for Novozym 435 for the synthesis of octyl methoxycinnamate).[2]

  • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

  • To drive the equilibrium towards product formation, remove the water produced during the reaction, for example, by applying a vacuum.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Separate the immobilized enzyme by filtration for potential reuse.

  • Purify the product by removing the excess alcohol under reduced pressure. Further purification can be achieved by column chromatography if necessary.

C. Ultrasound-Assisted Synthesis of this compound Esters

This protocol describes a general method for the ultrasound-assisted esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., n-octanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Ultrasonic bath or probe sonicator

  • Reaction flask

  • Stirring bar

Procedure:

  • In a reaction flask, dissolve this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the reaction mixture.

  • Apply ultrasonic irradiation at a specific frequency (e.g., 20-40 kHz) and power. The reaction temperature can be controlled by a cooling bath if necessary. For the synthesis of n-octyl cinnamate, a temperature of 60°C was used.[3]

  • Monitor the progress of the reaction using TLC or GC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for green synthesis and potential signaling pathways that may be modulated by this compound derivatives.

G cluster_workflow Experimental Workflow: Green Synthesis Start Start Reactants Mix Reactants (2-Methoxybenzaldehyde, Malonic Acid, Catalyst) Start->Reactants Energy Apply Green Energy Source (Microwave, Ultrasound, or Heat for Enzymatic) Reactants->Energy Reaction Reaction Monitoring (TLC, HPLC) Energy->Reaction Workup Product Isolation and Purification (Filtration, Recrystallization) Reaction->Workup Analysis Characterization (NMR, IR, MS) Workup->Analysis End End Analysis->End

General workflow for green synthesis.

Based on studies of structurally related compounds like ferulic acid and 2-methoxy-4-vinylphenol, this compound derivatives are hypothesized to modulate key cellular signaling pathways involved in inflammation and cell survival.[5][6][7]

G cluster_pathways Potential Signaling Pathways Modulated by this compound Derivatives cluster_nfkb NF-κB Pathway cluster_akt Akt Pathway cluster_p53 p53 Pathway Derivative 2-Methoxycinnamic Acid Derivative IKK IKK Derivative->IKK Inhibits? Akt Akt Derivative->Akt Modulates? p53 p53 Derivative->p53 Activates? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Inflammation_NFkB Inflammatory Gene Expression Nucleus_NFkB->Inflammation_NFkB PI3K PI3K PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis p53->Apoptosis

References

Application Note: HPLC Analysis of 2-Methoxycinnamic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid is a derivative of cinnamic acid, a phenylpropanoid found in various plant species. It has garnered interest in the scientific community due to its potential biological activities, including tyrosinase inhibition.[1] As a naturally occurring phytochemical, its identification and quantification in plant extracts are crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such phenolic compounds in complex plant matrices.[2] This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound in plant extracts.

Phenylpropanoid Biosynthesis Pathway

This compound is synthesized in plants via the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The core sequence of reactions leading to cinnamic acid derivatives is illustrated below. The formation of this compound involves subsequent hydroxylation and methylation steps, catalyzed by specific enzymes.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H 2_Hydroxycinnamic_acid 2-Hydroxycinnamic Acid Cinnamic_acid->2_Hydroxycinnamic_acid C2H Other_Phenylpropanoids Other Phenylpropanoids (Flavonoids, Lignans, etc.) p_Coumaric_acid->Other_Phenylpropanoids 4CL, etc. 2_Methoxycinnamic_acid This compound 2_Hydroxycinnamic_acid->2_Methoxycinnamic_acid OMT

Figure 1: Simplified Phenylpropanoid Biosynthesis Pathway.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of cinnamic acid derivatives from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, or roots)

  • Methanol (HPLC grade)

  • Deionized water

  • Reflux apparatus or ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it into a round-bottom flask.

  • Add 200 mL of 80% aqueous methanol to the flask.

  • Extract the sample using one of the following methods:

    • Reflux Extraction: Heat the mixture under reflux for 2 hours at 60°C.

    • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]

  • After extraction, allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C until the methanol is completely removed.

  • Re-dissolve the remaining aqueous extract in a known volume of methanol (e.g., 10 mL).

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Analysis

This section details the instrumental conditions for the chromatographic separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically used for complex plant extracts.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

Gradient Program:

Time (minutes)% Solvent A% Solvent B
0955
255050
30595
35595
40955

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting with methanol.

  • Inject the standard solutions to generate a calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of cinnamic acid derivatives in plant extracts. These values can be used as a reference for method validation.

ParameterThis compound (Expected)p-Coumaric Acid (Reference)Ferulic Acid (Reference)
Retention Time (min) 15 - 20~18.5~21.2
Linearity (r²) >0.999>0.999>0.998
LOD (µg/mL) 0.1 - 0.5~0.15~0.20
LOQ (µg/mL) 0.5 - 1.5~0.45~0.60
Recovery (%) 95 - 10598 - 10397 - 104

Data for p-coumaric acid and ferulic acid are adapted from published methods for phenolic acid analysis in plant extracts. Expected values for this compound are based on its structure and typical performance of similar methods.

Experimental Workflow

The overall workflow for the analysis of this compound in plant extracts is depicted below.

G Plant_Material Dried Plant Material Grinding Grinding and Powdering Plant_Material->Grinding Extraction Solvent Extraction (Methanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution Syringe_Filter 0.45 µm Syringe Filtration Reconstitution->Syringe_Filter HPLC_Analysis HPLC-DAD Analysis Syringe_Filter->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

Figure 2: Workflow for HPLC Analysis of this compound.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The provided extraction and analysis protocols are a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. Method validation parameters should be established in-house to ensure data quality and accuracy for specific plant matrices. This application note serves as a comprehensive guide for the successful analysis of this and other related cinnamic acid derivatives.

References

Application Note: Identification of 2-Methoxycinnamic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxycinnamic acid is a derivative of cinnamic acid, a compound found in various plants and known for its diverse biological activities. Accurate identification and quantification of this compound are crucial in drug development, metabolomics, and quality control of natural products. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the carboxylic acid group, derivatization is often employed to increase volatility and improve chromatographic peak shape. This application note provides a detailed protocol for the identification of this compound using GC-MS following a silylation derivatization procedure.

Key Applications

  • Pharmacokinetic studies of this compound and its metabolites.

  • Quality control of herbal medicines and natural product extracts.

  • Metabolomic profiling of biological samples.

  • Impurity profiling in synthetic drug batches.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., plasma, plant extract) Extraction Solvent Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Spectral Library Search PeakIntegration->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Experimental workflow for GC-MS analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound standard (≥97.0%)

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate, HPLC grade

  • Nitrogen gas, high purity

  • GC-MS vials with inserts

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following conditions are a general guideline and may need to be optimized for specific instruments.

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector

  • Software: MassHunter, ChemStation, or equivalent

Protocols

Standard Solution Preparation
  • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

  • Perform serial dilutions to prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation and Derivatization
  • Extraction: For solid samples (e.g., plant material), perform a suitable extraction (e.g., methanolic extraction followed by liquid-liquid extraction into ethyl acetate). For liquid samples (e.g., plasma), perform a protein precipitation followed by liquid-liquid extraction.

  • Evaporation: Transfer a known volume of the extract or standard solution to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes.[1] After cooling to room temperature, the sample is ready for injection.

GC-MS Analysis
  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

Data Analysis and Results

Identification of the trimethylsilyl (TMS) derivative of this compound is based on its retention time and mass spectrum. The mass spectrum is compared with a reference spectrum from a standard or a spectral library (e.g., NIST, Wiley).

Quantitative Data Summary
ParameterValueReference
Molecular Weight (underivatized)178.18 g/mol PubChem CID 734154
Molecular Weight (TMS derivative)250.34 g/mol Calculated
Kovats Retention Index (non-polar)1625 - 1685.6PubChem CID 734154

Note: The Kovats retention index is for the underivatized compound and will be different for the TMS derivative. The retention time of the TMS derivative should be determined experimentally using a standard.

Expected Mass Spectrum and Fragmentation

The mass spectrum of the TMS derivative of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 250. The fragmentation pattern is key to structural confirmation.

fragmentation cluster_mol cluster_frags M [M]⁺ m/z 250 M_minus_15 [M-15]⁺ m/z 235 Loss of -CH₃ M->M_minus_15 -CH₃ m_161 [C₉H₉O₂]⁺ m/z 161 Loss of -OTMS M->m_161 -OTMS M_minus_45 [M-45]⁺ m/z 205 Loss of -OCH₃ and -CH₃ M_minus_15->M_minus_45 -OCH₃ m_133 [C₈H₅O₂]⁺ m/z 133 Loss of -COOTMS m_161->m_133 -CO

Caption: Proposed fragmentation pathway of TMS-derivatized this compound.

The primary fragmentation is expected to involve the loss of a methyl group (-CH₃) from the silyl group to yield a fragment at m/z 235 ([M-15]⁺). Further fragmentation may involve the loss of the methoxy group (-OCH₃). A significant fragment at m/z 161 corresponds to the loss of the trimethylsiloxy group (-OTMS). The loss of the entire carboxyl-silyl group (-COOTMS) can lead to a fragment at m/z 133.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound using GC-MS. The described derivatization and analysis method is sensitive and specific, making it suitable for a wide range of applications in pharmaceutical and biomedical research. The provided data and diagrams serve as a valuable reference for researchers working with this and similar compounds. Method optimization may be required depending on the specific sample matrix and instrumentation used.

References

Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a critical target for the development of novel therapeutic and cosmetic agents for skin whitening and treating hyperpigmentary conditions. Cinnamic acid and its derivatives have garnered significant interest as potential tyrosinase inhibitors. This document provides a detailed protocol for the in vitro assessment of the tyrosinase inhibitory activity of 2-Methoxycinnamic acid.

Principle of the Assay

The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. In the presence of a tyrosinase inhibitor, the rate of dopachrome formation is reduced. The absorbance of the colored product, dopachrome, is measured at a specific wavelength (typically around 475 nm) over time. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

Data Presentation

While a specific IC50 value for this compound was not identified in the reviewed literature, it is characterized as a noncompetitive inhibitor of tyrosinase. For comparative purposes, the following table summarizes the tyrosinase inhibitory activity of closely related cinnamic acid derivatives.

CompoundIC50 Value (mM)Inhibition Type
This compoundNot FoundNoncompetitive[1]
4-Methoxycinnamic acid0.42Noncompetitive
Cinnamic acid2.10Noncompetitive
Kojic Acid (Reference)0.01 - 0.3Competitive

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay well should be optimized (e.g., 20-30 U/mL).

  • L-DOPA Stock Solution: Prepare a stock solution of L-DOPA in potassium phosphate buffer. A common final concentration in the assay is 0.5-2 mM.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in potassium phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <2%) to avoid affecting enzyme activity.

  • Kojic Acid Stock Solution: Prepare a stock solution of kojic acid (positive control) in a similar manner to the test compound.

Assay Procedure
  • In a 96-well microplate, add the following to each well:

    • x µL of Potassium Phosphate Buffer

    • y µL of this compound solution (at various concentrations) or positive/negative controls.

    • z µL of Mushroom Tyrosinase solution.

  • The total volume in each well should be consistent. A typical pre-incubation volume is around 160-180 µL.

  • Pre-incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add a µL of L-DOPA solution to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).

  • Controls:

    • Negative Control: Contains all reagents except the inhibitor (replace with buffer or DMSO vehicle).

    • Positive Control: Contains a known tyrosinase inhibitor, such as kojic acid.

    • Blank: Contains all reagents except the enzyme, to account for any non-enzymatic oxidation of L-DOPA.

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each concentration of the test compound and the controls from the linear portion of the kinetic curve.

  • Calculate the percentage of tyrosinase inhibition using the following formula:

    % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Plot the percentage of inhibition against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity, by regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Potassium Phosphate Buffer add_reagents Add Buffer, Inhibitor/Control, and Tyrosinase to 96-well Plate prep_buffer->add_reagents prep_enzyme Prepare Tyrosinase Solution prep_enzyme->add_reagents prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare 2-Methoxycinnamic Acid Solutions prep_inhibitor->add_reagents prep_control Prepare Kojic Acid (Positive Control) prep_control->add_reagents pre_incubate Pre-incubate at Room Temperature (10 min) add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Absorbance at 475 nm (Kinetic Reading) add_substrate->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Signaling Pathway of Tyrosinase Inhibition

G cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor This compound (Noncompetitive Inhibitor) Inhibitor->Tyrosinase Binds to a site other than the active site

Caption: Tyrosinase's role in melanogenesis and its noncompetitive inhibition.

References

Application Note: Cell-Based Assays for Evaluating the Antioxidant Activity of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Methoxycinnamic acid (2-MCA) is a naturally occurring phenolic compound investigated for various therapeutic properties, including antioxidant and anti-inflammatory effects[1]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in numerous diseases[2]. Evaluating the antioxidant potential of compounds like 2-MCA within a cellular context is crucial, as it provides more biologically relevant data than simple chemical assays by accounting for factors like cell uptake, metabolism, and distribution[3][4]. This document provides detailed protocols for two key cell-based assays to characterize the antioxidant activity of 2-MCA: the Cellular Antioxidant Activity (CAA) assay for measuring direct ROS scavenging and an assay to assess the activation of the Nrf2 antioxidant signaling pathway.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a robust method for quantifying the antioxidant activity of compounds within a cellular environment[3]. It measures the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals.

Principle of the Assay The assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF)[2][5]. Antioxidants, such as 2-MCA, scavenge ROS, thereby inhibiting the formation of DCF. The fluorescence intensity is thus inversely proportional to the antioxidant capacity of the test compound[3]. Peroxyl radicals are typically generated by the thermal decomposition of an initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP or AAPH)[3][6].

Experimental Workflow: CAA Assay

CAA_Workflow cluster_prep Cell & Reagent Preparation cluster_treatment Treatment & Incubation cluster_measurement Induction & Measurement p1 Seed adherent cells (e.g., HepG2) in 96-well plate p2 Culture until 90-100% confluent p1->p2 p3 Wash cells with DPBS p2->p3 p4 Add DCFH-DA probe solution to cells p3->p4 p5 Add 2-MCA or Quercetin (standard) to wells p4->p5 p6 Incubate for 1 hour at 37°C, 5% CO2 p5->p6 p7 Wash cells to remove excess probe and compound p6->p7 p8 Add Radical Initiator (AAPH) to all wells p7->p8 p9 Immediately begin kinetic read on fluorescence plate reader (Ex: 485 nm, Em: 538 nm) p8->p9

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol: CAA Assay

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line.

  • Black, clear-bottom 96-well cell culture plates.

  • This compound (2-MCA).

  • Quercetin (positive control).

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or equivalent radical initiator.

  • Cell culture medium (e.g., EMEM or DMEM), fetal bovine serum (FBS), and antibiotics.

  • Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Fluorescence microplate reader with bottom-read capabilities.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well in 100 µL of complete culture medium. Culture at 37°C in a 5% CO₂ incubator until cells reach 90-100% confluency (approx. 24-48 hours)[7].

  • Preparation of Test Compounds: Prepare stock solutions of 2-MCA and Quercetin in DMSO. Create a series of working solutions by diluting the stocks in treatment medium (e.g., serum-free medium) to achieve the desired final concentrations. The final DMSO concentration in the wells should be ≤0.5%.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cell monolayer gently once with 100 µL of warm DPBS[7].

    • Add 100 µL of treatment medium containing various concentrations of 2-MCA, Quercetin (e.g., 0-50 µM), or vehicle control to the respective wells.

  • Probe Loading:

    • After a 1-hour incubation with the test compounds, add 25 µL of 25 µM DCFH-DA solution to each well.

    • Incubate the plate for another 60 minutes at 37°C, protected from light[7].

  • Induction of Oxidative Stress:

    • Aspirate the medium containing the probe and compounds and wash the cells once with 100 µL of warm DPBS.

    • Add 100 µL of 600 µM AAPH solution (prepared fresh in DPBS) to all wells to initiate the oxidative reaction[6].

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm[7][8].

Data Analysis and Presentation The antioxidant activity is determined by calculating the area under the curve (AUC) for the fluorescence kinetics. The percentage inhibition of DCF formation by 2-MCA is calculated using the following formula:

% Inhibition = (1 - (AUC_sample / AUC_control)) * 100

The results can be expressed as an IC₅₀ value (the concentration of 2-MCA required to inhibit ROS production by 50%) or in Quercetin Equivalents (QE).

Table 1: Sample Data Table for CAA Assay Results

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Vehicle Control -0 ± 2.5-
Quercetin 1.025.4 ± 3.110.2
5.041.2 ± 4.5
10.052.1 ± 3.8
25.078.9 ± 5.2
2-MCA 10User DataUser Data
50User Data
100User Data
200User Data

Nrf2/ARE Pathway Activation Assay

Beyond direct radical scavenging, many phenolic antioxidants exert their effects by upregulating endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes[9].

Principle of the Assay Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[9][10]. Oxidative stress or the presence of Nrf2 activators like 2-MCA can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates their transcription[9][11]. Key Nrf2 target genes include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Superoxide Dismutase (SOD)[9]. The activation of this pathway can be assessed by measuring the nuclear accumulation of Nrf2 and the increased expression of its downstream target proteins, such as HO-1, via Western blot.

Signaling Pathway: Nrf2 Activation by 2-MCA

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCA This compound (2-MCA) Keap1_Nrf2 Keap1-Nrf2 Complex MCA->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Genes Activates Transcription

Caption: 2-MCA-mediated activation of the Nrf2 signaling pathway.

Detailed Protocol: Western Blot for Nrf2 and HO-1

Materials:

  • RAW 264.7 macrophages or other responsive cell line.

  • This compound (2-MCA).

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Nuclear and cytoplasmic extraction kit.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with various concentrations of 2-MCA (e.g., 0-100 µM) for a specified time (e.g., 4-24 hours).

  • Protein Extraction:

    • For nuclear Nrf2: Wash cells with cold PBS and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

    • For total HO-1: Lyse cells directly in RIPA buffer on ice. Scrape and collect the lysate, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-Nrf2 1:1000, anti-HO-1 1:1000, anti-Lamin B1 1:1000, anti-β-actin 1:5000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of nuclear Nrf2 to Lamin B1 and HO-1 to β-actin. Calculate the fold change relative to the untreated control. Studies show 2-MCA can activate the NRF2/HO-1 axis[9].

Data Presentation Summarize the densitometry results in a table to compare the effects of different 2-MCA concentrations.

Table 2: Sample Data Table for Nrf2 Pathway Activation

TreatmentConcentration (µM)Nuclear Nrf2 Fold Change (vs. Control)HO-1 Fold Change (vs. Control)
Control 01.01.0
2-MCA 10User DataUser Data
50User DataUser Data
100User DataUser Data
Positive Control e.g., SulforaphaneUser DataUser Data

Conclusion The combination of the Cellular Antioxidant Activity (CAA) assay and the Nrf2/HO-1 pathway activation analysis provides a comprehensive profile of the antioxidant properties of this compound. The CAA assay evaluates its direct ROS scavenging ability in a cellular context, while the Western blot protocol elucidates its mechanism in upregulating the cell's own antioxidant defenses. These detailed protocols and data presentation formats offer a standardized framework for researchers to effectively characterize the therapeutic potential of 2-MCA and other novel antioxidant compounds.

References

Application Notes and Protocols: 2-Methoxycinnamic Acid as a UV Filter in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycinnamic acid, a derivative of cinnamic acid, presents potential as a UV filtering agent for cosmetic applications. Cinnamic acid and its derivatives are known for their ability to absorb UV radiation, particularly in the UVB range (280-320 nm), which is a primary cause of sunburn and contributes to skin cancer.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a novel UV filter. The protocols outlined will enable researchers to assess its efficacy, safety, and potential synergistic effects in cosmetic formulations. Beyond its UV-absorbing properties, this compound has also been investigated for its biological activities, including tyrosinase inhibition and antioxidant effects, which could provide additional benefits in skincare formulations.[3][4]

Mechanism of Action: UV Protection

Organic UV filters, like cinnamic acid derivatives, function by absorbing high-energy UV radiation.[5][6] The energy from the UV photons excites electrons within the molecule to a higher energy state. As the molecule returns to its ground state, this absorbed energy is released as less harmful, longer-wavelength radiation, primarily heat.[1][7] This process prevents the UV radiation from penetrating the skin and causing cellular damage, such as DNA lesions and collagen breakdown.[8][9]

Signaling Pathways Affected by UV Radiation

UV radiation triggers a cascade of signaling pathways in the skin that contribute to photoaging and carcinogenesis. Understanding these pathways is crucial for evaluating the protective effects of UV filters.

  • DNA Damage Response: UV radiation, particularly UVB, can be directly absorbed by DNA, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and other photoproducts. This damage activates complex DNA repair mechanisms. If the damage is too extensive, it can lead to mutations and apoptosis (programmed cell death).[8][10]

  • Oxidative Stress Pathways: UVA radiation, which penetrates deeper into the skin, indirectly damages cellular components by generating reactive oxygen species (ROS).[8] This oxidative stress activates signaling pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

  • Inflammatory Pathways: UV exposure initiates an inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and interleukins.[8] This is mediated by signaling pathways such as the NF-κB and MAPK pathways. Chronic inflammation contributes to the breakdown of the extracellular matrix.

  • Matrix Metalloproteinases (MMPs) Upregulation: UV radiation leads to an increase in the expression and activity of MMPs, enzymes that degrade collagen and elastin, resulting in wrinkles and loss of skin elasticity.[8][9]

UV_Signaling_Pathways UVR UV Radiation Skin Skin Cells UVR->Skin DNA_Damage Direct DNA Damage (CPDs, 6-4PPs) Skin->DNA_Damage UVB ROS Reactive Oxygen Species (ROS) Skin->ROS UVA p53 p53 Activation DNA_Damage->p53 MAPK_NFkB MAPK / NF-κB Pathways DNA_Damage->MAPK_NFkB Nrf2 Nrf2 Pathway ROS->Nrf2 ROS->MAPK_NFkB NER Nucleotide Excision Repair p53->NER Apoptosis Apoptosis p53->Apoptosis Photoaging Photoaging & Carcinogenesis Apoptosis->Photoaging Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Cytokines Pro-inflammatory Cytokines MAPK_NFkB->Cytokines MMPs MMP Upregulation MAPK_NFkB->MMPs Cytokines->Photoaging Collagen_Degradation Collagen & Elastin Degradation MMPs->Collagen_Degradation Collagen_Degradation->Photoaging

Efficacy Evaluation

UV Absorption Spectrum and In Vitro SPF Determination

Table 1: Physicochemical and UV Absorption Properties of Cinnamic Acid Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)λmax (nm)Molar Absorptivity (ε)In Vitro SPF (at 8%)
This compound178.18182-186Not availableNot availableTo be determined
4-Methoxycinnamic acid178.18172-174~311~23,300Not available
Ferulic Acid194.18174~327Not available~12
Sinapic Acid224.21202-205~326Not available~10

Note: Data for 4-Methoxycinnamic acid, Ferulic Acid, and Sinapic Acid are included for comparative purposes. The λmax and molar absorptivity for 4-Methoxycinnamic acid are for its ethylhexyl ester derivative (Octinoxate).

Protocol: In Vitro SPF Determination

This protocol is based on the method described by Mansur et al. and is suitable for screening the SPF of a cosmetic formulation containing this compound.

Materials:

  • This compound

  • Cosmetic base (e.g., O/W emulsion)

  • Ethanol (spectrophotometric grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1% (w/w) solution of the cosmetic formulation containing a known concentration of this compound in ethanol.

  • Using a UV-Vis spectrophotometer, measure the absorbance of the solution every 5 nm over the range of 290 to 320 nm, using ethanol as a blank.

  • Calculate the SPF using the Mansur equation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm Where:

    • CF = Correction Factor (10)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the sunscreen product

  • The values for EE(λ) × I(λ) are constant and can be found in the literature.

Table 2: Normalized Product Function (EE x I) for SPF Calculation

Wavelength (λ) nmEE x I (Normalized)
2900.0150
2950.0817
3000.2874
3050.3278
3100.1864
3150.0839
3200.0180

InVitro_SPF_Workflow Start Start: Prepare Formulation Prepare_Sample Prepare 1% Solution in Ethanol Start->Prepare_Sample Spectro UV-Vis Spectrophotometry (290-320 nm) Prepare_Sample->Spectro Data_Acquisition Acquire Absorbance Data Spectro->Data_Acquisition Calculation Calculate SPF using Mansur Equation Data_Acquisition->Calculation Result End: In Vitro SPF Value Calculation->Result

Photostability Assessment

A critical attribute of any UV filter is its photostability, which is its ability to maintain its structure and function upon exposure to UV radiation.[12] Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.

Protocol: Photostability Assessment by HPLC

This protocol allows for the quantification of this compound before and after UV irradiation to determine its photostability.

Materials:

  • Cosmetic formulation containing this compound

  • Quartz plates

  • Solar simulator with a controlled UV output

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Apply a uniform film of the cosmetic formulation (2 mg/cm²) onto a quartz plate.

  • Expose the plate to a controlled dose of UV radiation from a solar simulator. A non-irradiated plate should be kept as a control.

  • After irradiation, dissolve the film from both the irradiated and control plates in a known volume of methanol.

  • Analyze the concentration of this compound in both solutions using a validated HPLC method.

    • Mobile Phase: A gradient of acetonitrile and water is typically used for cinnamic acid derivatives.

    • Detection Wavelength: Set to the λmax of this compound.

  • Calculate the percentage of degradation by comparing the concentration of this compound in the irradiated sample to the control.

Safety Evaluation

Phototoxicity Assessment

Phototoxicity is an acute light-induced skin irritation. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated method to assess this potential.

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Materials:

  • Balb/c 3T3 fibroblasts

  • 96-well plates

  • Culture medium (e.g., DMEM)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Neutral Red solution

  • Solar simulator with a UVA filter

Procedure:

  • Seed 3T3 cells in two 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treat the cells in both plates with a range of concentrations of this compound for 1 hour.

  • Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while the other plate is kept in the dark.

  • Wash the cells and incubate with fresh medium for 24 hours.

  • Add Neutral Red solution and incubate for 3 hours.

  • Extract the dye and measure the absorbance at 540 nm.

  • Calculate the IC50 values (concentration that causes 50% cell death) for both the irradiated and non-irradiated plates.

  • Determine the Photo-Irritation-Factor (PIF) by dividing the IC50 of the non-irradiated cells by the IC50 of the irradiated cells. A PIF > 5 is indicative of phototoxic potential.

Phototoxicity_Assay cluster_exposure Exposure Start Start: Seed 3T3 Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Irradiate Irradiate with UVA Treat->Irradiate Dark Keep in Dark Treat->Dark Incubate2 Incubate 24h Irradiate->Incubate2 Dark->Incubate2 NRU Neutral Red Uptake Assay Incubate2->NRU Measure Measure Absorbance NRU->Measure Calculate Calculate PIF Measure->Calculate Result End: Phototoxicity Potential Calculate->Result

Skin Sensitization Assessment

Skin sensitization is an allergic response following skin contact with a substance. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method to predict this potential.

Protocol: Direct Peptide Reactivity Assay (DPRA)

Materials:

  • Synthetic peptides containing cysteine and lysine

  • This compound

  • Acetonitrile

  • Phosphate buffer

  • HPLC system with a UV detector

Procedure:

  • Incubate solutions of the cysteine and lysine peptides with this compound for 24 hours.

  • Analyze the remaining peptide concentrations in the solutions using HPLC.

  • Calculate the percentage of peptide depletion for both cysteine and lysine.

  • The mean peptide depletion is used to classify the sensitization potential of the substance (Low, Moderate, or High).

Table 3: Safety Profile of this compound

AssayEndpointResultClassification
Phototoxicity (3T3 NRU)PIFTo be determinedTo be determined
Skin Sensitization (DPRA)Peptide Depletion (%)To be determinedTo be determined
Skin IrritationIn silico/In vitroCauses skin irritationIrritant
Eye IrritationIn silico/In vitroCauses serious eye irritationIrritant

Note: The skin and eye irritation classifications are based on existing safety data sheets for this compound.[13]

Additional Biological Activities

Antioxidant Activity

Cinnamic acid and its derivatives are known to possess antioxidant properties.[4][14] This activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant potential of this compound could provide additional protection against UV-induced oxidative stress.

Anti-inflammatory Activity

Some cinnamic acid derivatives have demonstrated anti-inflammatory effects.[15][16][17] This can be assessed by measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or by quantifying the reduction of inflammatory cytokine production in cell-based assays.

Tyrosinase Inhibition

This compound has been identified as a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[3][18][19] This suggests its potential use in cosmetic formulations for skin brightening and treating hyperpigmentation.

Conclusion

This compound holds promise as a multifunctional ingredient in cosmetic formulations, potentially offering UV protection, antioxidant, anti-inflammatory, and skin-lightening benefits. The protocols provided in this document offer a comprehensive framework for the systematic evaluation of its efficacy and safety as a novel UV filter. Further research is warranted to fully characterize its UV absorption properties and to substantiate its biological activities in relevant in vitro and in vivo models.

References

Application of 2-Methoxycinnamic Acid in Food Preservation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxycinnamic acid (2-MCA), an organic compound belonging to the phenylpropanoid family, is emerging as a compound of interest for its potential applications in food preservation. As a derivative of cinnamic acid, which is found naturally in various plants, 2-MCA is being investigated for its antimicrobial properties against common food spoilage microorganisms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of 2-MCA as a food preservative. While research on the para-isomer (4-methoxycinnamic acid) is more extensive, this guide consolidates the available information on cinnamic acid derivatives and provides a framework for evaluating the efficacy of 2-MCA.

Antifungal Activity and Mechanism of Action

Cinnamic acid and its derivatives are known to exhibit antifungal activity against a range of foodborne fungi.[1][2][3] The primary mechanisms of action are believed to involve the disruption of the fungal cell wall and plasma membrane, leading to impaired cellular function and eventual cell death.[4][5]

Key Antifungal Mechanisms:

  • Cell Wall Disruption: Cinnamic acid derivatives can interfere with the synthesis of essential cell wall components, such as β-glucans and chitin, compromising the structural integrity of the fungal cell.[4][5]

  • Plasma Membrane Permeabilization: These compounds can alter the permeability of the fungal plasma membrane, leading to the leakage of intracellular components and disruption of vital cellular processes.[4]

It is important to note that while these mechanisms are established for cinnamic acid and some of its derivatives, further research is required to specifically elucidate the precise molecular targets and signaling pathways affected by 2-MCA in various fungal species.

Quantitative Data on Antifungal Efficacy

Quantitative data on the antifungal activity of this compound against specific food spoilage fungi is currently limited in publicly available literature. Most research has focused on the para-isomer, 4-methoxycinnamic acid (4-MCA). The data presented below for a related compound, 2-methoxy-1,4-naphthoquinone, against Penicillium italicum is for illustrative purposes and highlights the type of data that needs to be generated for 2-MCA.

Table 1: Antifungal Activity of a Methoxy-Substituted Compound Against Penicillium italicum

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
2-methoxy-1,4-naphthoquinonePenicillium italicum5.0 µg/mL[6]

Note: This data is for 2-methoxy-1,4-naphthoquinone, not this compound. Further studies are needed to determine the MIC of 2-MCA against various food spoilage fungi.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal activity of this compound for food preservation applications.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • This compound (2-MCA)

  • Fungal strains (e.g., Aspergillus niger, Botrytis cinerea, Penicillium italicum)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))

  • Sterile distilled water or appropriate solvent for 2-MCA

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation occurs.

    • Harvest the spores by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final concentration of approximately 1-5 x 10³ CFU/mL using a hemocytometer or by spectrophotometric methods.[9]

  • Preparation of 2-MCA Solutions:

    • Prepare a stock solution of 2-MCA in a suitable solvent (e.g., DMSO, ethanol) at a high concentration.

    • Perform serial two-fold dilutions of the 2-MCA stock solution in the appropriate sterile broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, including positive (broth and inoculum without 2-MCA) and negative (broth only) controls.

    • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) for 24-72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of 2-MCA at which there is no visible growth of the fungus.[9] This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Agar Well Diffusion Assay for Antifungal Activity

This method is used to qualitatively assess the antifungal activity of a compound by measuring the zone of growth inhibition on an agar plate.[10]

Materials:

  • This compound (2-MCA)

  • Fungal strains

  • Suitable agar medium (e.g., Potato Dextrose Agar)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Sterile swabs

Procedure:

  • Preparation of Fungal Lawn:

    • Prepare a fungal spore suspension as described in Protocol 1.

    • Uniformly spread the fungal suspension over the surface of the agar plates using a sterile swab to create a lawn of the fungus.

  • Preparation of Wells:

    • Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Application of 2-MCA:

    • Prepare different concentrations of 2-MCA in a suitable solvent.

    • Add a fixed volume (e.g., 50-100 µL) of each 2-MCA concentration into the respective wells.

    • A well with the solvent alone should be included as a negative control. A known antifungal agent can be used as a positive control.

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the fungus for 24-72 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Protocol 3: In Vivo Application on Fruit Surface

This protocol describes a method to evaluate the efficacy of 2-MCA in controlling fungal growth on a food matrix, such as fruit.

Materials:

  • Fresh, unblemished fruit (e.g., citrus, strawberries, grapes)

  • This compound (2-MCA) solution

  • Fungal spore suspension

  • Sterile water

  • Fine-mist spray bottle or sterile pipette

  • Sterile needle or scalpel

  • Controlled environment chamber (to maintain temperature and humidity)

Procedure:

  • Fruit Preparation:

    • Surface-sterilize the fruit by washing with a mild disinfectant (e.g., 1% sodium hypochlorite solution) followed by rinsing with sterile distilled water.

    • Allow the fruit to air dry in a sterile environment.

  • Inoculation:

    • For wounded inoculation, create a small, uniform wound on the surface of each fruit using a sterile needle or scalpel.

    • Apply a known volume (e.g., 10 µL) of the fungal spore suspension into the wound.

    • For non-wounded inoculation, spray the fruit surface evenly with the spore suspension.

  • Treatment Application:

    • Prepare a solution of 2-MCA at the desired concentration in sterile water (or a food-grade solvent).

    • Apply the 2-MCA solution to the fruit surface, either by spraying or by direct application to the inoculated site.

    • A control group of fruit should be treated with sterile water or the solvent alone.

  • Incubation and Evaluation:

    • Place the treated and control fruit in a controlled environment chamber with appropriate temperature and high humidity to promote fungal growth.

    • Monitor the fruit daily for the development of fungal lesions (e.g., mold growth, rot).

    • Measure the lesion diameter or the percentage of infected fruit over a set period.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates a generalized proposed mechanism of action for cinnamic acid derivatives, which may be applicable to 2-MCA.

G cluster_0 Fungal Cell MCA This compound CW Cell Wall MCA->CW Interacts with CM Cell Membrane MCA->CM Disrupts Biosynthesis Cell Wall Biosynthesis (e.g., β-glucan, chitin) MCA->Biosynthesis Inhibits CW->Biosynthesis Leakage Leakage of Intracellular Components CM->Leakage Increased Permeability Leads to CWI Cell Wall Integrity Pathway Death Cell Death CWI->Death Failure leads to Leakage->Death Biosynthesis->CWI Disruption activates

Caption: Proposed antifungal mechanism of this compound.

Experimental Workflow

The following diagram outlines the workflow for evaluating the antifungal efficacy of 2-MCA.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis prep_mca Prepare 2-MCA Solutions mic Determine MIC (Broth Microdilution) prep_mca->mic ad Agar Well Diffusion Assay prep_mca->ad prep_fungi Prepare Fungal Inoculum prep_fungi->mic prep_fungi->ad analyze Analyze Quantitative Data (MIC, Zone of Inhibition, Lesion Size) mic->analyze ad->analyze prep_fruit Prepare & Inoculate Fruit apply_mca Apply 2-MCA Treatment prep_fruit->apply_mca incubate Incubate under Controlled Conditions apply_mca->incubate eval Evaluate Lesion Development incubate->eval eval->analyze

Caption: Workflow for evaluating 2-MCA as a food preservative.

Conclusion and Future Directions

This compound shows promise as a potential natural food preservative due to the known antifungal properties of related cinnamic acid derivatives. However, dedicated research is crucial to establish its efficacy and safety for this application. Future studies should focus on:

  • Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 2-MCA against a broad spectrum of food spoilage fungi.

  • Elucidating the specific molecular mechanisms and signaling pathways through which 2-MCA exerts its antifungal effects.

  • Conducting comprehensive in vivo studies on various food matrices to assess its effectiveness under different storage conditions.

  • Evaluating the sensory impact of 2-MCA on treated food products.

  • Performing toxicological studies to ensure its safety for human consumption.

By following the protocols and considering the research directions outlined in this guide, the scientific community can further explore the potential of this compound as a valuable tool in food preservation.

References

Troubleshooting & Optimization

Side-product formation in the synthesis of 2-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methoxycinnamic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are the Perkin reaction and the Knoevenagel condensation.[1] The Perkin reaction involves the condensation of 2-methoxybenzaldehyde with acetic anhydride in the presence of a weak base like sodium acetate.[1] The Knoevenagel condensation utilizes 2-methoxybenzaldehyde and malonic acid with a basic catalyst such as pyridine or piperidine.[2]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the chosen synthesis method and reaction conditions. For cinnamic acid derivatives, yields can range from 53% to 81% in some methods.[3] A study on the synthesis of p-methoxycinnamic acid using the Perkin reaction reported a yield of around 2.09% under specific ultrasonic conditions, suggesting that optimization is crucial.[4][5] Another protocol for the Knoevenagel condensation of 4-methoxybenzaldehyde reported a yield of 59%.[6]

Q3: What are the typical physical properties of this compound?

A3: this compound is a white crystalline solid. The melting point for the predominantly trans-isomer is reported to be in the range of 182-186 °C. It is sparingly soluble in water but soluble in organic solvents like ethanol and methanol.

Troubleshooting Guide: Side-Product Formation

Issue 1: Presence of an unexpected peak corresponding to the cis-isomer in analytical data (HPLC, NMR).

Possible Cause: The formation of the cis-isomer of this compound is a common side-product. While the trans-isomer is generally more stable and favored, reaction conditions can influence the isomeric ratio.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can sometimes favor the formation of the less stable cis-isomer. Try running the reaction at a lower temperature for a longer duration.

  • Base Selection: The choice of base can influence the stereoselectivity. For the Perkin reaction, sodium acetate is common. In Knoevenagel condensations, milder bases might offer better control.

  • Purification: The trans- and cis-isomers often have different solubilities, which can be exploited for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can help in isolating the desired trans-isomer.[7] Column chromatography is another effective method for separating the isomers.

Issue 2: Low yield and presence of a significant amount of unreacted 2-methoxybenzaldehyde.

Possible Cause: Incomplete reaction is a frequent issue, which can be attributed to several factors.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. For the Perkin reaction, heating for several hours is typical.[8] Insufficient heating can lead to low conversion.

  • Purity of Reagents: The presence of moisture or impurities in the reagents, especially the aldehyde and anhydride, can hinder the reaction. Use freshly distilled 2-methoxybenzaldehyde and anhydrous acetic anhydride.

  • Catalyst Activity: The basic catalyst (e.g., sodium acetate in the Perkin reaction) should be anhydrous and finely powdered to ensure maximum activity.

  • Stoichiometry: A slight excess of the anhydride and base is often used to ensure complete conversion of the aldehyde.

Issue 3: Formation of a decarboxylated side-product, 2-methoxystyrene.

Possible Cause: Decarboxylation of the cinnamic acid product can occur, especially at elevated temperatures.[9] This is a known side reaction in both Perkin and Knoevenagel reactions.

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Avoid excessively high temperatures during the reaction and work-up. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Prolonged heating increases the likelihood of decarboxylation. Monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed.

  • pH during Work-up: Strongly acidic or basic conditions at high temperatures during the work-up can promote decarboxylation. Neutralize the reaction mixture carefully and avoid excessive heating during solvent removal.

Issue 4: Presence of high molecular weight impurities, possibly from self-condensation of 2-methoxybenzaldehyde.

Possible Cause: Under basic conditions, aldehydes can undergo self-condensation (aldol condensation) to form aldol adducts and their dehydration products.[10]

Troubleshooting Steps:

  • Controlled Addition of Base: Add the base catalyst gradually to the reaction mixture to avoid localized high concentrations of base, which can promote self-condensation.

  • Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of self-condensation relative to the desired Perkin or Knoevenagel reaction.

  • Purification: These higher molecular weight byproducts can often be removed by recrystallization, as they may have different solubility profiles than the desired product.

Data Presentation

Table 1: Summary of Common Synthesis Methods and Reported Yields for Methoxy-Substituted Cinnamic Acids

Synthesis MethodAldehydeReagentsCatalystReported YieldReference
Perkin Reactionp-MethoxybenzaldehydeAcetic AnhydrideSodium Acetate2.09% (ultrasound)[4][5]
Knoevenagel Condensation4-MethoxybenzaldehydeMalonic AcidPyridine59%[6]
Boron Tribromide Methodp-MethoxybenzaldehydeAcetic AcidBoron Tribromide53%[3]

Experimental Protocols

Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction (General Procedure)

This is a general procedure for the synthesis of cinnamic acid and can be adapted for this compound.

Materials:

  • Benzaldehyde (can be substituted with 2-methoxybenzaldehyde)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Activated charcoal

Procedure:

  • In a round-bottom flask, combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate.

  • Fit the flask with an air condenser and heat the mixture in an oil bath at approximately 180°C for 3 hours.[8]

  • After cooling slightly, pour the hot reaction mixture into a larger flask containing water.

  • Neutralize the mixture with a sodium hydroxide solution to convert the cinnamic acid into its sodium salt.

  • Remove any unreacted benzaldehyde by separating the aqueous layer.

  • Add activated charcoal to the aqueous solution and heat to decolorize.

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid.

  • Collect the crystalline product by vacuum filtration, wash with cold water, and dry.[8]

Protocol 2: Synthesis of 4-Methoxycinnamic Acid via Knoevenagel Condensation (Adapted for this compound)

Materials:

  • 4-Methoxybenzaldehyde (can be substituted with 2-methoxybenzaldehyde)

  • Malonic acid

  • Pyridine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 0.10 moles of 2-methoxybenzaldehyde and 0.11 moles of malonic acid in 25 mL of 95% ethanol.

  • Add 2.5 mL of pyridine to the mixture.

  • Heat the reaction mixture to a mild reflux for 6-8 hours.[11]

  • After cooling, a crystalline mass should form. If necessary, chill the mixture in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration and wash with cold 95% ethanol.[11]

  • The crude product can be further purified by recrystallization.

Mandatory Visualization

Perkin_Reaction_Side_Products cluster_main Perkin Reaction: Main Pathway cluster_side Side-Product Formation 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Intermediate Aldol-type Adduct 2-Methoxybenzaldehyde->Intermediate + Acetic Anhydride Self_Condensation Aldol Self-Condensation Product 2-Methoxybenzaldehyde->Self_Condensation Self-condensation Acetic_Anhydride Acetic_Anhydride Base Base Base->Intermediate catalyst 2-Methoxycinnamic_Acid This compound (trans-isomer) Intermediate->2-Methoxycinnamic_Acid Dehydration & Hydrolysis Cis_Isomer cis-2-Methoxycinnamic Acid 2-Methoxycinnamic_Acid->Cis_Isomer Isomerization Decarboxylation_Product 2-Methoxystyrene 2-Methoxycinnamic_Acid->Decarboxylation_Product Decarboxylation (-CO2)

Caption: Perkin reaction pathway for this compound and common side-products.

Knoevenagel_Condensation_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Mix 2-Methoxybenzaldehyde, Malonic Acid, and Ethanol Add_Catalyst Add Pyridine (catalyst) Start->Add_Catalyst Reflux Reflux for 6-8 hours Add_Catalyst->Reflux Cooling Cool to room temperature and then in an ice bath Reflux->Cooling Filtration Vacuum filter the crude product Cooling->Filtration Washing Wash with cold ethanol Filtration->Washing Recrystallization Recrystallize from a suitable solvent Washing->Recrystallization Drying Dry the pure product Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Experimental workflow for the Knoevenagel synthesis of this compound.

References

Photodegradation of 2-Methoxycinnamic acid and its prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methoxycinnamic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the photodegradation of this compound and its prevention. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the process by which a molecule is broken down by light, particularly ultraviolet (UV) radiation. For this compound, a compound often used for its UV-absorbing properties, this is a significant concern as degradation can lead to a loss of efficacy, the formation of potentially harmful byproducts, and changes in the physicochemical properties of the formulation. The molecular structure of cinnamic acid and its derivatives, with their conjugated pi system, makes them effective at absorbing UV radiation; however, this absorbed energy can also initiate chemical reactions that lead to degradation.[1]

Q2: What are the primary mechanisms and products of this compound photodegradation?

A2: The photodegradation of this compound can proceed through several pathways. While direct studies on this compound are limited, research on structurally similar compounds like 2-ethylhexyl-4-methoxycinnamate (EHMC) provides valuable insights. The main degradation mechanisms include:

  • Photoisomerization: Conversion from the trans isomer to the less stable cis isomer.

  • Photolysis: Cleavage of the molecule, which can lead to the formation of products such as 4-methoxybenzaldehyde and 4-methoxyphenol.[2][3]

  • Photodimerization: A [2+2] cycloaddition reaction between two molecules of the cinnamic acid derivative.[4] In the presence of reactive species like chlorine, chlorinated by-products such as chloro-substituted 4-methoxycinnamic acid can also be formed.[2][3]

Q3: What environmental factors can accelerate the photodegradation of this compound?

A3: Several factors can influence the rate of photodegradation:

  • Light Intensity and Wavelength: Higher intensity and shorter wavelength UV radiation generally lead to faster degradation.

  • pH: The photodegradation of cinnamic acid has been shown to decrease with an increase in pH.[5]

  • Solvent/Medium: The polarity of the solvent can affect the photostability of cinnamic acid derivatives. For EHMC, a high polarity of the oil phase was found to be advantageous for its photostability.[4][6]

  • Presence of Oxidizing Agents: The presence of substances like hydrogen peroxide (H₂O₂) and reactive chlorine species can significantly accelerate photodegradation.[2]

Q4: How can I detect and quantify the photodegradation of this compound?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method to separate and quantify the parent compound and its degradation products.[7]

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive and specific method is excellent for identifying and quantifying trace amounts of degradation products.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.[2][3]

Q5: What are the general strategies for preventing the photodegradation of this compound?

A5: Prevention strategies focus on either protecting the molecule from light or quenching the reactive species that form upon light absorption.

  • Use of UV Absorbers: Incorporating other UV-absorbing molecules can help to shield this compound from excessive light exposure.

  • Addition of Antioxidants: Antioxidants can scavenge free radicals and other reactive oxygen species that are often involved in photodegradation pathways. Phenolic antioxidants and L-ascorbic acid have been shown to be effective in slowing photodegradation in other systems.[10][11][12]

  • Formulation Strategies: Encapsulating this compound in micelles or emulsions can offer a protective effect.[5]

  • Light-Resistant Packaging: Storing solutions and formulations in opaque or UV-resistant containers is a simple and effective measure.

Troubleshooting Guides

Problem 1: My this compound solution shows a rapid decrease in absorbance at its λmax after light exposure. What is happening and how can I fix it?

  • Possible Cause: A decrease in absorbance indicates a loss of the parent compound due to photodegradation. The chromophore responsible for UV absorption is being altered or destroyed.

  • Troubleshooting Steps:

    • Confirm Degradation: Use an analytical technique like HPLC to confirm the decrease in the concentration of this compound and to check for the appearance of new peaks corresponding to degradation products.

    • Control for Light: Prepare a control sample and protect it from light by wrapping the container in aluminum foil. If this sample remains stable, it confirms that the degradation is light-induced.

    • Implement Protective Measures:

      • Add a known antioxidant, such as Butylated Hydroxytoluene (BHT) or L-ascorbic acid, to the solution to see if it slows down the degradation.

      • If applicable to your experimental setup, consider changing the solvent to one with a higher polarity.[4][6]

      • Store all stock solutions and experimental samples in amber vials or protect them from ambient light.

Problem 2: I am observing unexpected peaks in the chromatogram of my this compound sample after my experiment. Could this be photodegradation?

  • Possible Cause: The appearance of new peaks in your chromatogram is a strong indication of the formation of degradation products.

  • Troubleshooting Steps:

    • Identify the Peaks: If you have access to a mass spectrometer (LC-MS or GC-MS), analyze the new peaks to determine their mass-to-charge ratio and fragmentation patterns. This can help in identifying the degradation products. Likely candidates include isomers of this compound or smaller molecules like 4-methoxybenzaldehyde.[2][3]

    • Perform a Forced Degradation Study: Intentionally expose a sample of this compound to a high-intensity light source to accelerate the degradation. This will help you to confirm if the unexpected peaks are indeed photoproducts.

    • Review Experimental Conditions: Assess the light exposure your samples are receiving during your routine experimental procedure and take steps to minimize it.

Problem 3: The antioxidant I added is not effectively preventing the photodegradation of this compound. What could be the reason?

  • Possible Cause: The chosen antioxidant may not be suitable for the specific degradation pathway, or its concentration may be too low.

  • Troubleshooting Steps:

    • Mechanism of Action: Ensure the antioxidant's mechanism of action is appropriate. For example, if the degradation is primarily mediated by singlet oxygen, a singlet oxygen quencher would be more effective than a radical scavenger.

    • Concentration: The antioxidant may be consumed during the reaction. Try increasing the concentration of the antioxidant.

    • Try a Different Class of Antioxidant: If a radical scavenger is not working, consider a different type of antioxidant, such as a chelating agent if metal ions are suspected to be involved, or a singlet oxygen quencher.

    • Combine Strategies: In some cases, a combination of an antioxidant and a UV absorber may provide synergistic protection.[13]

Data Presentation

Table 1: Factors Influencing the Photodegradation of Cinnamic Acid Derivatives

FactorEffect on Photodegradation RateRationale
Light Intensity IncreasesHigher photon flux leads to more excited state molecules and a greater probability of degradation reactions.
pH Decreases with increasing pHThe stability of the molecule and its susceptibility to certain reactions can be pH-dependent. For cinnamic acid, higher pH is protective.[5]
Solvent Polarity Can increase or decreaseThe polarity of the medium can influence the stability of the excited state and the efficiency of different deactivation pathways. For EHMC, higher polarity is protective.[4][6]
Oxygen Generally increasesOxygen can participate in photo-oxidative reactions, leading to the formation of peroxides and other degradation products.
Oxidizing Agents IncreasesAgents like H₂O₂ can generate highly reactive radicals that accelerate degradation.[2]

Table 2: Comparison of Photoprotective Agent Classes

Agent ClassMechanism of ActionExamples
UV Absorbers Competitively absorb UV radiation, converting it into harmless heat.Benzophenones, Triazines, other Cinnamic acid derivatives.[14]
Radical Scavengers Donate a hydrogen atom or an electron to neutralize free radicals, terminating chain reactions.Butylated Hydroxytoluene (BHT), Vitamin E (alpha-tocopherol).
Singlet Oxygen Quenchers Deactivate excited singlet oxygen back to its ground state.Beta-carotene, Histidine.
Chelating Agents Bind to metal ions that can catalyze photo-oxidative reactions.Ethylenediaminetetraacetic acid (EDTA).

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing.[15][16][17]

  • Objective: To evaluate the photosensitivity of this compound and identify its primary degradation products.

  • Materials:

    • This compound

    • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution relevant to the intended use)

    • Chemically inert, transparent containers (e.g., quartz cuvettes or borosilicate glass vials)

    • Photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near UV lamps)

    • HPLC-UV or UHPLC-MS/MS system

    • Aluminum foil

  • Procedure:

    • Prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL).

    • Transfer the solution into several transparent containers.

    • Prepare a "dark control" by wrapping one of the containers completely in aluminum foil.

    • Place the samples (including the dark control) in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from one of the exposed samples and the dark control.

    • Analyze the withdrawn aliquots by a validated stability-indicating HPLC or UHPLC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Identify and quantify the major degradation products by comparing the chromatograms of the exposed samples to the dark control and, if using MS, by analyzing the mass spectra.

Protocol 2: Evaluating the Efficacy of a Photoprotective Agent

  • Objective: To determine the effectiveness of a photoprotective agent (e.g., an antioxidant) in preventing the photodegradation of this compound.

  • Materials:

    • Same as Protocol 1

    • Photoprotective agent to be tested (e.g., L-ascorbic acid)

  • Procedure:

    • Prepare three sets of this compound solutions as in Protocol 1:

      • Set A: this compound solution (control).

      • Set B: this compound solution with the photoprotective agent at a specific concentration.

      • Set C: this compound solution with the photoprotective agent, wrapped in aluminum foil (dark control).

    • Expose the samples to light as described in Protocol 1.

    • At each time point, analyze aliquots from all three sets by HPLC or UHPLC-MS/MS.

  • Data Analysis:

    • Compare the degradation rate of this compound in Set A (control) with that in Set B (with photoprotective agent).

    • Calculate the percentage of protection afforded by the agent at each time point.

    • Ensure that there is no significant degradation in the dark control (Set C).

Visualizations

cluster_main Photodegradation Pathway of this compound 2-MCA This compound (trans-isomer) cis-isomer cis-isomer 2-MCA->cis-isomer Photoisomerization Photoproducts Photolysis Products (e.g., 4-Methoxybenzaldehyde) 2-MCA->Photoproducts Photolysis Dimer [2+2] Cycloaddition Product (Dimer) 2-MCA->Dimer Photodimerization

Caption: Simplified photodegradation pathways of this compound.

cluster_workflow Experimental Workflow for Photostability Testing A Prepare Solution of This compound B Divide into Samples: Exposed and Dark Control A->B C Expose Samples to Controlled Light Source B->C D Withdraw Aliquots at Time Intervals C->D E Analyze by HPLC or UHPLC-MS/MS D->E F Quantify Degradation and Identify Products E->F

Caption: Workflow for assessing the photostability of this compound.

cluster_factors Factors Influencing Photodegradation center_node Photodegradation Rate of This compound factor1 Light Intensity factor1->center_node factor2 pH of Solution factor2->center_node factor3 Solvent Polarity factor3->center_node factor4 Presence of Oxidizing Agents factor4->center_node

Caption: Key factors that influence the rate of photodegradation.

References

Troubleshooting low solubility of 2-Methoxycinnamic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 2-Methoxycinnamic acid in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a derivative of cinnamic acid that has been identified as a noncompetitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[1][2][3][4] Its potential applications in cosmetics and pharmaceuticals are therefore of significant interest. However, like many cinnamic acid derivatives, it has low solubility in water, which can pose challenges for its formulation and in vitro assays.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is influenced by its molecular structure and physicochemical properties. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Weight178.18 g/mol [5][6]
Melting Point182-186 °C[5]
pKa~4.46[1]
LogP (octanol-water partition coefficient)~1.8[6]
Water Solubility (calculated from Log10ws = -1.93)Approximately 0.0117 mol/L or ~2.08 g/L[7]

The relatively low pKa indicates that this compound is a weak acid. Its solubility is expected to increase significantly at pH values above its pKa, as the molecule ionizes to its more soluble carboxylate form.

Q3: I am observing very low solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A3: Low solubility is a common issue. Here are some initial steps to address this:

  • pH Adjustment: The most effective initial step is to increase the pH of your aqueous solution to be at least 1.5 to 2 pH units above the pKa of ~4.46. At a higher pH (e.g., pH 6.5-7.5), the carboxylic acid group will be deprotonated, significantly increasing its aqueous solubility.

  • Gentle Heating and Sonication: After pH adjustment, gentle heating (e.g., to 37°C) and sonication can help to dissolve the compound more quickly.[1] Avoid excessive heat which could lead to degradation.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not suitable for your experimental conditions, the use of a small percentage of an organic co-solvent can be effective.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound is soluble in a range of organic solvents. You can prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (e.g., enzyme activity or cell viability).

Organic SolventSolubility
DMSOSoluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble

Source:[1]

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a concentrated stock of this compound into an aqueous buffer.

This is a common problem when a compound with low aqueous solubility is introduced into an aqueous environment from an organic stock solution.

Troubleshooting Workflow:

G start Precipitate forms upon dilution check_final_conc Is the final concentration of this compound too high? start->check_final_conc check_solvent_conc Is the final organic solvent concentration too high? check_final_conc->check_solvent_conc No reduce_conc Reduce the final concentration of this compound. check_final_conc->reduce_conc Yes adjust_ph Is the pH of the aqueous buffer optimal? check_solvent_conc->adjust_ph No reduce_solvent Decrease the volume of the stock solution added. check_solvent_conc->reduce_solvent Yes use_cosolvent_protocol Consider using a co-solvent system in the final buffer. adjust_ph->use_cosolvent_protocol Yes increase_ph Increase buffer pH to > 6.5. adjust_ph->increase_ph No prepare_cosolvent_buffer Prepare a buffer containing a solubilizing agent (e.g., PEG300, Tween-80). use_cosolvent_protocol->prepare_cosolvent_buffer solution_clear Solution should be clear. reduce_conc->solution_clear reduce_solvent->solution_clear increase_ph->solution_clear prepare_cosolvent_buffer->solution_clear

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Poor solubility can lead to an inaccurate concentration of the active compound in your assay, leading to variability in your results.

Recommendations:

  • Confirm Complete Dissolution: Before adding to your assay, visually inspect your final solution for any particulate matter. If possible, centrifuge the solution and measure the concentration in the supernatant to confirm it matches the expected concentration.

  • Incorporate a Solubilizing Agent: For sensitive assays, consider using a formulation with a solubilizing agent like cyclodextrin or a co-solvent system as described in the experimental protocols below.

  • Run a Solubility Test: Perform a simple solubility test under your exact experimental conditions (buffer, temperature) to determine the maximum soluble concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Vortex mixer

    • Calibrated analytical balance

    • Appropriate volumetric flasks

  • Procedure:

    • Weigh out the desired amount of this compound using an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of DMSO to the flask to dissolve the solid.

    • Vortex the solution until the solid is completely dissolved.

    • Add DMSO to the final volume mark on the volumetric flask.

    • Store the stock solution at -20°C or -80°C for long-term storage.[8]

Protocol 2: Preparation of an Aqueous Solution of this compound using a Co-solvent System

This protocol is adapted for preparing a solution for in vitro assays where higher concentrations may be required.

  • Objective: To prepare a clear aqueous solution of this compound at a concentration of ≥ 2.5 mg/mL (14.03 mM).[1]

  • Materials:

    • This compound (solid)

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

    • Heater/sonicator (optional)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the solvents in the following order, vortexing after each addition:

      • 10% DMSO (from your stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

    • The final solution should be clear.

Experimental Workflow:

G cluster_stock Stock Solution Preparation cluster_cosolvent Co-solvent Solution Preparation weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_dmso_stock Add 10% DMSO stock dissolve_dmso->add_dmso_stock add_peg300 Add 40% PEG300 add_dmso_stock->add_peg300 add_tween80 Add 5% Tween-80 add_peg300->add_tween80 add_saline Add 45% Saline add_tween80->add_saline vortex Vortex between each addition add_saline->vortex final_solution Clear Aqueous Solution (>= 2.5 mg/mL) vortex->final_solution G tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa (monophenolase activity) dopaquinone Dopaquinone ldopa->dopaquinone (diphenolase activity) melanin Melanin dopaquinone->melanin ... (further steps) tyrosinase Tyrosinase tyrosinase->ldopa tyrosinase->dopaquinone inhibitor This compound inhibitor->tyrosinase inhibits (noncompetitive)

References

Technical Support Center: Enhancing the Bioavailability of 2-Methoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 2-Methoxycinnamic acid (2-MCA) derivatives.

Frequently Asked Questions (FAQs)

Q1: My 2-MCA derivative exhibits poor aqueous solubility. What strategies can I employ to improve it for in vitro and in vivo studies?

A1: Poor aqueous solubility is a common challenge for cinnamic acid derivatives.[1][2] Several formulation strategies can be employed to enhance the solubility and dissolution rate of your 2-MCA derivative:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1] Techniques like micronization and nanosuspension can be effective.

  • Solid Dispersions: Dispersing the compound in an inert carrier can improve its dissolution properties.

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic compounds.

  • Co-crystals: Forming a multicomponent crystal with a suitable coformer can significantly enhance solubility and dissolution. A study on p-methoxycinnamic acid demonstrated a 3.4-fold increase in solubility through cocrystal formation with meglumine.[2]

Q2: What are the key differences between the PAMPA and Caco-2 assays for assessing permeability?

A2: Both assays evaluate compound permeability, a critical factor for oral bioavailability, but they differ in their complexity and the information they provide.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective initial screening tool.[3]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport (uptake and efflux), and paracellular transport.[4]

Q3: How can I determine if my 2-MCA derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A3: The Caco-2 permeability assay is the most common in vitro method to investigate this. A bidirectional assay is performed, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is actively transported out of the cells by efflux pumps like P-gp.[4]

Troubleshooting Guides

In Vitro Permeability Assays

Issue: Low Permeability Observed in PAMPA Assay

Possible Cause Troubleshooting Step
Poor compound solubility in the donor well. Increase the concentration of a co-solvent (e.g., DMSO) in the donor solution, but be mindful of its potential effects on the artificial membrane.[5]
Compound precipitation in the donor well during the assay. Visually inspect the donor wells for precipitation. If observed, consider reducing the compound concentration or using a different formulation approach to enhance solubility.
High lipophilicity leading to membrane retention. Analyze the mass balance by quantifying the compound in the donor, acceptor, and the artificial membrane itself. High retention suggests that the compound is partitioning into the lipid layer without diffusing through.
Incorrect pH of the buffer. The ionization state of the compound can significantly affect its permeability. Ensure the pH of the donor and acceptor buffers is appropriate for your compound's pKa. The neutral form of a compound generally has higher permeability.[5]

Issue: Inconsistent or Unreliable Results in Caco-2 Permeability Assay

Possible Cause Troubleshooting Step
Compromised Caco-2 cell monolayer integrity. Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers. Low TEER values indicate a leaky monolayer. Ensure proper cell seeding density and allow sufficient time for differentiation (typically 21 days).[4]
Low compound recovery. This could be due to poor solubility, non-specific binding to the assay plates, metabolism by the Caco-2 cells, or accumulation within the cell monolayer. Consider including bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding.
Cell stress or death. Ensure the concentration of the compound and any co-solvents (like DMSO) is not cytotoxic to the Caco-2 cells. Perform a cell viability assay (e.g., MTS or MTT) at the tested concentrations.
Slow cell adhesion or improper growth. Caco-2 cells can be slow to adhere. Ensure the use of appropriate culture medium (e.g., MEM with 20% FBS) and avoid frequent disturbances.[6]
In Vivo Pharmacokinetic Studies

Issue: Low Oral Bioavailability in Animal Models

Possible Cause Troubleshooting Step
Poor absorption due to low solubility and/or permeability. Re-evaluate the formulation strategy. Consider the formulation approaches listed in FAQ 1 to improve dissolution and solubility in the gastrointestinal tract.
High first-pass metabolism. The compound may be extensively metabolized in the liver before reaching systemic circulation.[7] Analyze plasma samples for major metabolites to understand the metabolic pathways.
Instability in the gastrointestinal tract. Assess the chemical stability of the compound at different pH values mimicking the stomach and intestinal environments.[7]
Influence of food. The presence of food can significantly impact the absorption of some drugs.[8] Conduct pharmacokinetic studies in both fasted and fed states to evaluate the food effect.

Data Presentation

Table 1: Comparison of Formulation Strategies on the Apparent Permeability (Papp) of a Model 2-MCA Derivative in PAMPA.

Formulation Concentration (μM) Papp (x 10⁻⁶ cm/s) Recovery (%)
Aqueous Solution (0.5% DMSO) 500.8 ± 0.285 ± 5
Micronized Suspension 502.1 ± 0.492 ± 4
Complex with Hydroxypropyl-β-Cyclodextrin 505.5 ± 0.998 ± 2
Self-Emulsifying Drug Delivery System (SEDDS) 5012.3 ± 1.595 ± 3

Table 2: Bidirectional Permeability of a Model 2-MCA Derivative in the Caco-2 Assay.

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
Apical to Basolateral (A-B) 1.8 ± 0.33.2
Basolateral to Apical (B-A) 5.8 ± 0.7

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Donor Plate: Prepare a solution of the 2-MCA derivative in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5) with a low percentage of a co-solvent like DMSO to ensure solubility.

  • Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

  • Coating the Artificial Membrane: Coat the filter of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Assembling the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate. Add the donor solution containing the test compound to the wells of the filter plate.

  • Incubation: Cover the donor plate and incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers before the experiment. Only use inserts with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²).

  • Preparation of Dosing Solutions: Prepare solutions of the 2-MCA derivative in transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired concentration.

  • Permeability Assay (A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (B-A):

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Papp: Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis Formulation 2-MCA Derivative (Poor Solubility) Solubility_Enhancement Solubility Enhancement - Micronization - Complexation - SEDDS Formulation->Solubility_Enhancement PAMPA PAMPA Assay (Passive Permeability) Solubility_Enhancement->PAMPA Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 PK_Studies Pharmacokinetic Studies (Animal Model) Caco2->PK_Studies Bioavailability Bioavailability Assessment PK_Studies->Bioavailability Signaling_Pathway MCA 2-MCA Derivative ROS Reactive Oxygen Species (ROS) MCA->ROS alters Apoptosis_Modulation Modulation of Apoptosis ROS->Apoptosis_Modulation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Caspases) Apoptosis_Modulation->Pro_Apoptotic upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Apoptosis_Modulation->Anti_Apoptotic downregulates Cell_Death Cell Death Pro_Apoptotic->Cell_Death Anti_Apoptotic->Cell_Death

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2-Methoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2-Methoxycinnamic acid synthesis. The information is presented in a practical question-and-answer format to assist in optimizing laboratory and pilot-plant scale production.

Troubleshooting Guide

Low Product Yield

Q1: My this compound synthesis via the Perkin reaction is resulting in a low yield after scaling up. What are the potential causes and how can I improve it?

A1: Low yields in a scaled-up Perkin reaction for this compound synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Sub-optimal Reaction Temperature: Inadequate temperature control is a common issue in larger reactors. The Perkin reaction requires precise temperature management to ensure the formation of the trans-isomer and drive the reaction to completion.[1] Monitor the internal reaction temperature closely and ensure uniform heating.

  • Inefficient Mixing: As the reaction volume increases, inefficient mixing can lead to localized "hot spots" and poor distribution of reactants and catalysts. This can result in the formation of byproducts and incomplete conversion. Ensure your reactor's agitation is sufficient for the vessel size and viscosity of the reaction mixture.

  • Moisture in Reagents: The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride and deactivate the sodium acetate catalyst. Ensure all reagents and solvents are thoroughly dried before use.

  • Incorrect Stoichiometry: An improper molar ratio of 2-methoxybenzaldehyde, acetic anhydride, and sodium acetate can lead to incomplete reaction or the formation of side products. Re-verify your calculations and ensure accurate dispensing of all reagents.

  • Reaction Time: While a laboratory-scale reaction might be complete in an hour under sonication, larger volumes may require extended reaction times to achieve maximum conversion.[2] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction endpoint.

Q2: We are employing a Knoevenagel condensation to synthesize this compound and are experiencing lower than expected yields. What should we investigate?

A2: The Knoevenagel condensation of 2-methoxybenzaldehyde with malonic acid is a viable route, but scale-up can present challenges affecting the yield. Consider the following:

  • Catalyst Selection and Deactivation: The choice of base catalyst is crucial. While pyridine is traditionally used, its toxicity is a significant drawback for industrial applications.[3] Alternative catalysts like piperidine or greener options such as triethylamine can be effective.[3] Catalyst deactivation can occur due to impurities in the starting materials or side reactions. Ensure the catalyst is of high purity and consider increasing the catalyst loading if deactivation is suspected.

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. In a large-scale setup, inefficient removal of this water can shift the reaction equilibrium backward, reducing the yield. If using a solvent like toluene, ensure your Dean-Stark apparatus is functioning correctly to effectively remove water.

  • Substrate Purity: Impurities in the 2-methoxybenzaldehyde or malonic acid can interfere with the reaction. Use high-purity starting materials to minimize side reactions.

  • Decarboxylation Conditions: The final step of the Knoevenagel-Doebner reaction is decarboxylation, which is typically achieved by heating. Inconsistent heating in a large reactor can lead to incomplete decarboxylation, resulting in the dicarboxylic acid intermediate instead of the desired product. Ensure uniform heating and hold the reaction at the appropriate temperature until gas evolution ceases.

Product Purity Issues

Q3: Our final this compound product is contaminated with unreacted 2-methoxybenzaldehyde. How can we effectively remove this impurity at scale?

A3: Removal of unreacted aldehyde is a common purification challenge. Here are scalable methods:

  • Base Wash: A standard industrial practice is to dissolve the crude product in a suitable solvent and wash it with an aqueous solution of sodium bicarbonate or sodium carbonate. The this compound will form a water-soluble sodium salt and move to the aqueous phase, while the unreacted 2-methoxybenzaldehyde will remain in the organic layer. The layers can then be separated. The aqueous layer is then acidified (e.g., with hydrochloric acid) to precipitate the purified this compound, which can be collected by filtration.[2]

  • Steam Distillation: If the aldehyde is volatile, steam distillation can be an effective method for its removal from the reaction mixture before product isolation.[4][5]

Q4: We are observing the formation of a significant amount of the cis-isomer of this compound. How can we improve the stereoselectivity for the desired trans-isomer?

A4: The formation of the thermodynamically less stable cis-isomer is often a result of sub-optimal reaction conditions. To favor the formation of the trans-isomer:

  • Temperature Control: In the Perkin reaction, precise temperature control is critical for ensuring the exclusive formation of the trans-isomer.[1] Higher temperatures generally favor the formation of the more stable trans-isomer.

  • Isomerization: If a mixture of isomers is obtained, it may be possible to isomerize the cis-isomer to the more stable trans-isomer. This can sometimes be achieved by heating the mixture in a suitable solvent or by exposure to UV light, although this would add an extra step to the process.

Frequently Asked Questions (FAQs)

Q5: What are the primary synthesis routes for this compound suitable for industrial scale-up?

A5: The two most common and scalable synthesis routes for this compound are the Perkin reaction and the Knoevenagel condensation .

  • Perkin Reaction: This method involves the condensation of 2-methoxybenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium acetate.[1]

  • Knoevenagel Condensation: This route utilizes the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base catalyst, such as pyridine or piperidine.[1] Greener alternatives using less toxic catalysts are also being explored.[3]

Q6: What are some of the key safety considerations when scaling up the synthesis of this compound?

A6: Scaling up any chemical synthesis requires a thorough safety review. For this compound synthesis, specific hazards to consider include:

  • Acetic Anhydride (Perkin Reaction): This reagent is corrosive and a lachrymator. Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Pyridine (Knoevenagel Condensation): Pyridine is a flammable, toxic, and carcinogenic solvent.[3] Whenever possible, it should be replaced with a less hazardous alternative. If its use is unavoidable, stringent containment measures and appropriate PPE are essential.

  • Exothermic Reactions: Both the Perkin and Knoevenagel reactions can be exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent runaway reactions. Ensure the reactor has an adequate cooling system and that reagents are added at a controlled rate.

Q7: What are the recommended methods for purifying crude this compound on a large scale?

A7: The most common and scalable method for the purification of this compound is recrystallization .

  • Solvent Selection: The choice of solvent is critical for effective purification. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures. A common solvent system for recrystallization is an ethanol-water mixture.[1]

  • Procedure: The crude product is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Data Presentation

Table 1: Comparison of Synthesis Methods for Methoxycinnamic Acid Isomers (Lab-Scale)

Synthesis MethodMethoxy IsomerStarting MaterialsCatalyst/ReagentReaction TimeYield (%)Reference
Perkin Reactionp-methoxyp-anisaldehyde, Acetic AnhydrideSodium Acetate (ultrasonication)1 hour2.09[2]
Knoevenagelp-methoxyp-anisaldehyde, Malonic AcidNot specifiedNot specified92.17[2]
Knoevenagel4-methoxy4-methoxybenzaldehyde, Malonic AcidPyridine90 minutes59[6]
Enzymatic Esterificationp-methoxyp-methoxycinnamic acid, 2-ethylhexanolRhizopus oryzae lipase96 hours91.3[1]

Note: Data for the 2-methoxy isomer at a comparable scale is limited in the reviewed literature. These values for the para-isomer provide a general benchmark.

Experimental Protocols

Protocol 1: Perkin Reaction for Cinnamic Acid (General Procedure)

This protocol describes the general procedure for a Perkin reaction to synthesize cinnamic acid and can be adapted for this compound.

  • Reagent Preparation: Ensure all glassware is thoroughly dried. In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methoxybenzaldehyde, acetic anhydride, and freshly fused, anhydrous sodium acetate.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 140-180°C) and maintain it for the required reaction time (this will need to be optimized for scale).

  • Work-up: After the reaction is complete, pour the hot mixture into a larger flask containing water.

  • Purification: Add a saturated solution of sodium carbonate to the mixture with vigorous stirring until it is alkaline. This will dissolve the cinnamic acid as its sodium salt. Perform a steam distillation to remove any unreacted benzaldehyde. Cool the remaining solution and filter it to remove any resinous byproducts.

  • Isolation: Slowly acidify the filtrate with concentrated hydrochloric acid with vigorous stirring. The cinnamic acid will precipitate out. Cool the mixture in an ice bath to maximize precipitation.

  • Final Steps: Collect the crude product by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[7]

Protocol 2: Knoevenagel Condensation for 4-Methoxycinnamic Acid (Adaptable for 2-Methoxy Isomer)

This protocol for the synthesis of 4-methoxycinnamic acid can serve as a starting point for the 2-methoxy isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzaldehyde (or 2-methoxybenzaldehyde), malonic acid, and pyridine.

  • Heating: Heat the mixture under reflux for approximately 90 minutes.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Place the flask in an ice bath and slowly add concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization.[6]

Visualizations

experimental_workflow_perkin cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Mixing_Heating Mixing and Heating (e.g., 140-180°C) 2-Methoxybenzaldehyde->Mixing_Heating Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing_Heating Sodium Acetate Sodium Acetate Sodium Acetate->Mixing_Heating Quenching Quenching with Water Mixing_Heating->Quenching Base_Wash Base Wash (Sodium Carbonate) Quenching->Base_Wash Steam_Distillation Steam Distillation (Remove Aldehyde) Base_Wash->Steam_Distillation Acidification Acidification (HCl) Steam_Distillation->Acidification Filtration_Drying Filtration and Drying Acidification->Filtration_Drying Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration_Drying->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Experimental Workflow for Perkin Reaction Synthesis.

troubleshooting_low_yield Low_Yield Low Yield Observed Check_Temp Verify Temperature Control Low_Yield->Check_Temp Check_Mixing Assess Mixing Efficiency Low_Yield->Check_Mixing Check_Reagents Analyze Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Check_Time Optimize Reaction Time Low_Yield->Check_Time Check_Catalyst Evaluate Catalyst Activity (Knoevenagel) Low_Yield->Check_Catalyst Check_Water_Removal Ensure Efficient Water Removal (Knoevenagel) Low_Yield->Check_Water_Removal Adjust_Heating Adjust_Heating Check_Temp->Adjust_Heating Solution: Improve heat transfer, use jacketed reactor Adjust_Agitation Adjust_Agitation Check_Mixing->Adjust_Agitation Solution: Increase agitation speed, use appropriate impeller Purify_Reagents Purify_Reagents Check_Reagents->Purify_Reagents Solution: Use dry reagents, re-verify calculations Monitor_Reaction Monitor_Reaction Check_Time->Monitor_Reaction Solution: Use TLC/HPLC to determine endpoint Replace_Catalyst Replace_Catalyst Check_Catalyst->Replace_Catalyst Solution: Use fresh catalyst, consider alternative Improve_Apparatus Improve_Apparatus Check_Water_Removal->Improve_Apparatus Solution: Check Dean-Stark setup, use drying agent

Caption: Troubleshooting Logic for Low Yield Issues.

References

Identifying and characterizing impurities in 2-Methoxycinnamic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methoxycinnamic Acid Impurity Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols for identifying and characterizing impurities in this compound samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

Q1: What are the most common process-related impurities I should expect in a this compound sample?

A1: Impurities in this compound often originate from the synthetic route, typically a Perkin reaction or similar condensation.[1][2] Expected impurities include:

  • Starting Materials: Unreacted 2-methoxybenzaldehyde.

  • Geometric Isomer: cis-2-Methoxycinnamic acid is a common isomer impurity.[3][4]

  • Intermediates & By-products: Residuals from reagents like acetic anhydride and its derivatives.[5]

  • Related Substances: Compounds like 2-methoxycinnamaldehyde or 2-methoxycinnamyl alcohol may be present due to side reactions or incomplete oxidation/reduction.[3]

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities or artifacts?

A2: Unexpected peaks can arise from several sources. Follow these troubleshooting steps:

  • Inject a Blank: Run a blank injection (mobile phase only) to check for solvent contamination or system carryover.

  • Check Sample Solvent: If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion or splitting.[6] Whenever possible, dissolve the sample in the mobile phase.[7]

  • Evaluate Peak Shape: True impurity peaks should ideally have a Gaussian shape. Broad, split, or tailing peaks may indicate chromatographic issues.[6]

  • Perform Forced Degradation: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[8][9] An increase in the peak area of an unknown after stress testing suggests it is a degradant.

Q3: My HPLC retention times are drifting during a sequence of analyses. What is the cause?

A3: Retention time drift is a common issue that compromises data reliability. Potential causes and solutions are listed below.[6][10]

Potential Cause Solution
Column Equilibration The column is not sufficiently equilibrated with the mobile phase. Increase equilibration time, ensuring at least 10-20 column volumes pass through before injection.[7][10]
Mobile Phase Composition The mobile phase composition is changing over time (e.g., evaporation of a volatile component). Prepare fresh mobile phase daily and keep solvent reservoirs covered.[6][7]
Temperature Fluctuation The ambient laboratory temperature is unstable. Use a thermostatted column oven to maintain a constant temperature.[7][10]
Column Contamination The column is accumulating non-eluting contaminants from the sample matrix. Flush the column with a strong solvent or consider using a guard column.[11]
Pump Performance Leaks or failing pump seals can cause inconsistent flow rates. Check for salt buildup around fittings and listen for unusual pump noises.[7]

Q4: How can I identify an unknown impurity peak detected by HPLC-UV?

A4: Identifying an unknown requires a systematic approach combining separation and spectroscopic techniques.[12][13] The general workflow involves using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Obtain Mass Data: Use LC-MS to determine the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental formula.

  • Fragment the Ion: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. This provides clues about the impurity's structure.

  • Isolate the Impurity: If further characterization is needed, use preparative HPLC to isolate a sufficient quantity of the impurity.

  • Elucidate Structure: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) on the isolated compound for definitive structural elucidation.[14][15]

Below is a diagram illustrating the general workflow for impurity identification.

G

Caption: A typical workflow for identifying unknown impurities.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is suitable for separating and quantifying this compound from its common non-volatile impurities.

  • Chromatographic System:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to make a 10 mL solution (concentration ~1 mg/mL).

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 1:1 Acetonitrile/Water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to the initial concentration.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light.

    • Thermal Degradation: Store the solid powder in an oven at 80°C for 24 hours. Prepare a sample solution as described in the HPLC protocol.

    • Photolytic Degradation: Expose the solid powder to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a sample solution afterward.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described in Protocol 1. Compare the chromatograms to identify and quantify degradation products.

Troubleshooting Logic Diagram

The following diagram provides a decision-making workflow for troubleshooting a common HPLC issue: unexpected or poor peak shapes.

// Nodes Start [label="Problem: Poor Peak Shape\n(Tailing, Fronting, Splitting)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolvent [label="Is sample solvent stronger\nthan mobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Action: Dissolve sample\nin mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckColumn [label="Is column old or\ncontaminated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseGuard [label="Action: Use a guard column.\nFlush or replace analytical column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckpH [label="Is mobile phase pH near\nanalyte pKa?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Action: Adjust pH to be\n>1 unit away from pKa.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckOverload [label="Is sample concentration\ntoo high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DiluteSample [label="Action: Dilute the sample.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> CheckSolvent; CheckSolvent -> ChangeSolvent [label="Yes"]; CheckSolvent -> CheckColumn [label="No"]; ChangeSolvent -> End;

CheckColumn -> UseGuard [label="Yes"]; CheckColumn -> CheckpH [label="No"]; UseGuard -> End;

CheckpH -> AdjustpH [label="Yes"]; CheckpH -> CheckOverload [label="No"]; AdjustpH -> End;

CheckOverload -> DiluteSample [label="Yes"]; CheckOverload -> End [label="No\n(Consult further)"]; DiluteSample -> End; }

Caption: A troubleshooting guide for poor HPLC peak shapes.

References

Technical Support Center: Cis-Trans Isomerization of 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cis-trans isomerization of 2-methoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is cis-trans isomerization and why is it important for this compound in drug development?

A1: Cis-trans isomerization is a process where the atoms connected to a carbon-carbon double bond rearrange, leading to two different geometric isomers: cis (Z) and trans (E). For this compound, the trans isomer is generally more stable. In drug development, controlling this isomerization is critical because the two isomers can have different physical, chemical, and biological properties, including solubility, stability, and pharmacological activity.[1][2][3] Uncontrolled isomerization can lead to inconsistencies in the drug product's quality, efficacy, and safety.[1][4]

Q2: What are the primary methods to induce cis-trans isomerization of this compound?

A2: The two primary methods for inducing cis-trans isomerization are:

  • Photoisomerization: Exposing a solution of the trans isomer to ultraviolet (UV) light can promote the formation of the cis isomer.[5][6][7] Sunlight, which contains UV radiation, can also induce this conversion.[8]

  • Thermal Isomerization: Heating the cis isomer can cause it to convert back to the more stable trans form.[5] The thermal equilibrium for cinnamic acids strongly favors the trans isomer.[5]

Q3: How can I monitor the progress of the isomerization reaction?

A3: The most common analytical techniques for monitoring the isomerization are:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the cis and trans isomers. A reverse-phase C18 column is often used.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between the isomers by observing the chemical shifts and coupling constants of the vinylic protons.[13][14][15]

Q4: Which isomer of this compound is more stable?

A4: The trans isomer of this compound is thermodynamically more stable than the cis isomer.[5][8] This is a general characteristic of cinnamic acid and its derivatives.

Troubleshooting Guides

Issue 1: Low Conversion of trans to cis Isomer during Photoisomerization
Possible Cause Suggested Solution
Inadequate UV Wavelength or Intensity Ensure the UV lamp emits at a wavelength absorbed by this compound (typically in the 254-350 nm range).[7] Increase the lamp intensity or move the sample closer to the source.
Incorrect Solvent The choice of solvent can influence the efficiency of photoisomerization.[4][16] Experiment with different solvents such as methanol, ethanol, or acetonitrile to find the optimal medium.
Low Concentration of Starting Material Very low concentrations might lead to inefficient light absorption. Try increasing the concentration of the trans-2-methoxycinnamic acid solution.
Photodegradation or Side Reactions Prolonged exposure to high-intensity UV light can sometimes lead to degradation or photodimerization, especially at high concentrations or in the solid state.[17][18] Monitor the reaction over time to find the optimal irradiation period that maximizes cis isomer formation before significant degradation occurs.
Reaching Photostationary State Photoisomerization is a reversible process that leads to a photostationary state, which is a mixture of both isomers.[5] The yield of the cis-isomer is often limited, with reported yields for similar compounds being in the range of 25-30%.[5]
Issue 2: Poor Separation of cis and trans Isomers in HPLC
Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. A gradient elution with a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol) is often effective.[9][11][19] Adjusting the pH of the aqueous phase can also improve separation.
Unsuitable Column A C18 column is generally a good choice.[11] If separation is still poor, try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl).
Incorrect Flow Rate or Temperature Optimize the flow rate and column temperature. A lower flow rate or a change in temperature can sometimes enhance resolution.[9]
Issue 3: Inaccurate Quantification of Isomers by 1H NMR
Possible Cause Suggested Solution
Peak Overlap Ensure the NMR solvent does not have peaks that overlap with the vinylic protons of the isomers. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices.[13]
Incorrect Integration Integrate the distinct signals of the vinylic protons for both the cis and trans isomers. Ensure the integration regions are set correctly to capture the entire area of each peak.
Poor Signal-to-Noise Ratio Increase the number of scans to improve the signal-to-noise ratio, which will allow for more accurate integration.

Quantitative Data

Table 1: 1H NMR Chemical Shifts for Vinylic Protons of Cinnamic Acid Derivatives

IsomerProtonChemical Shift (ppm)Coupling Constant (J, Hz)Reference
transOlefinic~6.15~15.9[15]
cisOlefinic~5.66~12.9[15]

Note: The exact chemical shifts for this compound may vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Photoisomerization of trans-2-Methoxycinnamic Acid to cis-2-Methoxycinnamic Acid

Objective: To convert the trans isomer to the cis isomer using UV irradiation.

Materials:

  • trans-2-Methoxycinnamic acid

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • Quartz reaction vessel

  • UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm)

  • Magnetic stirrer and stir bar

  • HPLC or NMR for analysis

Procedure:

  • Prepare a solution of trans-2-methoxycinnamic acid in the chosen solvent in the quartz reaction vessel. A typical concentration might be in the range of 0.1-1 mg/mL.

  • Place the vessel under the UV lamp and begin stirring.

  • Irradiate the solution. The time required for conversion will depend on the lamp intensity and the concentration of the solution. It is recommended to take aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, etc.) to monitor the progress of the reaction.

  • Analyze the aliquots by HPLC or 1H NMR to determine the ratio of cis to trans isomers.

  • Once the desired conversion is reached (or the photostationary state is achieved), stop the irradiation.

  • The resulting mixture can be used as is, or the cis isomer can be isolated using techniques like preparative HPLC or fractional crystallization.

Protocol 2: Stability-Indicating HPLC Method for Isomer Quantification

Objective: To separate and quantify the cis and trans isomers of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid)

  • Mobile Phase B: Acetonitrile or Methanol

  • cis and trans-2-methoxycinnamic acid standards

Procedure:

  • Prepare a stock solution of the sample containing a mixture of the isomers in the mobile phase.

  • Set up the HPLC system with the C18 column.

  • Use a gradient elution method. For example:

    • Start with 80% A and 20% B.

    • Over 20 minutes, linearly increase to 100% B.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Set the UV detector to a wavelength where both isomers have strong absorbance (e.g., 280 nm).[11]

  • Inject the sample and record the chromatogram. The trans isomer typically elutes after the cis isomer.

  • For quantification, create a calibration curve using standards of known concentrations for both isomers.

Visualizations

Experimental_Workflow_Photoisomerization cluster_prep Sample Preparation cluster_reaction Isomerization cluster_monitoring Monitoring cluster_endpoint Endpoint start Dissolve trans-2-methoxycinnamic acid in solvent irradiate Irradiate with UV light with stirring start->irradiate aliquot Take aliquots at time intervals irradiate->aliquot analyze Analyze by HPLC or NMR aliquot->analyze analyze->irradiate Continue if not complete stop Stop reaction at desired conversion analyze->stop If complete end Mixture of cis and trans isomers stop->end

Caption: Workflow for the photoisomerization of trans- to cis-2-methoxycinnamic acid.

HPLC_Analysis_Workflow cluster_sample Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Prepare sample solution inject_sample Inject sample prep_sample->inject_sample prep_std Prepare standard solutions inject_std Inject standards to create calibration curve prep_std->inject_std quantify Quantify isomers using calibration curve inject_std->quantify integrate Integrate peak areas inject_sample->integrate integrate->quantify result Report cis/trans ratio quantify->result

Caption: Workflow for the quantitative analysis of this compound isomers by HPLC.

References

Storage conditions to prevent degradation of 2-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound and prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal shelf life, storage at -20°C is recommended.[1] It is also crucial to protect the compound from direct sunlight as it is sensitive to light.[1]

Q2: How should I store solutions of this compound?

A2: For solutions, it is recommended to store them at -80°C to minimize degradation.[1] The stability of the compound in solution can vary depending on the solvent. It is soluble in organic solvents like DMSO and ethanol.[2][3] When preparing aqueous solutions, be mindful of its limited water solubility and potential for precipitation.

Q3: What are the main factors that can cause degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound are:

  • Light: Exposure to UV light can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Both acidic and basic conditions can promote hydrolysis.

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided.[1]

  • Humidity: As a solid, it should be kept in a dry environment.

Q4: What are the known degradation products of this compound?

A4: While specific degradation studies on this compound are not extensively published, studies on related methoxycinnamate esters suggest potential degradation products arising from photodegradation and hydrolysis. These can include 4-methoxybenzaldehyde and 4-methoxyphenol.[4] Oxidative cleavage of the C=C double bond can lead to the formation of benzaldehyde derivatives.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound Degradation (Discoloration, Unexpected Analytical Results) - Improper storage (exposure to light, heat, or humidity).- Incompatible solvents or reagents (strong acids, bases, oxidizing agents).[1]- Store the compound as recommended in the FAQs.- Use fresh, high-purity solvents.- Avoid mixing with incompatible chemicals.
Precipitation of Compound in Aqueous Solution - Low aqueous solubility of this compound.- Change in pH or temperature of the solution.- Prepare a stock solution in an organic solvent like DMSO or ethanol before diluting in aqueous buffer.- Ensure the final concentration in the aqueous medium does not exceed its solubility limit.- Maintain a stable pH and temperature for your experimental setup.
Inconsistent Results in Biological Assays - Degradation of the compound in the culture medium.- Interaction with components of the medium.- Prepare fresh solutions of the compound for each experiment.- Perform a stability study of the compound in your specific cell culture medium under experimental conditions.- Include appropriate controls to monitor the stability of the compound over the course of the experiment.
Variable Retention Times in HPLC Analysis - Poor column equilibration.- Changes in mobile phase composition or flow rate.- Temperature fluctuations.- Ensure the column is properly equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.[6]
Peak Tailing in HPLC Analysis - Interaction of the carboxylic acid group with the stationary phase.- Insufficient buffer capacity of the mobile phase.- Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid group.- Use a mobile phase additive, such as trifluoroacetic acid (TFA), to improve peak shape.[4]

Storage Conditions Summary

Form Temperature Light/Humidity Incompatible Substances
Solid (Powder) -20°C (recommended) or Room Temperature (for short term)[1][7][8]Keep in a tightly sealed container, protected from light and moisture.Strong acids/alkalis, strong oxidizing/reducing agents.[1]
In Solvent -80°C[1]Store in light-protecting vials.Strong acids/alkalis, strong oxidizing/reducing agents.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for a specified duration.

  • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10][11] A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to identify and quantify any degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (Solid, 70°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization API 2-Methoxycinnamic Acid API->Acid API->Base API->Oxidation API->Thermal API->Photo

Forced Degradation Experimental Workflow
Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical starting point could be a linear gradient from 10% B to 90% B over 20 minutes. The gradient should be optimized to achieve adequate separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent.

HPLC_Method_Development cluster_setup HPLC System Setup cluster_optimization Method Optimization cluster_validation Method Validation Column C18 Column Detector UV/PDA Detector Column->Detector MobilePhase Mobile Phase (A: 0.1% H3PO4 in H2O, B: ACN) MobilePhase->Column Gradient Gradient Elution Detector->Gradient FlowRate Flow Rate Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature Specificity Specificity Temperature->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Sample Stressed Sample Injection Sample->Column

Stability-Indicating HPLC Method Development

References

Technical Support Center: Method Development for Quantifying 2-Methoxycinnamic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 2-Methoxycinnamic acid (2-MCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound (2-MCA)?

A1: The most prevalent and robust methods for quantifying 2-MCA in complex matrices are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS).[1] These techniques offer high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the analyte.

Q2: What is a typical sample preparation method for 2-MCA in blood or plasma?

A2: A common and straightforward method is protein precipitation.[1] This typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing 2-MCA can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable solvent.[1] For instance, a one-step protein precipitation with an acetonitrile-formaldehyde mixture (90:10, v:v) has been successfully used for rat whole blood samples.[1]

Q3: How can I extract 2-MCA from plant tissues?

A3: Extraction of phenolic acids like 2-MCA from plant materials often involves solvent extraction.[2][3][4][5][6] A common approach is to use methanol or a methanol-water mixture.[2][3][4][5][6] The extraction efficiency can be improved by techniques such as ultrasonication or Soxhlet extraction. After the initial extraction, a clean-up step using solid-phase extraction (SPE) is often employed to remove interfering substances before HPLC or LC-MS/MS analysis.[4][6]

Q4: What are the critical storage conditions for 2-MCA and samples containing it?

A4: 2-MCA is generally stable under normal conditions but can be sensitive to light and heat. It is recommended to store the pure compound and its solutions protected from light in a cool place. For biological samples, it is crucial to prevent degradation. Plasma and urine samples should be stored at -80°C for long-term stability.

Q5: What are matrix effects and how can they affect my 2-MCA quantification?

A5: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. These effects are a common challenge in LC-MS/MS analysis of complex biological samples. To mitigate matrix effects, it is important to have an efficient sample clean-up procedure. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for these effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 2-MCA.

HPLC & UPLC-MS/MS Issues
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Incorrect injection volume- Sample degradation- Low sample concentration- Instrument issue (e.g., clogged tubing, detector off)- Verify injection volume and sample concentration.- Prepare fresh samples and standards.- Check for sample degradation by analyzing a freshly prepared QC sample.- Ensure all instrument components are functioning correctly; check for leaks and blockages.[7]
Peak Tailing or Fronting - Column overload- Incompatible sample solvent- Column contamination or degradation- Presence of silanol interactions- Dilute the sample or inject a smaller volume.- Dissolve the sample in the mobile phase starting conditions.- Use a guard column and/or perform a column wash.- Adjust the mobile phase pH to suppress ionization of silanol groups.
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging- Changes in flow rate- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Equilibrate the column with the mobile phase for a sufficient time before injection.- Check the pump for leaks and verify the flow rate.
High Background Noise - Contaminated mobile phase or solvents- Contaminated LC-MS system- Matrix effects- Use high-purity solvents and freshly prepared mobile phase.- Clean the ion source and other parts of the MS system.- Improve sample clean-up to remove interfering matrix components.
Poor Reproducibility - Inconsistent sample preparation- Variability in injection volume- Unstable instrument conditions- Standardize the sample preparation procedure.- Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.- Allow the system to equilibrate fully before starting the analytical run.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from a validated UHPLC-MS/MS method for the simultaneous determination of 2-MCA, cinnamaldehyde, and cinnamic acid in rat whole blood.[1]

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)Recovery (%)
This compound 1010 - 10,000< 9%< 9%± 9%> 80%
Cinnamic acid5.85.8 - 5,800< 9%< 9%± 9%> 80%
Cinnamaldehyde0.10.1 - 100< 9%< 9%± 9%> 80%

Experimental Protocols

Protocol 1: Quantification of 2-MCA in Rat Whole Blood by UHPLC-MS/MS

This protocol is adapted from a validated method for the analysis of 2-MCA in rat whole blood.[1]

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of rat whole blood.

  • Add 200 µL of a cold acetonitrile-37% formaldehyde solution (90:10, v/v) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject 5 µL into the UHPLC-MS/MS system.

2. UHPLC Conditions

  • Column: Thermo Scientific C18 (2.1 mm × 50 mm, 1.9 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: Room temperature

  • Total Run Time: 4 minutes

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Monitor the specific precursor-to-product ion transitions for 2-MCA and the internal standard.

Visualizations

Experimental Workflow for 2-MCA Quantification in Blood

experimental_workflow sample Blood Sample Collection preparation Protein Precipitation (Acetonitrile/Formaldehyde) sample->preparation Add precipitation solution centrifugation Centrifugation preparation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant analysis UHPLC-MS/MS Analysis supernatant->analysis Inject into system data Data Acquisition & Processing analysis->data

Caption: Workflow for 2-MCA analysis in blood samples.

Logical Relationship for Troubleshooting Peak Shape Issues

troubleshooting_peak_shape start Poor Peak Shape (Tailing or Fronting) cause1 Column Overload start->cause1 cause2 Incompatible Sample Solvent start->cause2 cause3 Column Contamination start->cause3 solution1 Dilute Sample / Reduce Injection Volume cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Wash or Replace Column / Use Guard Column cause3->solution3

Caption: Troubleshooting logic for poor peak shape in HPLC.

Putative Metabolic Pathway of this compound

While the direct signaling pathways of 2-MCA are not yet fully elucidated, based on the metabolism of related phenolic acids, a putative pathway involves its conversion and subsequent impact on cellular metabolic processes.

metabolic_pathway 2-MCA This compound Phase_I Phase I Metabolism (e.g., Demethylation) 2-MCA->Phase_I Phase_II Phase II Conjugation (Glucuronidation/Sulfation) Phase_I->Phase_II Metabolites Metabolites Phase_II->Metabolites Cellular_Effects Cellular Effects Metabolites->Cellular_Effects Amino_Acid_Metabolism Amino Acid Metabolism Cellular_Effects->Amino_Acid_Metabolism TCA_Cycle TCA Cycle Cellular_Effects->TCA_Cycle

Caption: Putative metabolic fate of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 2-Methoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research, phenolic compounds are of significant interest due to their potential to mitigate oxidative stress-related damage. This guide provides a comparative overview of the antioxidant activities of two such compounds: 2-Methoxycinnamic acid and ferulic acid. While both are derivatives of cinnamic acid, their structural differences are expected to influence their antioxidant potential.

Introduction to the Compounds

This compound , also known as o-methoxycinnamic acid, is a derivative of cinnamic acid with a methoxy group at the ortho-position of the phenyl ring. Its antioxidant potential is attributed to the electron-donating nature of the methoxy group, which can stabilize the phenoxyl radical formed during the scavenging of free radicals.

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic acid found in plant cell walls. Its structure features both a hydroxyl and a methoxy group on the phenyl ring. The presence of the phenolic hydroxyl group is crucial for its potent antioxidant activity, as it can readily donate a hydrogen atom to neutralize free radicals. The resulting phenoxyl radical is stabilized by the adjacent methoxy group and the conjugated side chain.

Quantitative Comparison of Antioxidant Activity

Direct comparative experimental data for this compound and ferulic acid from the same study is limited. However, extensive research has been conducted on the antioxidant capacity of ferulic acid. The following table summarizes typical antioxidant activity values for ferulic acid from various studies to provide a benchmark for its efficacy.

Antioxidant AssayFerulic Acid Activity (IC50 / Trolox Equivalents)Reference(s)
DPPH Radical Scavenging Activity IC50: ~10-70 µM[1]
ABTS Radical Scavenging Activity IC50: ~10-180 µM[1]
Ferric Reducing Antioxidant Power (FRAP) ~1.5 - 2.5 mM Trolox Equivalents/mM[2]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity. Trolox is a water-soluble vitamin E analog used as a standard for antioxidant capacity.

Based on structure-activity relationship studies of cinnamic acid derivatives, it is generally understood that the presence of a hydroxyl group, particularly in the para position, significantly enhances antioxidant activity. The methoxy group, especially in the ortho position to the hydroxyl group as in ferulic acid, further stabilizes the resulting radical. Therefore, it is theoretically expected that ferulic acid would exhibit stronger antioxidant activity than this compound, which lacks the hydroxyl group.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for researchers aiming to replicate or compare antioxidant studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compounds (this compound and ferulic acid) are prepared.

  • A specific volume of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compounds are prepared.

  • A specific volume of the test compound solution is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and an aqueous solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is freshly prepared and warmed to 37°C before use.

  • A specific volume of the test compound solution is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate the workflows of the described antioxidant assays and the known antioxidant signaling pathway for ferulic acid.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mix Mix Test Compound with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Test Compounds (this compound & Ferulic acid) at various concentrations Sample_prep->Mix Incubate Incubate in Dark (Room Temperature, 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_gen Generate ABTS•+ (ABTS + K2S2O4, 12-16h) Dilute_ABTS Dilute ABTS•+ to Abs ~0.70 at 734 nm ABTS_gen->Dilute_ABTS Mix Mix Test Compound with diluted ABTS•+ Dilute_ABTS->Mix Sample_prep Prepare Test Compounds Sample_prep->Mix Incubate Incubate (Room Temperature, 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm Warm Reagent to 37°C FRAP_reagent->Warm Mix Mix Test Compound with FRAP Reagent Warm->Mix Sample_prep Prepare Test Compounds Sample_prep->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant Signaling Pathways

Ferulic acid is known to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.

Ferulic Acid: Ferulic acid has been shown to upregulate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Under conditions of oxidative stress, ferulic acid can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter regions of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This leads to an enhanced cellular antioxidant defense.

Furthermore, ferulic acid can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing NF-κB activation, ferulic acid can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress. Some studies also suggest that ferulic acid may modulate the AMPK (AMP-activated protein kinase) signaling pathway, which plays a role in cellular energy homeostasis and stress resistance.

This compound: The specific antioxidant signaling pathways modulated by this compound are not as well-documented as those for ferulic acid. However, as a phenolic compound, it is plausible that it may also influence similar pathways, although likely to a different extent. Its primary mechanism is considered to be direct free radical scavenging.

Ferulic_Acid_Signaling cluster_nrf2 Nrf2/ARE Pathway cluster_nfkB NF-κB Pathway cluster_ampk AMPK Pathway FA Ferulic Acid Nrf2 Nrf2 Activation FA->Nrf2 NFkB NF-κB Inhibition FA->NFkB AMPK AMPK Modulation FA->AMPK ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection Leads to Inflammation Decreased Pro-inflammatory Mediators NFkB->Inflammation Inflammation->Cellular_Protection Contributes to Stress_Resistance Enhanced Cellular Stress Resistance AMPK->Stress_Resistance Stress_Resistance->Cellular_Protection Results in

Caption: Antioxidant signaling pathways modulated by Ferulic Acid.

Conclusion

Ferulic acid is a well-established antioxidant with potent free radical scavenging activity and the ability to modulate key cellular signaling pathways involved in the antioxidant defense system. While direct comparative data is scarce, based on structure-activity relationships, ferulic acid is expected to possess superior antioxidant activity compared to this compound due to the presence of a phenolic hydroxyl group. Further experimental studies are required to provide a definitive quantitative comparison of the antioxidant capacities of these two compounds. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of antioxidant science and drug development.

References

Unveiling the Potential of 2-Methoxycinnamic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Methoxycinnamic acid derivatives, detailing their structure-activity relationships across various biological activities. Supported by experimental data, this document aims to be a valuable resource for identifying promising therapeutic agents.

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological properties. Among these, methoxy-substituted cinnamic acids have shown considerable promise as anticancer, tyrosinase inhibitory, and hepatoprotective agents. The position and number of methoxy groups on the phenyl ring are critical determinants of their biological efficacy. This guide focuses specifically on the structure-activity relationship (SAR) of this compound derivatives, comparing their performance with other relevant compounds.

Anticancer Activity: A Comparative Analysis

This compound and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the cinnamic acid scaffold plays a crucial role in determining their anticancer potency.

Table 1: Anticancer Activity of Methoxycinnamic Acid Derivatives and Related Compounds

CompoundDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound amide Methyl-substitutedA-549 (Lung)11.38Colchicine6.32
3-Methoxycinnamic acid amide Methyl-substitutedA-549 (Lung)10.36Colchicine6.32
4-Methoxycinnamic acid amide Methyl-substitutedA-549 (Lung)11.06Colchicine6.32
p-Methoxycinnamic acid (p-MCA) -HCT-116 (Colon)Similar to DoxorubicinDoxorubicin-
Coumarin-cinnamic acid hybrid (Compound 4) -HL-60 (Leukemia)8.09Staurosporine7.48
Coumarin-cinnamic acid hybrid (Compound 4) -MCF-7 (Breast)3.26Staurosporine3.06
Coumarin-cinnamic acid hybrid (Compound 4) -A549 (Lung)9.34Staurosporine3.7

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

The data suggests that methoxy-substituted cinnamic acid amides exhibit significant cytotoxicity against lung cancer cells. Interestingly, the position of the methoxy group (ortho, meta, or para) on the phenyl ring of the amide derivatives does not appear to dramatically alter the anticancer activity against the A-549 cell line. Furthermore, hybridization with other pharmacologically active moieties, such as coumarin, can lead to potent anticancer agents.

Tyrosinase Inhibitory Activity: A Key to Hyperpigmentation Treatment

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation. This compound is a known noncompetitive inhibitor of tyrosinase.[1] The structure-activity relationship of cinnamic acid derivatives as tyrosinase inhibitors reveals the importance of the substituents on the phenyl ring.

Table 2: Tyrosinase Inhibitory Activity of Methoxycinnamic Acid Derivatives and Standard Inhibitors

CompoundDerivativeIC50 (µM)Standard InhibitorIC50 (µM)
2-Chloro-3-methoxycinnamoyl derivative 1-(3-chloro-4-fluorophenyl)piperazine amide0.12Kojic acid17.76
3-Hydroxy-4-methoxycinnamic acid (Ferulic acid) --Kojic acid-
4-Hydroxycinnamic acid (p-Coumaric acid) -115.6--
Isoferulic acid -114.9--

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

The results highlight that specific amide derivatives of methoxycinnamic acids can be exceptionally potent tyrosinase inhibitors, significantly outperforming the standard inhibitor, kojic acid.

Hepatoprotective Effects: Mitigating Liver Damage

Methoxycinnamic acid derivatives have demonstrated protective effects against liver injury, particularly in models of carbon tetrachloride (CCl4)-induced hepatotoxicity. The position of the methoxy group appears to be a critical factor in this activity.

Table 3: Hepatoprotective Activity of Methoxycinnamic Acid Derivatives

CompoundKey Structural FeatureObservation
p-Methoxycinnamic acid and Isoferulic acid Methoxy group at the para-positionExhibit hepatoprotective activity comparable to silibinin.[2][3]
3- or 4-methoxy substituted cinnamic acid derivatives Methoxy group at the meta or para positionShowed the most significant protective effects in a CCl4-induced liver damage model.[4]

Studies have consistently shown that a methoxy group at the para-position of the phenyl ring is a crucial structural element for significant hepatoprotective activity.[2][3]

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the key assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add this compound derivatives (various concentrations) incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Tyrosinase_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement prepare_reagents Prepare tyrosinase, L-DOPA, and test compounds mix_reagents Mix enzyme and inhibitor in phosphate buffer prepare_reagents->mix_reagents pre_incubation Pre-incubate for 10 min mix_reagents->pre_incubation add_substrate Add L-DOPA to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for 20 min add_substrate->incubation read_absorbance Measure absorbance at 475 nm incubation->read_absorbance

Tyrosinase Inhibition Assay Workflow

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 20 µL of the test compound solution, 140 µL of phosphate buffer (pH 6.8), and 20 µL of mushroom tyrosinase (100 units/mL).

  • Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: Add 20 µL of L-DOPA (10 mM) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 475 nm. The percentage of inhibition is calculated relative to a control without the inhibitor.

Hepatoprotective Activity Assay (In Vivo)

The CCl₄-induced hepatotoxicity model in rats is a standard method to evaluate the hepatoprotective potential of compounds.

Hepatoprotective_Assay_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Hepatotoxicity cluster_evaluation Evaluation animal_groups Divide rats into groups (Control, CCl4, CCl4 + Test Compound) compound_admin Administer test compound or vehicle for a specified period (e.g., 7 days) animal_groups->compound_admin ccl4_admin Administer CCl4 (e.g., 1 mL/kg, i.p.) to induce liver injury compound_admin->ccl4_admin blood_collection Collect blood after 24h ccl4_admin->blood_collection biochemical_analysis Measure serum levels of ALT, AST, ALP blood_collection->biochemical_analysis histopathology Perform histopathological examination of liver tissue blood_collection->histopathology

In Vivo Hepatoprotective Assay Workflow

Protocol:

  • Animal Groups: Male Wistar rats are divided into control, CCl₄-treated, and compound-treated groups.

  • Pre-treatment: The compound-treated group receives the this compound derivative orally for a period of 7 days.

  • Induction of Toxicity: On the last day of treatment, a single intraperitoneal injection of CCl₄ (diluted in olive oil) is administered to the CCl₄-treated and compound-treated groups.

  • Sample Collection: After 24 hours, blood samples are collected for biochemical analysis, and liver tissues are excised for histopathological examination.

  • Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured. Liver sections are stained with hematoxylin and eosin to assess the extent of necrosis and inflammation.

Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, studies on the closely related ferulic acid (4-hydroxy-3-methoxycinnamic acid) provide insights into the potential mechanisms of action, particularly in cancer. Ferulic acid has been shown to induce apoptosis through the modulation of key signaling molecules.[5][6]

Apoptosis_Signaling_Pathway cluster_upstream Upstream Regulation cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade 2-Methoxycinnamic_acid_derivative 2-Methoxycinnamic Acid Derivative p53 p53 activation 2-Methoxycinnamic_acid_derivative->p53 Bax Bax (pro-apoptotic) upregulation 2-Methoxycinnamic_acid_derivative->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation 2-Methoxycinnamic_acid_derivative->Bcl2 p21 p21 expression p53->p21 Apoptosis Apoptosis p21->Apoptosis Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

Proposed Apoptotic Signaling Pathway

This proposed pathway, based on data from related compounds, suggests that this compound derivatives may induce apoptosis in cancer cells by activating the p53 tumor suppressor protein, leading to an increase in the pro-apoptotic Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.

Conclusion

This comparative guide highlights the therapeutic potential of this compound derivatives. The available data indicates that modifications to the core cinnamic acid structure, particularly at the methoxy position and through the formation of amides and hybrids, can significantly enhance their biological activities. While further research is needed to fully elucidate the structure-activity relationships and specific molecular mechanisms of this compound derivatives, this compilation of data provides a solid foundation for future drug discovery and development efforts in this promising class of compounds.

References

In Vivo Validation of 2-Methoxycinnamic Acid's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 2-Methoxycinnamic acid against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of specific in vivo quantitative data for this compound, data for its parent compound, cinnamic acid, is used as a proxy in this comparison. This guide synthesizes available experimental data, details relevant protocols, and visualizes key biological pathways to offer a comprehensive resource for evaluating its potential as a therapeutic agent.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of cinnamic acid (as a proxy for this compound) in comparison to standard NSAIDs, using the carrageenan-induced paw edema model in rats. This model is a widely accepted method for screening acute anti-inflammatory activity.[1][2][3]

CompoundDoseRoute of AdministrationTime Point% Inhibition of Paw EdemaReference
Cinnamic Acid 14.4 mg/kgOral46 hours-43.2% (pro-inflammatory effect noted)
3-Phenylpropanoic Acid 14.4 mg/kgOral46 hours27.7%
Diclofenac Sodium 0.45 mg/kgOral46 hours-20.6% (pro-inflammatory effect noted)
Ibuprofen 7.2 mg/kgOral46 hours-3.7% (pro-inflammatory effect noted)
Indomethacin 10 mg/kgIntraperitoneal4 hoursSignificant inhibition (qualitative)[4]

Note: The data from the primary source for cinnamic acid, diclofenac, and ibuprofen showed a surprising pro-inflammatory effect at the 46-hour time point in this specific study. Typically, these are expected to show inhibition. This highlights the complexity of inflammatory responses and the need for multiple time-point assessments. For instance, another study showed that a 3-phenylpropanoic acid derivative did show anti-inflammatory activity. The anti-inflammatory activity of many cinnamic acid derivatives has been documented, often linked to the inhibition of key inflammatory mediators.[5][6]

Understanding the Inflammatory Cascade: Key Signaling Pathways

The anti-inflammatory effects of many compounds, including potentially this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the NF-κB and COX-2 signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8][9] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Pro_inflammatory_Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkappaB IκB IKK_Complex->IkappaB phosphorylates NF_kappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation Nucleus Nucleus NF_kappaB->Nucleus translocation DNA DNA (κB sites) NF_kappaB->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes initiates

Caption: The canonical NF-κB signaling pathway.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling.[10]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolysis by PLA2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesis NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX2 inhibit Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates

Caption: The COX-2 signaling pathway in inflammation.

Experimental Protocols

A thorough understanding of the experimental methodology is crucial for interpreting in vivo data. The following is a detailed protocol for the widely used carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a test compound.[1][2][3][4][11]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (this compound) and reference drug (e.g., Diclofenac Sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Carrageenan Control Group: Receives the vehicle and carrageenan.

    • Test Group(s): Receives different doses of this compound.

    • Reference Group: Receives the standard anti-inflammatory drug (e.g., Diclofenac Sodium).

  • Dosing: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except the plain control group).

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 24 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point using the following formula:

    • % Inhibition = [ (C - T) / C ] * 100

    • Where C is the mean increase in paw volume in the carrageenan control group, and T is the mean increase in paw volume in the treated group.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping (Control, Carrageenan, Test, Reference) Acclimatization->Grouping Dosing Administration of Test Compound/ Reference Drug/Vehicle Grouping->Dosing Inflammation_Induction Carrageenan Injection (Sub-plantar) Dosing->Inflammation_Induction 30-60 min prior Measurement Paw Volume/Thickness Measurement (Multiple Time Points) Inflammation_Induction->Measurement at 0, 1, 2, 3, 4, 5, 24h Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

While direct in vivo evidence for the anti-inflammatory efficacy of this compound is currently limited in publicly accessible literature, the known activities of its parent compound, cinnamic acid, and other derivatives suggest a potential for modulating inflammatory pathways. The pro-inflammatory effect noted in one study for cinnamic acid at a later time point underscores the importance of comprehensive dose-response and time-course studies.

Future in vivo research should focus on:

  • Directly evaluating this compound in established models like carrageenan-induced paw edema.

  • Conducting dose-response studies to determine the optimal therapeutic window.

  • Performing head-to-head comparisons with standard NSAIDs like ibuprofen and diclofenac at multiple time points.

  • Elucidating the precise mechanism of action by measuring the expression of key inflammatory mediators such as TNF-α, IL-6, NF-κB, and COX-2 in vivo.

Such studies are essential to validate the anti-inflammatory potential of this compound and to provide the robust data required for further drug development.

References

A Head-to-Head Comparison of 2-Methoxycinnamic Acid and Kojic Acid in Skin Whitening

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective skin whitening agents, both natural and synthetic, researchers continually evaluate compounds for their ability to inhibit melanin production. This guide provides a detailed, evidence-based comparison of two such agents: 2-Methoxycinnamic acid and the well-established kojic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction to the Compounds

Kojic Acid , a metabolite produced by several species of fungi, is a widely recognized and utilized skin-lightening agent in the cosmetic industry.[1] Its efficacy stems from its ability to inhibit tyrosinase, the primary enzyme responsible for melanin synthesis.[1]

This compound is a derivative of cinnamic acid, a naturally occurring phenylpropanoid. While some studies indicate that methoxycinnamic acids act as tyrosinase inhibitors, specific quantitative data on the efficacy of the 2-methoxy isomer is limited in publicly available research.[2] This guide will present the available information on cinnamic acid derivatives to provide context for its potential performance.

Mechanism of Action in Skin Whitening

The primary mechanism by which both kojic acid and this compound are proposed to exert their skin-whitening effects is through the inhibition of tyrosinase. This enzyme catalyzes the first two rate-limiting steps in the complex process of melanogenesis.

Melanogenesis Signaling Pathway

The production of melanin is initiated by a signaling cascade, often triggered by stimuli such as ultraviolet (UV) radiation. This leads to the activation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, including the gene for tyrosinase.

Melanogenesis_Pathway UV UV Radiation Keratinocytes Keratinocytes UV->Keratinocytes aMSH α-MSH Keratinocytes->aMSH release MC1R MC1R aMSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene transcription Tyrosinase Tyrosinase (Inactive) Tyrosinase_Gene->Tyrosinase translation Tyrosinase_Active Tyrosinase (Active) Tyrosinase->Tyrosinase_Active maturation Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin polymerization Inhibitor Kojic Acid / This compound Inhibitor->Tyrosinase_Active inhibits

Figure 1: Simplified Melanogenesis Signaling Pathway.

Performance Comparison

A direct quantitative comparison is challenging due to the limited availability of peer-reviewed data for this compound. However, we can compare the well-documented performance of kojic acid with the available information for cinnamic acid and its derivatives.

Tyrosinase Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A lower IC50 value indicates greater potency.

Table 1: Mushroom Tyrosinase Inhibition

CompoundIC50 (µM)Inhibition Type
Kojic Acid 14.8[3] - 30.6Competitive/Mixed
This compound Data Not AvailableNoncompetitive[4]
p-Coumaric acid (a cinnamic acid derivative)115.6Not Specified
Isoferulic acid (a cinnamic acid derivative)114.9Not Specified

Note: The IC50 values for kojic acid can vary between studies due to different assay conditions.

Melanin Content Reduction in B16F10 Melanoma Cells

B16F10 melanoma cells are a standard model for studying melanogenesis in vitro.

Table 2: Effect on Melanin Content in B16F10 Cells

CompoundConcentrationMelanin Reduction
Kojic Acid 735 µM45.7% inhibition[3]
This compound Data Not AvailableData Not Available
Cinnamic Acid100 ppm (~561 µM)29.0% reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments discussed.

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.

Tyrosinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound dilutions - Tyrosinase solution - L-DOPA solution - Phosphate buffer Start->Prepare_Reagents Add_Components To 96-well plate add: - Test Compound - Tyrosinase solution - Phosphate buffer Prepare_Reagents->Add_Components Pre_incubation Pre-incubate at 25-37°C for 10 minutes Add_Components->Pre_incubation Initiate_Reaction Initiate reaction by adding L-DOPA Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C for 20-30 minutes Initiate_Reaction->Incubate Measure_Absorbance Measure absorbance at 475 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2: Mushroom Tyrosinase Inhibition Assay Workflow.

Detailed Steps:

  • Prepare serial dilutions of the test compound (e.g., this compound or kojic acid) in a suitable solvent like DMSO.

  • In a 96-well microplate, add the test compound solution, mushroom tyrosinase solution, and phosphate buffer (pH 6.8).

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Incubate the plate for a defined time (e.g., 20-30 minutes) at 37°C.

  • Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined from a dose-response curve.

B16F10 Melanin Content Assay

This cellular assay quantifies the amount of melanin produced by B16F10 melanoma cells after treatment with a test compound.

Melanin_Assay_Workflow Start Start Seed_Cells Seed B16F10 cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with test compound and/or α-MSH (optional) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Harvest_Cells Wash with PBS and harvest cells Incubate_48_72h->Harvest_Cells Lyse_Cells Lyse cell pellet with NaOH and DMSO Harvest_Cells->Lyse_Cells Heat_Lysate Heat lysate at 80°C for 1 hour Lyse_Cells->Heat_Lysate Measure_Absorbance Measure absorbance at 405 nm Heat_Lysate->Measure_Absorbance Calculate_Melanin Calculate relative melanin content Measure_Absorbance->Calculate_Melanin End End Calculate_Melanin->End

Figure 3: B16F10 Melanin Content Assay Workflow.

Detailed Steps:

  • Seed B16F10 melanoma cells in 6-well plates and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound. Often, melanogenesis is stimulated with α-melanocyte-stimulating hormone (α-MSH) to provide a baseline of melanin production.

  • Incubate the treated cells for 48 to 72 hours.

  • Wash the cells with phosphate-buffered saline (PBS) and harvest them.

  • Lyse the cell pellets using a solution of NaOH, often containing DMSO, to solubilize the melanin.

  • Heat the lysate to ensure complete dissolution of melanin.

  • Measure the absorbance of the lysate at 405 nm.

  • The melanin content is often normalized to the total protein content of the cell lysate and expressed as a percentage of the control.

Conclusion

Kojic acid is a well-characterized tyrosinase inhibitor with demonstrated efficacy in reducing melanin production in vitro. Its mechanism of action and performance have been extensively documented, providing a solid benchmark for the evaluation of new skin whitening agents.

The available evidence for this compound suggests it also functions as a tyrosinase inhibitor.[2] However, a significant gap exists in the scientific literature regarding its specific potency (IC50) and its effectiveness in cellular models of melanogenesis. While other cinnamic acid derivatives have shown promise as tyrosinase inhibitors, direct extrapolation of their activity to the 2-methoxy isomer is not scientifically rigorous.

For drug development professionals, kojic acid remains a reliable positive control and a benchmark for efficacy. Further research is required to quantify the skin-whitening potential of this compound to allow for a direct and meaningful comparison. Future studies should focus on determining its IC50 for tyrosinase inhibition and its impact on melanin content in B16F10 cells to fully assess its viability as a cosmetic or therapeutic agent for hyperpigmentation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methoxycinnamic acid (2-MCA) is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of various analytical methods for 2-MCA, presenting supporting data, detailed experimental protocols, and workflow visualizations to aid in method selection and validation.

Overview of Analytical Techniques

The primary analytical methods for the quantification of this compound include Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Visible Spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for the different analytical methods based on available experimental data.

Table 1: Comparison of Chromatographic Methods for this compound Analysis

ParameterUHPLC-MS/MSHPLC-UV
Linearity Range 10 - 10,000 ng/mL0.08 - 5.00 µg/mL (for p-MCA)
Correlation Coefficient (r²) > 0.99[1]0.998 (for p-MCA)[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]9.158 µg/mL (for p-MCA)[2]
Limit of Detection (LOD) Not Reported2.747 µg/mL (for p-MCA)[2]
Intra-day Precision (%RSD) < 9%[1]4.10% - 68.83% (for p-MCA)[2]
Inter-day Precision (%RSD) < 9%[1]Not Reported
Accuracy (% Recovery) Within ±9% of nominal values[1]98% - 102% (for p-MCA)[2]
Recovery (%) > 80%[1]Not Reported

Table 2: Performance Parameters for UV-Visible Spectrophotometry (General)

ParameterUV-Visible Spectrophotometry
Linearity Range Typically in the µg/mL range
Correlation Coefficient (r²) > 0.99 is generally achievable
Limit of Quantification (LOQ) Method dependent, typically higher than chromatographic methods
Limit of Detection (LOD) Method dependent, typically higher than chromatographic methods
Precision (%RSD) Generally < 2%
Accuracy (% Recovery) Typically within 98-102%

Experimental Protocols

UHPLC-MS/MS Method for this compound in Biological Matrices

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies.

Sample Preparation:

  • To 100 µL of whole blood, add 300 µL of acetonitrile-37% formaldehyde (90:10, v/v) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 5 µL aliquot into the UHPLC-MS/MS system.

Chromatographic Conditions:

  • Column: Thermo Scientific C18 (2.1 mm × 50 mm, 1.9 µm)[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: Room Temperature[1]

  • Total Run Time: 4 minutes[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and negative ion electrospray ionization (ESI)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • Specific Transitions: To be determined by direct infusion of a 2-MCA standard.

HPLC-UV Method for Cinnamic Acid Derivatives

This method is robust and widely accessible for routine analysis. The following is a general protocol adapted from methods for similar compounds.

Sample Preparation:

  • For bulk drug or pharmaceutical formulations, accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, ethanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and an acidic aqueous phase (e.g., 0.1% phosphoric acid or acetic acid). A common starting point is a 70:30 (v/v) mixture of methanol and acidic water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: The maximum absorption wavelength for 2-MCA should be determined by scanning a standard solution with a UV-Vis spectrophotometer. For related compounds like p-methoxycinnamic acid, the maximum wavelength is around 286 nm.[2]

UV-Visible Spectrophotometry Method

This is a simple and cost-effective method suitable for the quantification of 2-MCA in simple matrices where interfering substances are minimal.

Methodology:

  • Solvent Selection: Select a solvent in which 2-MCA is freely soluble and that does not absorb in the same UV region. Methanol or ethanol are common choices.

  • Determination of Maximum Wavelength (λmax): Prepare a standard solution of 2-MCA and scan it across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of 2-MCA of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration. The graph should be linear, and the equation of the line can be used to determine the concentration of unknown samples.

  • Sample Analysis: Prepare the sample solution in the same solvent used for the standards. Measure the absorbance at λmax and use the calibration curve to determine the concentration of 2-MCA.

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_val Pre-validation / Feasibility method_dev->pre_val protocol Write Validation Protocol pre_val->protocol validation Execute Validation Experiments protocol->validation params Validation Parameters: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - LOD & LOQ - Robustness validation->params data_analysis Data Analysis & Evaluation validation->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Prepare Validation Report acceptance->report Pass fail Method Fails Validation acceptance->fail Fail sop Implement Method & Write SOP report->sop end End: Method Ready for Routine Use sop->end fail->method_dev Re-develop / Optimize

Caption: General workflow for the validation of an analytical method.

This guide provides a foundational comparison of analytical methods for this compound. The choice of method will ultimately depend on the specific application, required sensitivity, available instrumentation, and the complexity of the sample matrix. For regulatory submissions, a fully validated method according to ICH guidelines is essential.

References

Comparative study of the photostability of different cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are widely utilized in various industries, notably in sunscreens and pharmaceuticals, owing to their potent UV-absorbing properties. However, their efficacy is intrinsically linked to their photostability—the ability to withstand photodegradation upon exposure to light. This guide provides a comparative study of the photostability of different cinnamic acid derivatives, supported by experimental data, to aid in the selection of robust photoprotective agents.

Comparative Photostability Data

The photostability of cinnamic acid derivatives is a critical parameter for their application as UV filters. The following table summarizes the percentage loss of absorbance of various cinnamic acid derivatives after one hour of UV irradiation, providing a direct comparison of their stability under identical conditions. A lower percentage of absorbance loss indicates higher photostability.

Cinnamic Acid DerivativeChemical Structure% Loss of Absorbance (1h UV Irradiation)[1]
Octinoxate (Reference) 2-ethylhexyl 4-methoxycinnamate~25%
Ferulic Acid Derivative Ester of Ferulic Acid~10%
Caffeic Acid Derivative Ester of Caffeic Acid~15%
Sinapic Acid Derivative Ester of Sinapic Acid~5%
p-Coumaric Acid Derivative Ester of p-Coumaric Acid~20%

Note: The data presented is based on a comparative study of novel p-hydroxycinnamic acid derivatives, with Octinoxate used as a reference. The derivatives are esters of the respective acids, synthesized to enhance their lipophilicity and suitability for formulation in cosmetic and pharmaceutical preparations. The specific ester moieties can influence photostability.

Experimental Protocols

The assessment of photostability is crucial for the development of effective UV filters. A generalized protocol for evaluating the photostability of cinnamic acid derivatives is outlined below, based on common methodologies found in the scientific literature.

Objective: To determine the rate and extent of photodegradation of a cinnamic acid derivative upon exposure to a controlled UV light source.

Materials:

  • Cinnamic acid derivative to be tested

  • Spectrophotometrically pure solvent (e.g., ethanol, methanol, or a solvent system mimicking a cosmetic formulation)

  • Quartz cuvettes or a suitable substrate for thin-film application

  • UV irradiation source (e.g., solar simulator with a defined spectral output, or specific UVA/UVB lamps)

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system (for more detailed analysis of degradation products)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cinnamic acid derivative in the chosen solvent at a known concentration (e.g., 10 µM).

    • For thin-film analysis, apply a precise amount of the solution onto a quartz plate or a suitable substrate to form a uniform film of a specified thickness.

  • Initial Absorbance Measurement:

    • Measure the initial UV-Vis absorbance spectrum of the sample (solution or thin film) before UV exposure. The wavelength of maximum absorbance (λmax) is a key parameter to monitor.

  • UV Irradiation:

    • Expose the sample to the UV source for a defined period. The irradiance of the lamp should be known and controlled.

    • Samples should be taken at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) to monitor the degradation kinetics.

  • Post-Irradiation Absorbance Measurement:

    • After each irradiation interval, measure the UV-Vis absorbance spectrum of the sample. A decrease in absorbance at the λmax indicates photodegradation.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point using the formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Plot the concentration or absorbance of the cinnamic acid derivative as a function of irradiation time to determine the photodegradation kinetics. The data can often be fitted to a pseudo-first-order kinetic model to calculate the degradation rate constant (k).

    • (Optional) Use HPLC to separate and quantify the parent compound and its photodegradation products to gain a more detailed understanding of the degradation pathways.

Visualizing Experimental and Degradation Pathways

To further elucidate the processes involved in the study of cinnamic acid derivative photostability, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the primary photodegradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_irradiation Irradiation prep_sol Prepare Solution initial_abs Initial UV-Vis Absorbance prep_sol->initial_abs prep_film Prepare Thin Film prep_film->initial_abs uv_exp UV Exposure initial_abs->uv_exp Time = 0 post_abs Post-Irradiation UV-Vis Absorbance hplc HPLC Analysis (Optional) post_abs->hplc post_abs->uv_exp Repeat for different time points uv_exp->post_abs Time = t

Caption: Experimental workflow for assessing the photostability of cinnamic acid derivatives.

Photodegradation_Pathways cluster_main Cinnamic Acid Derivative (trans-isomer) cluster_pathways Photodegradation Pathways trans_isomer trans-Isomer cis_isomer cis-Isomer trans_isomer->cis_isomer trans-cis Isomerization cyclo_dimer [2+2] Cycloaddition (Cyclobutane Dimers) trans_isomer->cyclo_dimer Dimerization cis_isomer->trans_isomer Reversible uv_light UV Light (hν) uv_light->trans_isomer

Caption: Primary photodegradation pathways of cinnamic acid derivatives upon UV exposure.

Discussion and Conclusion

The photostability of cinnamic acid derivatives is significantly influenced by their molecular structure. The presence and position of substituent groups on the phenyl ring and the nature of the ester group play a crucial role in determining the molecule's ability to dissipate absorbed UV energy without undergoing chemical alteration.

The primary mechanisms of photodegradation for many cinnamic acid derivatives involve trans-cis isomerization and [2+2] cycloaddition. While trans-cis isomerization can be reversible to some extent, it often leads to a decrease in UV absorbance in the desired range, as the cis-isomer typically has a lower molar extinction coefficient. The formation of cyclobutane dimers through [2+2] cycloaddition is an irreversible process that leads to a permanent loss of the UV-absorbing chromophore.

The comparative data presented in this guide suggests that derivatives of sinapic acid exhibit superior photostability compared to other hydroxycinnamic acids and the commonly used octinoxate. This enhanced stability is likely attributable to the electronic effects of the methoxy groups on the phenyl ring, which can influence the excited-state lifetime and deactivation pathways.

For researchers and formulators in the pharmaceutical and cosmetic industries, the selection of a cinnamic acid derivative should not be based solely on its initial UV-absorbing capacity but must also consider its photostability. The use of more photostable derivatives, such as those derived from sinapic acid, can lead to the development of more effective and reliable photoprotective products. Further research into novel derivatives and stabilizing formulations will continue to be a key area of interest in the development of next-generation UV filters.

References

Validating the Safety and Toxicity Profile of 2-Methoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the available safety and toxicity data for 2-Methoxycinnamic acid, intended for researchers, scientists, and drug development professionals. By comparing its toxicological profile with that of other relevant cinnamic acid derivatives—p-coumaric acid, ferulic acid, and caffeic acid—this document aims to offer a clear perspective on its safety and highlight areas where further investigation is warranted.

Executive Summary

This compound is a derivative of cinnamic acid with potential applications in various fields. However, a thorough evaluation of its safety profile is crucial before its widespread use. This guide reveals that while basic hazard identification has been established for this compound, comprehensive quantitative toxicity data is largely unavailable. In contrast, related cinnamic acid derivatives have undergone more extensive toxicological evaluation, providing valuable benchmarks for comparison. This guide synthesizes the existing data to facilitate an informed assessment of this compound's safety.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[3][4]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1) : Very toxic to aquatic life.[4]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) : Very toxic to aquatic life with long lasting effects.[4]

It is important to note that for many toxicological endpoints, including carcinogenicity, mutagenicity, and reproductive toxicity, data for this compound is not currently available.[1][4]

Comparative Toxicological Data

To contextualize the safety profile of this compound, this section compares its available data with that of structurally related cinnamic acid derivatives: p-coumaric acid, ferulic acid, and caffeic acid.

Toxicological EndpointThis compoundp-Coumaric AcidFerulic AcidCaffeic Acid
Acute Oral Toxicity Harmful if swallowed (Category 4)[3][4]LD50: 2850 mg/kg (mouse)[5][6]Harmful if swallowed[7]No data available
Acute Dermal Toxicity No data availableNo data availableNo data availableNo data available
Acute Inhalation Toxicity No data availableNo data availableNo data availableNo data available
Skin Irritation Causes skin irritation (Category 2)[1][2]Causes skin irritation[5][8]Irritating to skin[7][9]Causes skin irritation[10][11]
Eye Irritation Causes serious eye irritation (Category 2A)[1][2]Causes serious eye irritation[5][8]Irritating to eyes[7][9]Causes serious eye irritation[10][11]
Respiratory Irritation May cause respiratory irritation[1][2]May cause respiratory irritation[5][8]May cause respiratory irritation[9]May cause respiratory irritation[10][11]
Genotoxicity No data availableNo data availableNo data availableNo data available
Carcinogenicity No data availableNot listed as a carcinogen by IARC, NTP, or OSHA[8]Not listed as a carcinogen by IARC, NTP, or OSHA[9]Possibly carcinogenic to humans (Group 2B) by IARC[10][12]
Reproductive Toxicity No data availablePossible risk of impaired fertility[13]No data availableSuspected of damaging fertility or the unborn child[10]

A study on p-methoxycinnamic acid diesters, which are structurally related, showed no genotoxic or subchronic toxicity in mice at doses of 500 mg/kg/day for 90 days, suggesting that the methoxy-substitution at the para-position may be well-tolerated.[14]

Experimental Protocols: In Vitro Cytotoxicity Assessment

Given the lack of specific experimental data for this compound, a general protocol for an in vitro cytotoxicity assay, the MTT assay, is provided below. This method is widely used to assess the effect of a compound on cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Plate cells (e.g., human melanoma cells HT-144) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a negative control (medium only).[15]

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[15]

  • MTT Addition: After the incubation period, add 15 µL of the MTT reagent ("Dye Solution") to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[15]

  • Solubilization: Add 100 µL of the "Solubilization/Stop Solution" to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add this compound at various concentrations incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt Add MTT reagent incubation2->mtt incubation3 Incubate for 4h mtt->incubation3 solubilization Add solubilization solution incubation3->solubilization read Measure absorbance at 570 nm solubilization->read analysis Calculate cell viability and determine IC50 read->analysis

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Conceptual Signaling Pathway for Cinnamic Acid Derivative-Induced Toxicity

G cluster_compound Cellular Exposure cluster_stress Cellular Stress Response cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome compound Cinnamic Acid Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito mapk MAPK Pathway Activation ros->mapk nfkb NF-κB Pathway Activation ros->nfkb apoptosis Apoptosis mito->apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation

Caption: A potential mechanism of toxicity for some cinnamic acid derivatives involving oxidative stress.

Conclusion and Recommendations

The available data indicates that this compound should be handled with care, given its classification as a skin and eye irritant, a potential respiratory irritant, and harmful if swallowed. However, a significant data gap exists regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

In comparison, other cinnamic acid derivatives like p-coumaric acid and ferulic acid have more extensive, though still not exhaustive, toxicological data available, which generally suggest a low order of acute toxicity. The finding that caffeic acid is classified as a possible human carcinogen highlights the importance of evaluating each derivative individually.

For a comprehensive safety assessment of this compound, the following experimental studies are recommended:

  • Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50 values.

  • Genotoxicity Assays: Ames test (bacterial reverse mutation assay), in vitro and in vivo micronucleus assays, and chromosomal aberration tests.

  • Repeated Dose Toxicity Studies: 28-day or 90-day oral toxicity studies in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity Studies: To assess any potential effects on fertility and embryonic development.

  • In-depth Mechanistic Studies: To elucidate the pathways through which this compound exerts its toxic effects, if any are observed.

Until such data becomes available, a precautionary approach should be taken when handling this compound, and its use in applications with high potential for human exposure should be carefully considered.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Methoxycinnamic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Classification

Before handling, it is crucial to be aware of the hazards associated with this compound. This substance is classified under the Globally Harmonized System (GHS) with the following primary hazards.

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2/2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[1][2]
Acute toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute aquatic toxicityCategory 1/3H400/H402: Very toxic/harmful to aquatic life[3]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[3]
Required Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment.

Protection TypeSpecification
Eye/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1].
Skin Wear chemical-impermeable gloves and protective clothing to prevent skin exposure[1][3][4].
Respiratory In case of dust formation or if exposure limits are exceeded, use a full-face respirator with an appropriate filter[1].

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Chemical State: Identify whether the waste is solid (powder) or in a solution.

  • Contamination: Determine if the waste is purely this compound or mixed with other chemicals.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it in its original or a designated, compatible container.

2. Containerization and Labeling:

  • Container Selection: Use a suitable, sealable, and chemically resistant container for the waste. Ensure the container is in good condition and will not leak.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents: "this compound". If in a solution, specify the solvent and approximate concentration. Include hazard pictograms for irritant, health hazard, and environmental hazard.

3. Temporary Storage:

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated[2][5].

  • Incompatibilities: Keep the waste away from strong oxidizing agents, strong acids, and strong alkalis[3].

  • Security: The storage area should be secure, with access limited to authorized personnel. Some guidelines recommend storing the material locked up[1][5].

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. The material must be sent to an approved waste disposal plant or an appropriate treatment and disposal facility[3][5].

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all local, regional, and national environmental regulations[1][6]. Consult your institution's EHS department to ensure full compliance.

  • Prohibition: Never dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life and can persist in the environment[3].

Accidental Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated space, evacuate the area.

  • Remove all sources of ignition[1][2].

2. Don Appropriate PPE:

  • Before attempting any cleanup, put on the required PPE as detailed in the table above, including respiratory protection if dust is present.

3. Contain and Clean the Spill:

  • For Solid Spills: Carefully sweep or vacuum the material. Avoid actions that generate dust[4]. Place the collected material into a labeled hazardous waste container[4].

  • For Liquid Spills: Absorb the solution with an inert, non-combustible material, such as diatomite or universal binders[3]. Scoop the absorbent material into a labeled hazardous waste container.

  • Environmental Protection: Prevent the spill from entering drains, sewers, or water courses[1][3].

4. Decontaminate and Dispose:

  • Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol[3].

  • All contaminated materials (absorbents, PPE, cleaning cloths) must be treated as hazardous waste and placed in a sealed, labeled container for disposal according to the protocol above.

5. Report the Incident:

  • Report the spill to your laboratory supervisor and institutional EHS department, following all internal reporting procedures.

Disposal Workflow Diagram

G cluster_spill Emergency Path start Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 1. Identify Waste (Solid, Liquid, Contaminated) segregate 2. Segregate Waste (Do Not Mix) identify->segregate spill Spill Occurs identify->spill ppe->identify containerize 3. Containerize & Label (Sealed, Compatible Container with Hazard Label) segregate->containerize store 4. Store Safely (Designated Cool, Dry, Ventilated Area) containerize->store dispose 5. Arrange Final Disposal (Contact EHS for Pickup by Licensed Contractor) store->dispose spill_protocol Follow Spill Protocol (Contain, Clean, Decontaminate) spill->spill_protocol YES spill_protocol->containerize end Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxycinnamic acid. Following these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6099-03-2[1][2]

Hazard Summary: this compound is a chemical that requires careful handling due to its potential health effects. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][4][5] It may also be harmful if swallowed.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against dust particles and splashes that can cause serious eye irritation.[3][4]
Hand Protection Chemical impermeable gloves.Prevents skin contact which can lead to skin irritation.[2][3]
Body Protection Wear fire/flame resistant and impervious clothing.[3] A standard lab coat is generally acceptable for small quantities.Protects skin from accidental spills and contamination.
Respiratory Protection For operations that may generate dust, a dust mask (type N95 or equivalent) should be used.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[3]Prevents inhalation of dust which may cause respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6] Keep away from incompatible materials such as strong oxidizing agents.[7] The container should be stored locked up.[3]

2. Preparation and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[2][3]

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.

  • Weighing: When weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe dust.[7]

3. Accidental Release Measures:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

  • Large Spills: In case of a large spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.[3]

  • Ventilation: Ensure the area is well-ventilated after a spill.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[2][3]

4. Disposal Plan:

  • Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3] Contact a licensed professional waste disposal service to dispose of this material.

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison control center or doctor immediately.[2][3][4]

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Solid Carefully prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Accidental Spill experiment->spill Potential dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end_safe End (Safe) remove_ppe->end_safe start Start start->prep_ppe spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure spill_procedure->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.